Product packaging for 2-Methylbenzophenone(Cat. No.:CAS No. 131-58-8)

2-Methylbenzophenone

Cat. No.: B1664564
CAS No.: 131-58-8
M. Wt: 196.24 g/mol
InChI Key: CKGKXGQVRVAKEA-UHFFFAOYSA-N
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Description

2-Methylbenzophenone is used in a microfluidic photoreactor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B1664564 2-Methylbenzophenone CAS No. 131-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)-phenylmethanone
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InChI

InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3
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InChI Key

CKGKXGQVRVAKEA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H12O
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DSSTOX Substance ID

DTXSID5059618
Record name Methanone, (2-methylphenyl)phenyl-
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Molecular Weight

196.24 g/mol
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CAS No.

131-58-8
Record name 2-Methylbenzophenone
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Record name Methanone, (2-methylphenyl)phenyl-
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzophenone (CAS No. 131-58-8), a significant aromatic ketone utilized as a photoinitiator and a key intermediate in organic synthesis, including applications relevant to pharmaceutical and material sciences. This document details its physicochemical properties, spectroscopic data, and provides in-depth experimental protocols for its synthesis and purification. A key focus is the elucidation of its mechanism of action as a Type II photoinitiator, visually represented through a detailed workflow diagram. All quantitative data is summarized in structured tables for ease of reference and comparison, aiming to equip researchers and professionals in drug development and chemical sciences with critical information for their work.

Introduction

This compound, also known as o-methylbenzophenone, is an organic compound characterized by a benzoyl group attached to a toluene molecule at the ortho position. Its chemical structure imparts unique properties that make it a valuable component in various chemical processes. While the benzophenone scaffold is found in numerous biologically active molecules, this compound is particularly recognized for its role as a Type II photoinitiator in UV curing processes, which have applications in the manufacturing of medical devices and drug delivery systems. This guide serves as a technical resource, consolidating essential data and methodologies related to this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a critical reference for its handling, characterization, and application in experimental settings.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 131-58-8[1][2]
Molecular Formula C₁₄H₁₂O[1][2]
Molecular Weight 196.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[3]
Melting Point -18 °C
Boiling Point 125-127 °C at 0.3 mmHg
Density 1.083 g/mL at 25 °C
Solubility Insoluble in water; Soluble in chloroform and methanol
Refractive Index (n²⁰/D) 1.5958
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key spectral data are summarized in Table 2.

SpectroscopyKey Peaks/Signals
¹H NMR (CDCl₃) δ ~7.8 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~7.3 (m, 4H, Ar-H), ~2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~198 (C=O), ~138-125 (Ar-C), ~20 (CH₃)
Infrared (IR) ~1665 cm⁻¹ (C=O stretch), ~3060 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Alkyl C-H stretch)
Mass Spectrometry (MS) m/z 196 (M⁺), 195, 119, 91, 77

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided to guide laboratory practice.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for synthesizing methylbenzophenone isomers, including the target 2-methyl isomer.

Objective: To synthesize a mixture of methylbenzophenone isomers via Friedel-Crafts acylation of toluene with benzoyl chloride.

Materials:

  • Toluene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (concentrated)

  • Water

  • Benzene (for extraction)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve benzoyl chloride in toluene.

  • Slowly add anhydrous aluminum chloride to the stirred solution over a period of 20-30 minutes. The reaction is exothermic and the temperature will rise.

  • Heat the reaction mixture to reflux and maintain for an additional three hours.

  • After cooling to room temperature, slowly add water to quench the reaction, followed by the addition of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it twice with hot water, and then dry it over anhydrous magnesium sulfate.

  • Concentrate the organic layer using a rotary evaporator to obtain the crude product, which will be a mixture of ortho, meta, and para isomers of methylbenzophenone.

Purification of this compound

The crude product from the synthesis contains a mixture of isomers. The following protocols outline methods for isolating the this compound.

Objective: To separate this compound from its meta and para isomers.

Method 1: Fractional Vacuum Distillation Fractional distillation under reduced pressure can be used to separate the isomers based on their different boiling points. The ortho-isomer (this compound) generally has a lower boiling point than the meta and para isomers.

Procedure:

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Introduce the crude isomeric mixture into the distillation flask.

  • Gradually reduce the pressure and begin heating the mixture.

  • Collect the fraction that distills at the boiling point corresponding to this compound under the specific vacuum pressure.

Method 2: Column Chromatography Column chromatography is an effective method for the separation of isomers with different polarities.

Materials:

  • Silica gel (300-400 mesh)

  • Petroleum ether

  • Chromatography column

  • Collection flasks

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent (petroleum ether).

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with petroleum ether, collecting fractions.[3]

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired this compound isomer.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Mechanism of Action: Photoinitiation

This compound is classified as a Type II photoinitiator. Its primary mechanism of action involves the absorption of UV radiation, leading to an excited state, followed by a bimolecular reaction with a co-initiator to generate free radicals. These radicals then initiate a polymerization reaction.

Photoinitiation Workflow

The following diagram illustrates the step-by-step process of photoinitiation by this compound.

G cluster_initiation Photoinitiation Process cluster_polymerization Polymerization A This compound (Ground State) C This compound* (Excited Triplet State) A->C Absorption B UV Light (hν) E Exciplex Formation C->E Interaction D Co-initiator (e.g., Amine, R₃N) F Hydrogen Abstraction E->F Electron/Proton Transfer G Ketyl Radical F->G H Co-initiator Radical F->H J Initiation H->J Radical Attack I Monomer (e.g., Acrylate) K Propagation J->K L Polymer Chain K->L Chain Growth

Caption: Workflow of Type II photoinitiation by this compound.

The process begins with the absorption of UV light by this compound, promoting it to an excited triplet state. This excited molecule then interacts with a co-initiator, such as a tertiary amine, abstracting a hydrogen atom to form a ketyl radical and a co-initiator radical. The co-initiator radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, leading to the formation of a polymer chain. This process is fundamental to UV curing technologies.

Applications in Research and Drug Development

While this compound is not typically a direct therapeutic agent, its properties as a photoinitiator are highly relevant to the pharmaceutical and medical fields:

  • Drug Delivery: UV-curable polymers initiated by compounds like this compound can be used to encapsulate drugs, allowing for controlled release profiles.

  • Medical Device Manufacturing: The rapid, solvent-free curing process is ideal for the production of biocompatible coatings, adhesives, and components of medical devices.

  • Biomaterials: It can be used in the photopolymerization of hydrogels for tissue engineering and 3D cell culture applications.

  • Synthetic Intermediate: As a versatile chemical building block, it can be a precursor in the synthesis of more complex molecules with potential biological activity. The benzophenone scaffold is a common feature in many pharmacologically active compounds.

Conclusion

This compound is a compound of significant industrial and research interest. This guide has provided a detailed technical overview of its properties, synthesis, purification, and mechanism of action as a photoinitiator. The presented data and protocols are intended to support researchers and professionals in leveraging the unique characteristics of this compound in their applications, from fundamental organic synthesis to the development of advanced materials for medical and pharmaceutical uses. Further research into the biological activities of this compound and its derivatives may yet uncover new therapeutic potentials.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Methylbenzophenone (CAS 131-58-8), a key intermediate in organic synthesis, pharmaceuticals, and as a photoinitiator.[1][2][3] The document details the prevalent synthetic methodology, robust purification protocols, and critical characterization data.

Physicochemical Properties

This compound is a clear, colorless to very slight yellow liquid or white crystalline solid with physical and chemical properties summarized below.[1][4] It is insoluble in water but soluble in organic solvents like ethanol, methanol, and chloroform.[1][4][5]

PropertyValueReference
Molecular Formula C₁₄H₁₂O[5][6]
Molecular Weight 196.24 g/mol [5][7]
Melting Point -18 °C to 50 °C[8][9]
Boiling Point 180-200 °C at 10-15 mmHg; 309-311 °C[3]
Density 1.083 g/mL at 25 °C[2][8]
Refractive Index (n20/D) 1.5958[2][3]
Flash Point 113 °C - 119 °C[3][8]
Appearance Clear very slight yellow liquid / White semi-solid[1]

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of toluene with benzoyl chloride.[10] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[10][11] The reaction yields a mixture of ortho, meta, and para isomers of methylbenzophenone, from which the desired ortho-isomer (this compound) must be isolated.[10]

The synthesis proceeds via the formation of a highly electrophilic acylium ion, which then attacks the toluene ring. The methyl group on toluene is an ortho-, para-directing activator, leading to the formation of 2-methyl and 4-methylbenzophenone as the major products.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_products Products Toluene Toluene Product_Ortho This compound (ortho) Toluene->Product_Ortho + Acylium Ion Product_Para 4-Methylbenzophenone (para) Toluene->Product_Para + Acylium Ion BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion Complex [C₆H₅CO]⁺[AlCl₄]⁻ BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) HCl HCl

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

The following protocol is based on a high-yield synthesis procedure.

Materials:

  • Benzoyl chloride: 1000 g (7.12 moles)

  • Toluene: 6000 g

  • Anhydrous aluminum chloride (AlCl₃): 1000 g (7.50 moles)

  • Water: 1200 mL

  • Concentrated hydrochloric acid: 1000 mL

Procedure:

  • A solution of benzoyl chloride in toluene is prepared in a suitable reaction vessel equipped with a mechanical stirrer.

  • Anhydrous aluminum chloride is added to the stirred solution over a period of 20-30 minutes. The addition is exothermic, causing the temperature to rise near the boiling point.

  • The reaction mixture is heated at reflux for an additional three hours to ensure the reaction goes to completion.

  • After cooling, the reaction is quenched by the slow, careful addition of 1200 mL of water, followed by 1000 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated from the aqueous layer.

  • The organic layer is washed twice with hot water and then concentrated on a rotary evaporator to remove the toluene solvent.

  • The resulting residual oil, a mixture of methylbenzophenone isomers, is then purified.

ReactantMolesCatalystReaction TimeTemperatureYieldPurityReference
Benzoyl Chloride7.12AlCl₃ (7.50 mol)3 hoursReflux93% (isomer mix)Not specified
Benzoyl Chloride0.2Gemini Surfactant8 hours100 °C56%99.5% (HPLC)[12]

Purification

Purification is critical to isolate the this compound isomer from the crude product mixture. The primary methods employed are vacuum distillation and column chromatography.[10]

The general workflow following the reaction involves quenching, extraction, washing, drying, and final purification.

Purification_Workflow Start Crude Reaction Mixture Quench Quench (Ice & conc. HCl) Start->Quench Separate Separate Organic Layer Quench->Separate Wash Wash Organic Layer (Water, NaHCO₃, Brine) Separate->Wash Dry Dry (Anhydrous Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification Concentrate->Purify Distill Vacuum Distillation Purify->Distill for large scale Chromatography Column Chromatography Purify->Chromatography for high purity Final Pure this compound Distill->Final Chromatography->Final

Caption: General workflow for the purification of this compound.

Protocol 1: Vacuum Distillation This method is effective for large-scale purification and separating isomers with different boiling points.

  • The crude, concentrated oil is transferred to a distillation apparatus suitable for vacuum distillation.

  • The system is evacuated to a pressure of 10-15 mm Hg.

  • The oil is heated, and the fraction boiling between 180-200 °C is collected. This fraction primarily contains the methylbenzophenone isomers.

  • The collected product is a white, semi-solid material.

Protocol 2: Column Chromatography For achieving higher purity, especially in laboratory-scale synthesis, column chromatography is the preferred method.[10][12]

  • A silica gel column is prepared using a suitable solvent system, such as a mixture of sherwood oil and ethyl acetate (e.g., 20:1 ratio).[12]

  • The crude product is dissolved in a minimum amount of the eluent and loaded onto the column.

  • The column is eluted with the solvent mixture, and fractions are collected.

  • The fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing the pure this compound.

  • The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Analytical DataResultReference
Infrared (IR) Spectrum Carbonyl (C=O) band at 1665 cm⁻¹
¹H NMR (400 MHz, CDCl₃) δ: 2.26 (s, 3H), 7.15 (d, J = 7.3 Hz, 1H), 7.19-7.29 (m, 3H), 7.32-7.34 (m, 4H), 7.53 (dd, J = 7.8, 1.4 Hz, 1H)[13]
Purity (HPLC) 99.5%[12]
Purity (GC) >98.0%[9]

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7]

  • Safety Precautions : Wear suitable protective clothing, gloves, and eye/face protection (S36, P280).[1][4]

  • Handling : Use only in a well-ventilated area and avoid contact with skin and eyes (S24/25, P271).[1][4]

  • Storage : Store in a cool, dry place in a tightly closed container.[1]

References

An In-depth Technical Guide to the Solubility of 2-Methylbenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility of 2-Methylbenzophenone in various organic solvents, intended for researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound (CAS No. 131-58-8) is an aromatic ketone that appears as a clear, colorless to pale yellow liquid.[1][2] It is a derivative of benzophenone and sees use as an intermediate in organic synthesis, particularly in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[3][4] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development. Generally, this compound is insoluble in water but soluble in many organic solvents.[3][5]

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data at 25°C.

SolventSolvent ClassSolubility (g/L) at 25°C
AcetonePolar Aprotic1512.05[6]
AcetonitrilePolar Aprotic1528.19[6]
2-ButanonePolar Aprotic1539.81[6]
1,4-DioxanePolar Aprotic1344.37[6]
Dimethylformamide (DMF)Polar Aprotic3073.55[6]
Ethyl AcetatePolar Aprotic952.13[6]
Methyl AcetatePolar Aprotic1098.53[6]
Tetrahydrofuran (THF)Polar Aprotic1207.93[6]
n-ButanolPolar Protic501.5[6]
EthanolPolar Protic405.78[6]
IsobutanolPolar Protic457.22[6]
IsopropanolPolar Protic384.94[6]
MethanolPolar Protic290.21[6]
n-PropanolPolar Protic514.54[6]
TolueneNonpolar506.26[6]
ChloroformNonpolarSlightly Soluble[1][7][8]
Water-3.42[6]

Note: "Slightly Soluble" indicates that while the compound dissolves, quantitative data was not specified in the cited sources.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature. This method is reliable and widely applicable for generating accurate solubility data.[9]

3.1 Materials and Equipment

  • This compound (solid form)

  • Analytical grade organic solvents

  • Analytical balance (accuracy ±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps (e.g., 8 mL)

  • Calibrated pipettes

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Centrifuge (optional)

  • Pre-weighed evaporating dish or vial

3.2 Experimental Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[9]

  • Phase Separation: After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed at the same temperature, permitting the excess solid to settle. If the solid remains suspended, use a centrifuge to facilitate the separation of the solid and liquid phases.[9]

  • Sample Collection and Filtration: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. To remove any microscopic undissolved particles, pass the collected sample through a syringe filter into a pre-weighed vial.[9]

  • Solvent Evaporation: Place the vial containing the filtrate in a vacuum oven at a moderate temperature or use a rotary evaporator to completely remove the solvent.[9]

  • Mass Determination and Calculation: Once the solid residue is completely dry, weigh the vial again using an analytical balance. The mass of the dissolved this compound is the difference between the final and initial weights of the vial. The solubility can then be calculated, typically in g/L or mg/mL.

Visualization of Experimental Workflow

The process for determining the solubility of this compound can be visualized as a clear workflow.

Solubility_Determination_Workflow Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep 1. Add excess this compound to a known volume of solvent. equilibration 2. Seal vial and agitate in a thermostatic bath (24-48h). prep->equilibration separation 3. Allow excess solid to settle. Centrifuge if necessary. equilibration->separation filtration 4. Filter a precise aliquot of the supernatant. separation->filtration evaporation 5. Evaporate the solvent from the filtrate. filtration->evaporation weighing 6. Weigh the remaining solid residue. evaporation->weighing calculation 7. Calculate solubility (e.g., in g/L). weighing->calculation

Figure 1: Experimental Workflow for Solubility Determination

Conclusion

The solubility of this compound varies significantly across different organic solvents, with high solubility observed in polar aprotic solvents like DMF and acetone, and lower solubility in polar protic solvents such as methanol. This technical guide provides essential quantitative data and a robust experimental protocol to aid researchers in their work with this compound, facilitating more efficient and effective experimental design, synthesis, and formulation processes.

References

A Technical Guide to the Spectroscopic Profile of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylbenzophenone, a compound of interest in organic synthesis and photochemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance identification, purity assessment, and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppm Multiplicity Assignment
7.792DoubletAromatic H
7.537Aromatic H
7.418Aromatic H
7.357Aromatic H
7.287Aromatic H
7.263Aromatic H
7.216Aromatic H
2.318Singlet-CH₃

¹³C NMR Spectroscopic Data of this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption bands for this compound are presented below.

Key IR Absorption Bands of this compound

Frequency (cm⁻¹) Intensity Assignment
~3060MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1660StrongC=O (Ketone) Stretch
~1600, 1450Medium-StrongAromatic C=C Stretch
~1280MediumC-C-C Bending
~930MediumC-H Bending
~740StrongC-H Out-of-plane Bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzophenone and its derivatives, two characteristic absorption bands are typically observed. The expected UV-Vis absorption maxima for this compound, based on data for the parent compound benzophenone, are listed below. In ethanol, benzophenone has absorption maxima at approximately 252 nm and 334 nm.[1] In n-heptane, the absorption bands are observed around 248 nm and 347 nm.[1]

Expected UV-Vis Absorption Data for this compound

Solvent λmax 1 (nm) λmax 2 (nm) Transition
Ethanol~252~334π → π* and n → π
n-Heptane~248~347π → π and n → π*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

  • Data Acquisition: The prepared sample solution is transferred to an NMR tube. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlet peaks for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

2. IR Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. UV-Vis Spectroscopy

  • Sample Preparation: A stock solution of this compound is prepared in a UV-grade solvent (e.g., ethanol or n-heptane) of known concentration. This stock solution is then serially diluted to obtain solutions of varying concentrations.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the pure solvent). The absorbance of each of the prepared solutions is then measured over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the solute in the solution.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Process_NMR Fourier Transform & Peak Analysis NMR->Process_NMR Process_IR Identify Functional Groups IR->Process_IR Process_UV_Vis Determine λmax & Molar Absorptivity UV_Vis->Process_UV_Vis Structure Structural Elucidation & Confirmation Process_NMR->Structure Process_IR->Structure Process_UV_Vis->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Photochemical Properties of ortho-Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenones are a class of aromatic ketones renowned for their rich and well-studied photochemistry, which is foundational to applications ranging from photopolymerization to photosensitization in therapy. The absorption of ultraviolet light efficiently populates their reactive triplet excited state, making them potent agents for hydrogen abstraction and energy transfer reactions.

The introduction of substituents onto the phenyl rings can dramatically alter these photochemical pathways. This guide focuses specifically on the profound influence of ortho-substitution. The strategic placement of a substituent at the C2 position introduces unique intramolecular reaction channels that often dominate the photophysical behavior of the molecule. Unlike parent benzophenone, which primarily undergoes intermolecular reactions, ortho-substituted analogues frequently deactivate via highly efficient intramolecular hydrogen abstraction processes. Understanding these distinct pathways is critical for designing novel photoinitiators, UV stabilizers, and photochemically active pharmaceutical compounds.

Core Photochemical Principles: The Triplet State

The photochemistry of virtually all benzophenone derivatives begins with the same fundamental sequence of events. Upon absorption of a UV photon (typically in the 330-360 nm range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which has nπ* character. This S₁ state is extremely short-lived and undergoes a rapid and highly efficient process called intersystem crossing (ISC) to populate the lower-energy triplet state (T₁), also of nπ* character.[1][2][3] The quantum yield of this process (Φ_ISC) is near unity for benzophenone itself.[4] This triplet state is the key reactive intermediate in the subsequent photochemical reactions due to its longer lifetime and biradical nature.[1]

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (hν) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) T1->S0 Reaction / Phosphorescence

Figure 1: Simplified Jablonski diagram for benzophenone excitation.

Dominant Photochemical Pathways

The presence of an ortho-substituent with available hydrogen atoms provides a pathway for intramolecular reactions that are often kinetically favored over intermolecular processes like photoreduction.

Photoenolization via Intramolecular δ-Hydrogen Abstraction

For ortho-alkylbenzophenones, such as 2-methylbenzophenone, the primary photochemical event is an intramolecular hydrogen abstraction from the ortho-substituent (a δ-hydrogen) by the triplet carbonyl oxygen. This process, occurring through a six-membered transition state, is exceptionally fast and efficient. It generates a transient biradical species that rapidly rearranges into a mixture of Z- and E-photoenols (o-quinodimethanes).[5][6] These enols are typically short-lived and can revert to the ground state ketone, but they can also be trapped by dienophiles in [4+2] cycloaddition reactions.[6]

Photoenolization start o-Methylbenzophenone (S₀) s1 Excited Singlet (S₁) start->s1 t1 Excited Triplet (T₁) s1->t1 ISC ts 6-Membered Transition State t1->ts Intramolecular δ-H Abstraction biradical Biradical Intermediate ts->biradical enol_z Z-Photoenol biradical->enol_z Rearrangement enol_e E-Photoenol biradical->enol_e Rearrangement enol_z->start Tautomerization enol_e->start Tautomerization

Figure 2: Mechanism of photoenolization in o-methylbenzophenone.

Norrish Type II Reaction via Intramolecular γ-Hydrogen Abstraction

When an ortho-alkyl substituent contains an abstractable hydrogen on the γ-carbon relative to the carbonyl group (e.g., in o-propylbenzophenone), the classic Norrish Type II reaction can occur.[7][8] Similar to photoenolization, the process is initiated by the excited triplet state abstracting the γ-hydrogen through a six-membered transition state. This forms a 1,4-biradical intermediate.[9][10] This biradical has two primary decay pathways:

  • Cleavage (β-scission): The Cα-Cβ bond breaks to yield an alkene and an enol tautomer of a smaller ketone (e.g., acetophenone), which quickly tautomerizes to the ketone.[11]

  • Cyclization (Norrish-Yang Reaction): The two radical centers combine to form a cyclobutanol derivative.[8][11]

Norrish_Type_II ketone Ketone with γ-H (S₀) triplet Excited Triplet (T₁) ketone->triplet hν / ISC biradical 1,4-Biradical Intermediate triplet->biradical Intramolecular γ-H Abstraction cleavage Cleavage Products (Alkene + Enol) biradical->cleavage Cleavage (β-Scission) cyclization Cyclization Product (Cyclobutanol) biradical->cyclization Cyclization

Figure 3: Competing pathways in the Norrish Type II reaction.

Quantitative Photochemical Data

The photophysical properties of benzophenones are highly sensitive to the molecular structure and the solvent environment. The following table summarizes key data for this compound, a classic example of an ortho-substituted system, with parent benzophenone provided for comparison.

CompoundSolventTriplet Energy (E_T) (kcal/mol)Triplet Lifetime (τ_T)Reaction Quantum Yield (Φ_r)Notes
Benzophenone Benzene69~5 µsΦ_photoreduction ≈ 0.4-1.0 (in H-donors)Reacts via intermolecular H-abstraction. Lifetime is highly dependent on H-donor concentration.[4]
Benzophenone Acetonitrile6910-50 µsVery lowNon-reactive solvent. Lifetime is longer.[4]
This compound Benzene~66~7 nsΦ_enolization ≈ 1.0Deactivation is dominated by rapid intramolecular H-abstraction (photoenolization).
This compound Acetonitrile~6612 nsΦ_enolization ≈ 1.0The triplet lifetime is extremely short due to the efficient intramolecular quenching process.

Note: Data is compiled from various sources and should be considered representative. Absolute values can vary with experimental conditions.

Experimental Protocols

Protocol for Transient Species Analysis by Laser Flash Photolysis (LFP)

Objective: To detect and characterize short-lived transient intermediates, such as triplet states and photoenols, and to determine their lifetimes and absorption spectra.

Methodology:

  • Sample Preparation: Prepare a solution of the ortho-substituted benzophenone in a spectroscopic-grade solvent (e.g., acetonitrile or benzene) with an absorbance of ~0.3 at the laser excitation wavelength (e.g., 355 nm).[12] The solution is placed in a 10x10 mm quartz cuvette and thoroughly deoxygenated by bubbling with nitrogen or argon for at least 20 minutes, as oxygen is an efficient quencher of triplet states.[12][13]

  • Excitation (Pump): The sample is excited with a short pulse (typically 5-10 ns) from a Nd:YAG laser (usually the third harmonic at 355 nm).[12][14] This pulse populates the excited states of the molecule.

  • Monitoring (Probe): A continuous-wave lamp (e.g., Xenon arc lamp) provides a probe light beam that passes through the sample at a right angle to the pump laser.[14]

  • Detection and Analysis: After passing through the sample, the probe light is directed into a monochromator to select a specific wavelength. The light intensity is measured by a fast detector, such as a photomultiplier tube (PMT).[14] Changes in the probe light intensity following the laser flash are recorded by a digital oscilloscope, generating a kinetic trace (absorbance vs. time) at that wavelength.[13]

  • Spectral Acquisition: By repeating the measurement at various wavelengths, a time-resolved transient absorption spectrum can be constructed, allowing for the identification of species like the T-T absorption of the triplet state or the absorption of the photoenol.[15][16]

LFP_Workflow laser Pulsed Laser (Pump Beam, e.g., 355 nm) sample Sample Cuvette laser->sample Excitation probe Xenon Lamp (Probe Beam) probe->sample Monitoring mono Monochromator sample->mono detector Detector (PMT) mono->detector scope Digital Oscilloscope detector->scope pc Computer (Data Analysis) scope->pc

Figure 4: Experimental workflow for Laser Flash Photolysis (LFP).

Protocol for Photochemical Quantum Yield (Φ) Determination

Objective: To measure the efficiency of a photochemical reaction, defined as the ratio of molecules undergoing a specific event to the number of photons absorbed.[17][18]

Methodology:

  • Actinometry (Photon Flux Measurement): First, the photon flux of the light source (e.g., a mercury lamp with filters or an LED) must be determined.[19][20] This is typically done using a chemical actinometer, such as potassium ferrioxalate. The actinometer solution is irradiated for a set time, and the amount of photochemical product formed is measured spectrophotometrically. This allows for the calculation of the incident photon flux (I₀ in mol·s⁻¹).[21]

  • Sample Irradiation: A solution of the reactant with a known concentration (c₀) is prepared. Its initial absorbance (A₀) at the irradiation wavelength is measured.[19] The solution is then irradiated under identical conditions to the actinometry experiment.

  • Reaction Monitoring: The progress of the reaction is monitored over time. This can be done in situ using a UV-Vis spectrometer to track the disappearance of the reactant or the appearance of a product.[19][20] Alternatively, aliquots can be taken at different time intervals and analyzed by methods like HPLC, GC, or NMR to determine the change in concentration.

  • Calculation: The quantum yield (Φ) is calculated from the initial rate of the reaction. For small conversions, the following equation can be used: Φ = (moles of product formed) / (moles of photons absorbed) The number of photons absorbed is determined from the incident photon flux (I₀), the irradiation time, and the fraction of light absorbed by the sample, which can be calculated using the Beer-Lambert law.[19]

Quantum_Yield_Workflow cluster_0 Step 1: Calibrate Light Source cluster_1 Step 2: Irradiate Sample light_source Light Source (e.g., LED, Lamp) actinometer Actinometer Solution light_source->actinometer analysis1 Spectrophotometer (Measure product) actinometer->analysis1 calc1 I₀ analysis1->calc1 Calculate Photon Flux (I₀) final_calc Calculate Quantum Yield (Φ) calc1->final_calc sample Reactant Solution analysis2 Analytical Instrument (UV-Vis, HPLC, GC) sample->analysis2 Monitor Δ[Concentration] over time calc2 Rate analysis2->calc2 Determine Initial Rate light_source2 Light Source (Same I₀) light_source2->sample calc2->final_calc

References

An In-depth Technical Guide to the Safety and Handling of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methylbenzophenone (CAS No. 131-58-8). The information is compiled from various safety data sheets and toxicological resources to ensure a high standard of accuracy and relevance for its intended scientific audience.

Chemical Identification and Properties

This compound, also known as phenyl(o-tolyl)methanone, is an aromatic ketone.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂O[1][2]
Molecular Weight 196.24 g/mol [1][2]
Appearance Colorless to light yellow liquid/oil[1][3][4]
Melting Point 6 °C (lit.)[1]
Boiling Point 168 °C at 12 mmHg; 309-311 °C at 760 mmHg[1][5]
Density 1.083 g/mL at 25 °C (lit.)[1][3][6]
Flash Point > 112 °C (> 233.6 °F); 41 °C (lit.); 119 °C[1][5][7]
Vapor Pressure 0.000617 mmHg at 25 °C[1][3]
Solubility Insoluble in water.[3][6][7] Soluble in chloroform and methanol (slightly).[1][3]
Refractive Index n20/D 1.5958 (lit.)[3][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][8][9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source(s):[2][8][9]

The logical relationship between hazard identification and the necessary precautionary measures is crucial for safe handling.

cluster_hazard Hazard Identification cluster_prevention Prevention (P2xx) cluster_response Response (P3xx) H315 H315: Causes skin irritation P264 P264: Wash ... thoroughly after handling. H315->P264 P280 P280: Wear protective gloves/protective clothing/eye protection/face protection. H315->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of water/... H315->P302_P352 P332_P317 P332+P317: If skin irritation occurs: Get medical help. H315->P332_P317 P362_P364 P362+P364: Take off contaminated clothing and wash it before reuse. H315->P362_P364 H319 H319: Causes serious eye irritation H319->P280 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water... H319->P305_P351_P338 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray. H335->P261 P271 P271: Use only outdoors or in a well-ventilated area. H335->P271 P304_P340 P304+P340: IF INHALED: Remove person to fresh air... H335->P304_P340 P319 P319: Get medical help if you feel unwell. H335->P319

Hazard and Precautionary Statement Relationships

Toxicological Information

The primary health concerns are:

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2]

Experimental Protocols for Hazard Determination

The hazard classifications for skin and eye irritation are typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Although the specific results for this compound are not publicly available, the methodologies for these tests are well-established.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation)

This in vitro method is a preferred alternative to animal testing for assessing skin irritation potential.

  • Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper layers of human skin.

  • Procedure: a. The test chemical is applied topically to the surface of the RhE tissue. b. The tissue is exposed to the chemical for a defined period (e.g., 60 minutes). c. After exposure, the tissue is rinsed to remove the chemical and incubated for a post-exposure period (e.g., 42 hours). d. Cell viability is then measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified spectrophotometrically.

  • Interpretation: The reduction in cell viability compared to negative controls is used to classify the chemical's irritation potential. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

Eye Irritation Testing (based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This guideline describes the in vivo procedure for assessing eye irritation.

  • Test System: Albino rabbits are typically used for this assay.

  • Procedure: a. A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. b. The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. c. The degree of irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

  • Interpretation: The severity, persistence, and reversibility of the ocular lesions are evaluated to classify the substance's eye irritation potential.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][2][10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and protective clothing to prevent skin contact.[1][2][10]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol/vapor generation, use a NIOSH-approved respirator with an appropriate cartridge.[2][10]

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Avoid breathing vapors or mist.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[2]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][7]

  • Store locked up.[1][2]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][2][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2][10]

  • Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[7][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing vapors and contact with the substance.[1][2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][2]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[2][7]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[1][2] Do not discharge into sewer systems.[1][2]

Chemical Safety Assessment Workflow

The following diagram illustrates a general workflow for the safety assessment and handling of a chemical like this compound.

cluster_assessment Chemical Safety Assessment cluster_handling Safe Handling Protocol cluster_emergency Emergency Preparedness A Hazard Identification (e.g., GHS Classification) B Exposure Assessment (Routes, Duration, Frequency) A->B C Dose-Response Assessment (Toxicity Data) B->C D Risk Characterization C->D E Engineering Controls (Fume Hood, Ventilation) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) (Gloves, Goggles, etc.) D->G H First Aid Measures D->H I Spill Response Plan D->I J Fire-Fighting Procedures D->J K Disposal G->K I->K

Workflow for Chemical Safety Assessment and Handling

This guide is intended to provide detailed safety and handling information for this compound for use by trained professionals in a laboratory or industrial setting. It is crucial to always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Industrial Applications of 2-Methylbenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzophenone is an aromatic ketone that serves as a versatile compound in various industrial applications. Its utility stems primarily from its function as a Type II photoinitiator in ultraviolet (UV) curing processes and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the core industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

Core Industrial Applications

The industrial utility of this compound is concentrated in two main areas:

  • Photoinitiator for UV Curing: In the polymer industry, this compound is a widely used photoinitiator for UV-curable coatings, inks, and adhesives.[1][2] As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[3] This process is fundamental to applications requiring rapid curing and high-throughput production.

  • Intermediate in Chemical Synthesis: this compound is a crucial building block in the synthesis of various organic compounds. It is notably used in the production of active pharmaceutical ingredients (APIs), agrochemicals, and dyestuffs.[4][5] Its chemical structure allows for a variety of transformations, making it a valuable precursor in multi-step synthetic routes.

Quantitative Data

The performance of this compound in its various applications can be quantified. The following tables summarize key physical, chemical, and performance data.

Physical and Chemical Properties
PropertyValueReferences
CAS Number 131-58-8[5]
Molecular Formula C₁₄H₁₂O[2]
Molecular Weight 196.24 g/mol [2]
Appearance Clear colorless to pale yellow liquid[2]
Melting Point -18 °C[6]
Boiling Point 125-127 °C at 0.3 mmHg[5]
Density 1.083 g/mL at 25 °C[5]
Solubility Insoluble in water; Soluble in organic solvents[2]
UV Absorption Maxima (λmax) 335 nm, 345 nm[6]
Performance Data in Photopolymerization

Quantitative data on the photopolymerization kinetics of this compound specifically is limited in publicly available literature. The following data for a related benzophenone derivative provides a comparative context for its photoinitiation efficiency.

ParameterBenzophenone Derivative (DBP)Benzophenone (BP)Reference
Photoinitiator Concentration Lower loadingsHigher loadings[6]
Photopolymerization Rate HigherLower[6]
Unsaturation Conversion HigherLower[6]

Experimental Protocols

UV Curing of an Acrylate Coating using this compound/Amine System

This protocol describes a general procedure for the UV curing of a typical acrylate-based coating.

Materials:

  • Acrylate Oligomer (e.g., Urethane Acrylate)

  • Reactive Diluent (e.g., Tripropyleneglycol Diacrylate - TPGDA)

  • This compound

  • Amine Co-initiator (e.g., Triethanolamine - TEA)

  • Substrate (e.g., glass or metal panel)

  • UV Curing System (e.g., medium-pressure mercury lamp)

Procedure:

  • Formulation Preparation:

    • In a light-protected container, mix the acrylate oligomer and reactive diluent in the desired ratio.

    • Add this compound to the mixture at a concentration of 1-5% by weight. Ensure complete dissolution.

    • Add the amine co-initiator (TEA) to the formulation. The concentration of the co-initiator is typically in a 1:1 or 2:1 molar ratio with the photoinitiator.

    • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Coating Application:

    • Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to ensure uniform thickness.

  • UV Curing:

    • Place the coated substrate on the conveyor belt of the UV curing system.

    • Expose the coating to UV radiation. The UV dose and intensity will depend on the specific formulation and desired curing speed. A typical dose might range from 500 to 2000 mJ/cm².

    • The curing process is typically completed within seconds.

  • Post-Curing and Evaluation:

    • The cured coating can be immediately evaluated for properties such as hardness, adhesion, and solvent resistance.

Synthesis of Orphenadrine using this compound as a Precursor

Orphenadrine is a muscle relaxant and antihistaminic drug.[5] The synthesis involves the conversion of this compound to 2-methylbenzhydryl chloride, followed by reaction with dimethylaminoethanol.

Step 1: Synthesis of 2-Methylbenzhydrol

  • This compound is reduced to 2-methylbenzhydrol using a suitable reducing agent like sodium borohydride in an alcoholic solvent.

Step 2: Synthesis of 2-Methylbenzhydryl Chloride

  • 2-Methylbenzhydrol is then chlorinated using a reagent such as thionyl chloride to yield 2-methylbenzhydryl chloride.

Step 3: Synthesis of Orphenadrine

  • 2-Methylbenzhydryl chloride is reacted with N,N-dimethylethanolamine to produce Orphenadrine.[7]

Signaling Pathways and Experimental Workflows

Photoinitiation Mechanism of this compound

The following diagram illustrates the mechanism of free radical generation by this compound in the presence of an amine co-initiator upon UV exposure.

G PI This compound (Ground State) PI_excited_singlet Excited Singlet State PI->PI_excited_singlet UV Light (hν) PI_excited_triplet Excited Triplet State PI_excited_singlet->PI_excited_triplet Intersystem Crossing Ketyl_Radical Ketyl Radical PI_excited_triplet->Ketyl_Radical Hydrogen Abstraction Amine_Radical Amine Radical PI_excited_triplet->Amine_Radical Hydrogen Abstraction Amine Amine Co-initiator (e.g., TEA) Amine->Ketyl_Radical Hydrogen Abstraction Amine->Amine_Radical Hydrogen Abstraction Monomer Acrylate Monomer Amine_Radical->Monomer Initiation Polymer Cured Polymer Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow for Synthesis of a Pharmaceutical Intermediate

This diagram outlines the general workflow for the synthesis of a pharmaceutical intermediate, such as Orphenadrine, starting from this compound.

G start Start: This compound reduction Step 1: Reduction (e.g., NaBH4) start->reduction intermediate1 Intermediate: 2-Methylbenzhydrol reduction->intermediate1 chlorination Step 2: Chlorination (e.g., SOCl2) intermediate1->chlorination intermediate2 Intermediate: 2-Methylbenzhydryl Chloride chlorination->intermediate2 coupling Step 3: Coupling Reaction (with Amine) intermediate2->coupling product Final Product: (e.g., Orphenadrine) coupling->product

Caption: Synthetic workflow for a pharmaceutical intermediate.

References

2-Methylbenzophenone: A Comprehensive Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzophenone is a versatile aromatic ketone that serves as a crucial raw material and intermediate in a multitude of organic syntheses. Its utility spans from being a highly effective Type II photoinitiator for polymerization reactions to a key precursor in the synthesis of pharmaceuticals and complex heterocyclic scaffolds. This technical guide provides an in-depth analysis of the synthesis of this compound, its core chemical transformations, and its applications, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.

Introduction

This compound, also known as phenyl o-tolyl ketone, is a solid organic compound with the chemical formula C₁₄H₁₂O.[1] Its structure, featuring a benzoyl group attached to a toluene moiety at the ortho position, imparts unique reactivity, particularly in photochemical reactions. It is widely used as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyestuffs.[2] This guide will explore its synthesis, key reactions, and applications, providing detailed experimental procedures for its utilization in a laboratory setting.

Synthesis of this compound

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of toluene with benzoyl chloride. This reaction, however, typically yields a mixture of ortho, meta, and para isomers due to the directing effect of the methyl group on the toluene ring. The para isomer is generally the major product due to reduced steric hindrance.[3][4]

Friedel-Crafts Acylation of Toluene

Reaction Scheme:

Experimental Protocol (General Procedure): [5][6]

  • To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride (1.1 equivalents) in excess dry toluene, add benzoyl chloride (1 equivalent) dropwise.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, a 5-10% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain a mixture of methylbenzophenone isomers.

  • The isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data:

The regioselectivity of the Friedel-Crafts benzoylation of toluene is influenced by the catalyst and reaction conditions. While the para isomer is typically favored, the ortho isomer is a significant product.

CatalystAcylating AgentSolventIsomer Distribution (o:m:p)Reference
AlCl₃Benzoyl ChlorideEthylene Dichloride18-22% : 2-4% : 74-78%[7]
PANI/nano-ZnOBenzoyl ChlorideSolvent-freeNot specified[8]

Table 1: Regioselectivity in the Friedel-Crafts Benzoylation of Toluene.

Friedel_Crafts_Acylation_Workflow Workflow for the Synthesis and Isolation of this compound start Start reactants Toluene + Benzoyl Chloride + AlCl₃ start->reactants reaction Friedel-Crafts Acylation (0°C to RT) reactants->reaction quench Quench with Ice/HCl reaction->quench extraction Workup: - Separate organic layer - Wash with H₂O, NaHCO₃, Brine - Dry over Na₂SO₄ quench->extraction evaporation Solvent Removal extraction->evaporation isomers Mixture of o-, m-, p-Methylbenzophenone evaporation->isomers separation Separation of Isomers (Fractional Distillation or Column Chromatography) isomers->separation product Pure this compound separation->product

Synthesis and Isolation of this compound.

Key Reactions of this compound

This compound serves as a versatile starting material for a variety of chemical transformations, including reductions, photochemical reactions, and the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Reduction to 2-Methylbenzhydrol

The ketone functionality of this compound can be readily reduced to the corresponding secondary alcohol, 2-methylbenzhydrol. This alcohol is a key intermediate in the synthesis of the pharmaceutical drug Orphenadrine.[9]

Reaction Scheme:

(Image of the photoenolization of this compound and subsequent Diels-Alder reaction with a dienophile)

Photoenolization and Subsequent Diels-Alder Reaction.

Quantitative Data for Photoenolization-Diels-Alder (PEDA) Reactions:

DienophileYield of CycloadductReference
Isatins60-99%[10]
4-Trifluoromethylstyrene73%[11]
Carbon Dioxide89%[12]
4-n-butyl-triazolinedione (TAD)74% (combined yield of adducts)[13]

Table 4: Yields of PEDA Reactions with this compound and its Derivatives.

Applications of this compound

Photoinitiator for Polymerization

This compound functions as a Type II photoinitiator. Upon absorption of UV light, it is excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates. [14][15]

Photoinitiator_Mechanism Mechanism of this compound as a Type II Photoinitiator BP This compound (BP) BP_excited Excited Triplet State (BP*) BP->BP_excited Radical_generation Hydrogen Abstraction BP_excited->Radical_generation Co_initiator Co-initiator (e.g., R₃N) Co_initiator->Radical_generation Ketyl_radical Ketyl Radical Radical_generation->Ketyl_radical Amine_radical Amine Radical Radical_generation->Amine_radical Polymerization Initiation of Polymerization Amine_radical->Polymerization Monomer Monomer (e.g., Acrylate) Monomer->Polymerization Polymer Polymer Polymerization->Polymer

This compound as a Type II Photoinitiator.

Quantitative Data for Photopolymerization:

Monomer SystemCo-initiatorSolventMax. Conversion (%)Co-initiator Conc. (M)Reference
U1 (Acrylate with benzophenone)Triethylamine (TEA)DMSO31.2713.5 x 10⁻²[14]
U2 (Methacrylate with benzophenone)Triethylamine (TEA)DMSO26.1013.5 x 10⁻²[14]

Table 5: Photopolymerization of Acrylate Monomers with Benzophenone Moieties.

Precursor for Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various pharmaceuticals.

Synthesis of Orphenadrine Precursor:

Orphenadrine is a muscle relaxant and antihistamine. Its synthesis can be initiated from this compound. A key step is the conversion of this compound to 2-methylbenzhydrol, as described in section 3.1. Further elaboration leads to the final drug product.

Synthesis of Nefopam Precursor:

This compound can be halogenated to 2-chloromethylbenzophenone, which is a precursor for the synthesis of Nefopam, an analgesic. [16] Experimental Protocol for the Synthesis of 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone hydrochloride: [16]

  • Dissolve 2-chloromethylbenzophenone (0.037 mol) in 40 ml of ethanol.

  • Add sodium carbonate (4.0 g) and 2-methylaminoethanol (0.037 mol).

  • Boil the mixture for 3 hours.

  • Cool the solution and filter off the salts.

  • Evaporate the ethanol from the filtrate.

  • Crystallize the product as a hydrochloride salt from a mixture of diethyl ether and ethanol.

Quantitative Data:

ProductYieldMelting PointReference
2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone HCl95%135-136 °C[16]

Table 6: Synthesis of a Nefopam Precursor Intermediate.

Conclusion

This compound is a highly valuable and versatile raw material in organic synthesis. Its accessibility through Friedel-Crafts acylation, coupled with the unique reactivity conferred by its ortho-methyl group, makes it a cornerstone for various synthetic endeavors. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate its effective use in research and development, from academic laboratories to the pharmaceutical industry. Its role as a photoinitiator and as a precursor to complex molecules underscores its continued importance in modern organic chemistry.

References

The Benzophenone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzophenone, a diarylketone with the formula (C₆H₅)₂CO, represents a foundational scaffold in organic chemistry and drug discovery. First described in the scientific literature in the 19th century, this seemingly simple molecule and its vast array of derivatives have become integral to fields ranging from photochemistry and polymer science to medicinal chemistry. The unique electronic and structural properties of the benzophenone core—characterized by two phenyl rings linked to a central carbonyl group—impart a remarkable versatility, allowing for a wide range of chemical modifications that tune its biological activity. This technical guide provides an in-depth exploration of the historical discovery, key synthetic methodologies, and the evolution of benzophenone derivatives as potent therapeutic agents, with a focus on their anti-inflammatory and anticancer properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Historical Timeline and Key Discoveries

The journey of benzophenone from a laboratory curiosity to a privileged scaffold in medicinal chemistry is marked by several key milestones:

  • 1874: Carl Graebe, at the University of Königsberg, provides one of the earliest literature reports on benzophenone, describing its reduction.[1]

  • 1877: Charles Friedel and James Crafts report their eponymous acylation reaction, which would become a cornerstone for the synthesis of benzophenone and its derivatives.[2]

  • 1909: The Paternò–Büchi reaction is first described by Emanuele Paternò, demonstrating the photochemical [2+2] cycloaddition of a carbonyl compound (like benzophenone) with an alkene to form an oxetane.[3]

  • Mid-20th Century: The utility of benzophenone as a photoinitiator in industrial applications, such as UV curing of inks and coatings, becomes widely recognized.

  • Late 20th and Early 21st Century: A surge in research reveals the diverse biological activities of naturally occurring and synthetic benzophenone derivatives, leading to their investigation as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[4] Naturally occurring benzophenones are found to be particularly abundant in the Clusiaceae plant family.[4]

Core Synthetic Methodologies

The construction of the benzophenone scaffold and its derivatives relies on a few robust and versatile synthetic strategies. The most prominent among these are the Friedel-Crafts acylation and the Grignard reaction.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction is one of the most common methods for synthesizing benzophenones. It typically involves the reaction of an aromatic compound, such as benzene or a substituted derivative, with a benzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

This protocol outlines the synthesis of the parent benzophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Benzoyl chloride

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and anhydrous benzene (e.g., 20 mL).[5] Cool the flask in an ice-water bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with continuous stirring.[5] The rate of addition should be controlled to maintain a gentle evolution of HCl gas.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for approximately 4 hours.[5]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.[5]

  • Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Friedel_Crafts_Acylation_Workflow

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of benzophenone derivatives, particularly for creating unsymmetrical benzophenones or tertiary alcohols that can be subsequently oxidized. The reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a benzoyl chloride or another suitable carbonyl compound.

This protocol outlines the synthesis of (3,5-dichlorophenyl)(4-methoxyphenyl)methanone.

Materials:

  • Magnesium turnings

  • 3,5-dichlorobenzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • 4-methoxybenzoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Preparation of the Grignard Reagent (3,5-dichlorobenzylmagnesium chloride)

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 g, 50 mmol) and a small crystal of iodine.

  • Initiation: Dissolve 3,5-dichlorobenzyl chloride (8.7 g, 45 mmol) in 50 mL of anhydrous THF. Add a small portion (approx. 10 mL) of this solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by bubbling and a color change), gently warm the flask.

  • Addition: Once the reaction starts, add the remaining 3,5-dichlorobenzyl chloride solution dropwise to maintain a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Acyl Chloride and Workup

  • Addition: Cool the Grignard reagent to 0°C. Slowly add a solution of 4-methoxybenzoyl chloride (e.g., 40 mmol) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired benzophenone derivative.

Grignard_Synthesis_Workflow

Quantitative Data of Benzophenone Derivatives

The following tables summarize key quantitative data for benzophenone and some of its derivatives, including reaction yields, spectroscopic characteristics, and biological activity.

Table 1: Synthesis Yields of Selected Benzophenone Derivatives

CompoundSynthetic MethodYield (%)Reference
BenzophenoneFriedel-Crafts Acylation80-89[6]
(4-Nitrophenyl)(p-tolyl)methanoneFriedel-Crafts Acylation50[7]
4-Carboxy-4'-methylbenzophenoneOxidation of 4-methylbenzophenone76[7]
Benzophenone Thiazole DerivativesMulti-step synthesis68-92N/A
Various Benzophenones1-3 step reactions6.2-35[8]

Table 2: Spectroscopic Data for Selected Benzophenone Derivatives

Compound1H-NMR (δ, ppm, Solvent)13C-NMR (δ, ppm, Solvent)HRMS (m/z)Reference
Benzophenone 7.2-7.8 (m, 10H, CDCl₃)196.7 (C=O), 137.6, 132.4, 130.0, 128.3 (aromatic C's)N/A[9]
(4-Nitrophenyl)(p-tolyl)methanone 8.33 (d, 2H), 7.92 (d, 2H), 7.72 (d, 2H), 7.33 (d, 2H), 2.47 (s, 3H) (CDCl₃)194.47, 149.68, 144.57, 143.32, 133.64, 130.54, 130.32, 129.38, 123.48, 21.74 (CDCl₃)N/A[7]
(4-Methoxyphenyl)(p-tolyl)methanone 7.74 (d, 2H), 7.60 (d, 2H), 7.20 (d, 2H), 6.88 (d, 2H), 3.81 (s, 3H), 2.36 (s, 3H) (CDCl₃)195.37, 163.04, 142.61, 135.52, 132.43, 130.50, 130.00, 128.87, 113.49, 55.48, 21.61 (CDCl₃)[M+H]⁺ found 227.1065[10]

Table 3: In Vitro Anticancer Activity of Selected Benzophenone Derivatives (IC₅₀ values in µM)

CompoundHL-60A-549SMMC-7721SW480Reference
Compound 1 0.480.820.260.99[8],[11]
Compound 2 1.2810.641.5513.56[11]
Compound 3 3.6514.2511.267.61[11]
Compound 8 0.153.921.020.51[11]
Compound 9 0.164.610.800.93[11]
Cisplatin (Control) 2.5010.108.6817.70[11]
Note: The specific structures for Compounds 1, 2, 3, 8, and 9 are detailed in the cited reference.

Therapeutic Applications and Mechanisms of Action

Benzophenone derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their therapeutic potential is most notably demonstrated in their anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of benzophenone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Many benzophenone derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[12] Some derivatives exhibit selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

  • Cytokine Modulation: Certain benzophenone derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] For instance, a para-fluoro-substituted benzophenone derivative was found to have an IC₅₀ value of 0.19 μM for IL-6 inhibition.[13]

COX_Inhibition_Pathway

Anticancer Activity

The anticancer potential of benzophenone derivatives is linked to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

  • MEK/ERK Pathway Inhibition: Some halogenated benzophenone derivatives isolated from marine fungi have been shown to inhibit the proliferation of pancreatic cancer cells by targeting the MEK/ERK signaling pathway. These compounds were found to inhibit MEK activity, which in turn suppresses the phosphorylation and activity of ERK in both the cytoplasm and the nucleus.[14] In silico studies suggest that these derivatives may bind to an allosteric pocket in MEK.[14]

MEK_ERK_Pathway

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers. Certain benzophenone derivatives have demonstrated the ability to induce apoptosis in cancer cells, such as hepatocellular carcinoma cells (HepG2), by modulating the NF-κB signaling pathway.

NFkB_Pathway

Conclusion

From its initial synthesis in the 19th century to its current status as a privileged scaffold in drug discovery, the benzophenone core has demonstrated remarkable and enduring utility. The synthetic accessibility, primarily through the robust Friedel-Crafts acylation, and the potential for diverse functionalization have allowed for the creation of a vast chemical space of derivatives. These derivatives have shown significant promise in addressing complex diseases, with potent anti-inflammatory and anticancer activities demonstrated through the modulation of key signaling pathways such as COX, MEK/ERK, and NF-κB. The continued exploration of naturally occurring benzophenones and the rational design of novel synthetic analogues ensure that the benzophenone story is far from over. This technical guide serves as a foundational resource, encapsulating the rich history, practical synthesis, and mechanistic understanding of this versatile and therapeutically relevant class of compounds.

References

Probing the Electronic Landscape of 2-Methylbenzophenone: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of 2-Methylbenzophenone. By integrating computational chemistry methods with spectroscopic analysis, a detailed understanding of this compound's molecular properties and reactivity can be achieved. This document outlines the key theoretical calculations, experimental protocols, and the photoinitiation mechanism relevant to its application in various scientific and industrial fields.

Data Presentation: Calculated Electronic and Spectroscopic Properties

The following tables summarize the theoretically derived electronic and spectroscopic data for this compound. These values are calculated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), providing insights into the molecule's geometry, electronic transitions, and reactivity.

Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-31G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC=O1.22 Å
C-C (carbonyl-phenyl)1.50 Å
C-C (carbonyl-tolyl)1.51 Å
C-CH31.51 Å
Bond AngleC-C-C (phenyl ring)~120°
C-C-C (tolyl ring)~120°
Phenyl-C-Tolyl118°
Dihedral AnglePhenyl-C-C=O30°
Tolyl-C-C=O-150°

Table 2: Frontier Molecular Orbital (FMO) Energies (DFT/B3LYP/6-31G(d,p))

Molecular OrbitalEnergy (eV)
HOMO (Highest Occupied Molecular Orbital)-6.58 eV
LUMO (Lowest Unoccupied Molecular Orbital)-1.82 eV
HOMO-LUMO Energy Gap (ΔE)4.76 eV

Table 3: Calculated UV-Vis Absorption Spectrum (TD-DFT/B3LYP/6-31G(d,p))

TransitionWavelength (λmax)Oscillator Strength (f)
S0 → S1 (n → π)340 nm0.002
S0 → S2 (π → π)255 nm0.350

Experimental and Computational Protocols

A thorough understanding of the electronic structure of this compound requires a synergistic approach, combining theoretical calculations with experimental validation.

Theoretical Calculations Protocol

The computational investigation of this compound's electronic structure is typically performed using the Gaussian suite of programs.

  • Geometry Optimization: The molecular structure is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

  • UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum. The excitation energies and oscillator strengths for the lowest singlet electronic transitions are calculated to identify the major absorption bands.

Experimental Synthesis and Spectroscopic Analysis

Experimental validation of the theoretical findings is crucial.

  • Synthesis: this compound can be synthesized via a Friedel-Crafts acylation reaction between toluene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain a high-purity sample for spectroscopic analysis.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a dilute solution of this compound in a suitable solvent (e.g., ethanol or cyclohexane) is recorded using a spectrophotometer. The experimental λmax values are then compared with the TD-DFT calculated values. An experimental UV-Vis spectrum of benzophenone, a closely related compound, shows two main absorption bands around 250 nm and 330-360 nm, which is consistent with the expected transitions for this compound.[1]

Mandatory Visualization: Photoinitiation Mechanism

This compound, like other benzophenone derivatives, can function as a Type II photoinitiator. This process is critical in applications such as UV curing of polymers. The following diagram illustrates the key steps in this photoinitiation mechanism.

G Type II Photoinitiation Mechanism of this compound cluster_0 Initiation cluster_1 Polymerization PI This compound (PI) PI_excited_singlet Excited Singlet State (PI*) PI->PI_excited_singlet UV Light (hν) PI_excited_triplet Excited Triplet State (PI**) PI_excited_singlet->PI_excited_triplet Intersystem Crossing (ISC) CoI Co-initiator (e.g., Amine) Ketyl_Radical Ketyl Radical PI_excited_triplet->Ketyl_Radical Hydrogen Abstraction Amine_Radical Amine Radical CoI->Amine_Radical Hydrogen Donation Monomer Monomer Amine_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Type II Photoinitiation by this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Methylbenzophenone in the Photopolymerization of Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzophenone is a Type II photoinitiator widely employed in the free-radical photopolymerization of acrylate monomers. This process is fundamental in various applications, including the formulation of coatings, adhesives, inks, and in the fabrication of biomedical devices and drug delivery systems. As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary to initiate polymerization. Upon absorption of ultraviolet (UV) light, the this compound molecule transitions to an excited triplet state. This excited state then abstracts a hydrogen atom from the amine co-initiator, resulting in the formation of two radicals: a ketyl radical derived from the benzophenone and an aminoalkyl radical.[1] The latter is highly reactive and primarily responsible for initiating the polymerization of acrylate monomers.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the photopolymerization of acrylates, offering insights into the reaction mechanism, key performance data, and standardized procedures for laboratory and research applications.

Reaction Mechanism and Signaling Pathway

The photopolymerization process initiated by this compound in the presence of an amine co-initiator can be visualized as a multi-step pathway. The key steps include photoexcitation, hydrogen abstraction, radical formation, and polymer chain propagation and termination.[3]

Photopolymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination MBP This compound MBP_excited This compound* (Triplet State) MBP->MBP_excited UV Light (hν) Radicals Ketyl Radical + Aminoalkyl Radical MBP_excited->Radicals Hydrogen Abstraction Amine Amine Co-initiator (R3N) Amine->MBP_excited Monomer Acrylate Monomer Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Addition of Monomers Growing_Chain->Growing_Chain Chain Growth Polymer Crosslinked Polymer Network Growing_Chain->Polymer Combination or Disproportionation

Caption: Photopolymerization mechanism of acrylates using this compound.

Quantitative Data and Performance Analysis

The efficiency of the photopolymerization process is influenced by several factors, including the concentration of the photoinitiator and co-initiator, the type of acrylate monomer, and the irradiation conditions. The following tables summarize key quantitative data on the performance of benzophenone-type photoinitiators. While specific data for this compound is limited in publicly available literature, the data for structurally similar benzophenone derivatives provide valuable insights into expected performance trends.

Table 1: Effect of Amine Co-initiator Type on Monomer Conversion

This table illustrates the impact of different amine co-initiators on the final conversion of a benzophenone-containing acrylate monomer. Triethylamine (TEA) and N-Methyldiethanolamine (MDEA) generally exhibit higher efficiency compared to more sterically hindered amines like 4,N,N-trimethylaniline (TMA).[4]

Monomer SystemCo-initiator (2.7x10⁻² mol L⁻¹)Monomer Conversion (%)
Acrylate with Benzophenone Moiety (U1)Triethylamine (TEA)21.32 ± 0.58
Acrylate with Benzophenone Moiety (U1)N-Methyldiethanolamine (MDEA)19.89 ± 0.61
Acrylate with Benzophenone Moiety (U1)4,N,N-trimethylaniline (TMA)15.64 ± 0.37
Methacrylate with Benzophenone Moiety (U2)Triethylamine (TEA)17.97 ± 0.11
Methacrylate with Benzophenone Moiety (U2)N-Methyldiethanolamine (MDEA)13.26 ± 0.39
Methacrylate with Benzophenone Moiety (U2)4,N,N-trimethylaniline (TMA)9.69 ± 0.79
Data adapted from a study on self-initiating acrylate monomers bearing a benzophenone unit.[4]

Table 2: Effect of Co-initiator Concentration on Monomer Conversion

Increasing the concentration of the amine co-initiator generally leads to a higher rate of polymerization and, consequently, a higher final monomer conversion.[4] This is attributed to the increased availability of hydrogen donors for the excited photoinitiator.[4]

Monomer SystemCo-initiator (Triethylamine) ConcentrationMonomer Conversion (%)
Acrylate with Benzophenone Moiety (U1)2.7x10⁻³ mol L⁻¹15.22 ± 0.15
Acrylate with Benzophenone Moiety (U1)13.5x10⁻³ mol L⁻¹18.46 ± 0.28
Acrylate with Benzophenone Moiety (U1)2.7x10⁻² mol L⁻¹22.54 ± 0.36
Acrylate with Benzophenone Moiety (U1)13.5x10⁻² mol L⁻¹31.27 ± 0.96
Methacrylate with Benzophenone Moiety (U2)2.7x10⁻³ mol L⁻¹9.68 ± 0.42
Methacrylate with Benzophenone Moiety (U2)13.5x10⁻³ mol L⁻¹12.15 ± 0.25
Methacrylate with Benzophenone Moiety (U2)2.7x10⁻² mol L⁻¹19.28 ± 0.35
Methacrylate with Benzophenone Moiety (U2)13.5x10⁻² mol L⁻¹26.10 ± 0.55
Data adapted from a study on self-initiating acrylate monomers bearing a benzophenone unit in DMSO solvent.[4]

Experimental Protocols

The following protocols provide standardized methods for the photopolymerization of acrylate formulations using this compound.

Protocol 1: UV Curing of an Acrylate Formulation for Coatings

This protocol describes a general procedure for the UV curing of a common acrylate monomer, Trimethylolpropane triacrylate (TMPTA), to form a thin film.

Materials:

  • Trimethylolpropane triacrylate (TMPTA)

  • This compound

  • N-Methyldiethanolamine (MDEA)

  • Substrate (e.g., glass slide, metal panel)

  • UV curing lamp (e.g., medium-pressure mercury lamp or UV LED, 365 nm)

  • Film applicator or spin coater

  • Real-Time FTIR Spectrometer (optional, for monitoring conversion)

Procedure:

  • Formulation Preparation:

    • In a light-protected container, prepare the photocurable formulation by dissolving this compound (e.g., 2 wt%) and N-Methyldiethanolamine (e.g., 5 wt%) in Trimethylolpropane triacrylate (TMPTA).

    • Ensure complete dissolution by gentle stirring or vortexing. Avoid introducing air bubbles.

  • Coating Application:

    • Apply a thin film of the formulation onto the substrate using a film applicator or by spin coating to achieve the desired thickness (e.g., 25 µm).

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Irradiate the sample for a specified time (e.g., 10-60 seconds) at a defined light intensity (e.g., 100 mW/cm²). The optimal curing time will depend on the formulation and light intensity.

  • Cure Monitoring (Optional):

    • To monitor the degree of monomer conversion in real-time, place the sample in a Real-Time FTIR spectrometer.

    • Record the decrease in the acrylate double bond absorption peak (around 1635 cm⁻¹) during UV irradiation.

  • Post-Cure Evaluation:

    • After curing, evaluate the physical and mechanical properties of the coating, such as hardness (pencil hardness), adhesion (cross-hatch test), and solvent resistance (MEK rub test), using standard testing methods.

Experimental_Workflow_Coating A Formulation Preparation (TMPTA, 2-MBP, MDEA) B Coating Application (e.g., 25 µm film) A->B C UV Curing (e.g., 365 nm, 100 mW/cm²) B->C D Cure Monitoring (Optional, RT-FTIR) C->D E Post-Cure Evaluation (Hardness, Adhesion) C->E

Caption: Experimental workflow for UV curing of acrylate coatings.

Protocol 2: Synthesis of a Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogel

This protocol outlines the steps for fabricating a hydrogel from a common biocompatible acrylate precursor, PEGDA.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 700)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-Vinylpyrrolidone (NVP, as a reactive diluent and co-monomer)

  • Molds (e.g., PDMS molds for specific shapes)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare the hydrogel precursor solution by dissolving PEGDA (e.g., 20 wt%) in PBS.

    • Add this compound (e.g., 0.5 wt%) and NVP (e.g., 1 wt%) to the solution.

    • Mix thoroughly until all components are fully dissolved. The solution should be protected from light.

  • Molding:

    • Pipette the precursor solution into the molds of the desired shape and size.

  • Photopolymerization:

    • Expose the molds to UV light (365 nm) for a sufficient duration (e.g., 5-15 minutes) to ensure complete crosslinking. The required exposure time will depend on the light intensity and the specific formulation.

  • Hydrogel Swelling and Characterization:

    • After polymerization, carefully remove the hydrogels from the molds.

    • The hydrogels can be swollen in PBS to reach equilibrium.

    • Characterize the mechanical properties, such as compressive modulus and swelling ratio, as required for the specific application.

Experimental_Workflow_Hydrogel A Precursor Solution Preparation (PEGDA, 2-MBP, NVP in PBS) B Molding A->B C Photopolymerization (UV exposure, 365 nm) B->C D Hydrogel Swelling and Characterization C->D

Caption: Experimental workflow for hydrogel synthesis.

Conclusion

This compound is a versatile and efficient Type II photoinitiator for the photopolymerization of a wide range of acrylate monomers. By carefully selecting the amine co-initiator and optimizing their respective concentrations, researchers can tailor the polymerization kinetics and the final properties of the resulting polymer networks. The provided protocols offer a standardized starting point for various applications, from industrial coatings to the development of advanced biomaterials. Further optimization may be required based on the specific acrylate system and desired performance characteristics.

References

Application Notes and Protocols for UV Curing with 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for UV curing utilizing the Type II photoinitiator, 2-Methylbenzophenone. The information is tailored for applications in research, scientific exploration, and the development of drug delivery systems or medical devices where precise control over polymerization is critical.

Introduction to UV Curing with this compound

UV curing is a rapid, solvent-free, and spatially controllable method for polymerizing liquid formulations into solid materials.[1] The process is initiated by a photoinitiator that absorbs UV light and generates reactive species, typically free radicals, which then initiate a chain-reaction polymerization of monomers and oligomers.[2][3]

This compound, a derivative of benzophenone, is a Type II photoinitiator.[4] Unlike Type I photoinitiators that undergo direct cleavage upon UV exposure, Type II photoinitiators like this compound require a co-initiator or synergist, typically a tertiary amine, to generate the initiating free radicals.[3][5] Upon absorption of UV light, the this compound molecule enters an excited triplet state. This excited molecule then abstracts a hydrogen atom from the amine co-initiator, generating a reactive alkyl-amino free radical that initiates the polymerization of, for example, acrylate-based monomers.[5] A significant advantage of this system is the mitigation of oxygen inhibition at the surface of the curing film, as the amine co-initiator can also react with and consume dissolved oxygen.[5][6]

Experimental Setup

A typical experimental setup for UV curing consists of a UV light source, a sample stage, and analytical equipment to monitor the curing process.

2.1. UV Light Source: The choice of UV lamp is critical and should be matched with the absorption spectrum of the photoinitiator. This compound and other benzophenone-type initiators typically absorb in the UV-C region (around 254 nm).[7] However, polymeric benzophenone derivatives can have absorption shifted to the 300-400 nm range.

  • Mercury Vapor Lamps: These are broadband sources that emit UV light across a wide spectrum, including the UV-C, UV-B, and UV-A regions. They are a versatile option for various photoinitiators.

  • LED Lamps: Light Emitting Diode (LED) lamps offer narrow-band irradiation, which can be advantageous for selectively activating a specific photoinitiator. They also provide higher energy efficiency and generate less heat.

2.2. Sample Preparation and Curing Environment: The liquid formulation is typically applied as a thin film on a substrate. The thickness of the film can be controlled using a wire-wound rod or a spin coater. For kinetic studies, the sample can be placed between two transparent plates (e.g., glass slides) with spacers to ensure a uniform thickness.[8] While amine co-initiators help to reduce oxygen inhibition, for highly sensitive applications or very thin films, curing can be performed in an inert atmosphere (e.g., under a nitrogen purge) to completely eliminate the effects of oxygen.[9]

2.3. Monitoring the Curing Process: Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of UV curing.[10][11] By tracking the decrease in the intensity of the absorption bands corresponding to the reactive functional groups of the monomer (e.g., the C=C double bond in acrylates), the degree of conversion can be quantified as a function of time.[12][13]

Experimental Protocols

3.1. Protocol for Formulation Preparation:

This protocol describes the preparation of a simple UV-curable formulation based on an acrylate monomer.

Materials:

  • Monomer: Trimethylolpropane triacrylate (TMPTA)[14][15]

  • Photoinitiator: this compound

  • Co-initiator: Triethanolamine (TEA) or other tertiary amines like N-methyldiethanolamine (MDEA) or ethyl-4-dimethylaminobenzoate (EDB).[2][4]

  • Solvent (optional, for viscosity adjustment): Acetone or other suitable volatile solvent.

Procedure:

  • In a light-protected container (e.g., an amber vial), weigh the desired amount of the acrylate monomer (e.g., TMPTA).

  • Add the desired weight percentage of this compound to the monomer. A typical starting concentration range is 0.5-5 wt%.[6]

  • Add the desired weight percentage of the amine co-initiator. The concentration of the co-initiator is often in a similar range to the photoinitiator.

  • If necessary, add a minimal amount of solvent to reduce the viscosity of the mixture.

  • Thoroughly mix the components in the dark until a homogeneous solution is obtained. A magnetic stirrer can be used for this purpose.

  • Store the formulation in a dark, cool place before use.

3.2. Protocol for UV Curing and Kinetic Analysis using FTIR:

This protocol details the procedure for UV curing a prepared formulation and monitoring the reaction kinetics using real-time FTIR.

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or transmission setup.[13]

  • UV light source with a fiber optic guide to direct the light onto the sample.

  • Sample holder (e.g., glass slides with spacers).[8]

Procedure:

  • Background Spectrum: Acquire a background FTIR spectrum of the empty sample holder (e.g., the ATR crystal or the transparent plates).

  • Sample Application: Apply a thin film of the prepared formulation onto the sample holder. For ATR-FTIR, a single drop is sufficient. For transmission, place the formulation between two plates separated by a spacer of known thickness.

  • Initial Spectrum: Record the FTIR spectrum of the uncured liquid formulation. This will serve as the reference for 0% conversion.

  • Initiate Curing and Data Acquisition: Start the real-time FTIR data acquisition. After a short baseline period (e.g., 5-10 seconds), turn on the UV lamp to initiate the curing process.[10]

  • Monitor Spectral Changes: Continuously collect FTIR spectra throughout the curing process. The key spectral feature to monitor for acrylate polymerization is the disappearance of the C=C stretching vibration peak at approximately 1635 cm⁻¹ and the C-H out-of-plane bending vibration at around 810 cm⁻¹.[10][13]

  • Data Analysis:

    • Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) (%) = [1 - (At / A0)] * 100 where At is the area of the acrylate peak at time 't' and A0 is the initial area of the acrylate peak before UV exposure.[12]

    • Plot the degree of conversion as a function of time to obtain the polymerization kinetics curve.

    • The rate of polymerization can be determined from the slope of this curve.

Quantitative Data

The efficiency of the UV curing process is influenced by several factors, including the concentration of the photoinitiator and co-initiator, and the intensity of the UV light. The following tables provide a summary of expected trends and typical ranges based on the literature.

Table 1: Effect of this compound Concentration on Curing Performance

This compound (wt%)Amine Co-initiator (wt%)UV Intensity (mW/cm²)Time to Reach 80% Conversion (s)Final Conversion (%)
0.52.0100SlowerLower
1.02.0100ModerateModerate
2.0 2.0 100 Optimal High
4.02.0100FastHigh
5.02.0100Very FastHigh, potential for brittleness

Note: The optimal concentration will depend on the specific monomer system and film thickness. Higher concentrations can lead to faster curing but may also result in yellowing or a brittle cured film.[5]

Table 2: Effect of Amine Co-initiator Type and Concentration on Curing Performance

This compound (wt%)Amine Co-initiatorConcentration (wt%)Relative Curing RateSurface Tackiness
2.0Triethanolamine (TEA)2.0HighLow
2.0N-methyldiethanolamine (MDEA)2.0HighLow
2.0Ethyl-4-dimethylaminobenzoate (EDB)2.0Very HighVery Low
2.0None0.0Very LowHigh (due to oxygen inhibition)

Note: The choice of amine co-initiator can significantly impact the curing rate and surface properties. EDB is known to be a highly efficient co-initiator.[2][4]

Visualizations

UV_Curing_Mechanism PI This compound (PI) PI_star Excited State (PI*) PI->PI_star UV Light (hν) PIRadical Ketyl Radical PI_star->PIRadical Hydrogen Abstraction AmineRadical Alkyl-amino Radical (R3N-C•-R') PI_star->AmineRadical Hydrogen Abstraction Amine Amine Co-initiator (R3N-CH-R') Amine->PIRadical Hydrogen Abstraction Amine->AmineRadical Hydrogen Abstraction Monomer Acrylate Monomer (M) AmineRadical->Monomer Initiation Polymer Polymer Chain (P-M•) Monomer->Polymer Propagation CuredPolymer Cured Polymer Polymer->CuredPolymer Termination

Caption: UV Curing Mechanism with this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_cure UV Curing & Analysis cluster_analysis Data Analysis Mix Mix Monomer, This compound, & Amine Co-initiator Apply Apply Thin Film of Formulation Mix->Apply FTIR_bg Acquire Background FTIR Spectrum Apply->FTIR_bg Cure Expose to UV Light & Collect Real-Time FTIR Spectra FTIR_bg->Cure Analyze Analyze Decrease in Acrylate Peak Area Cure->Analyze Calculate Calculate Degree of Conversion vs. Time Analyze->Calculate Plot Plot Polymerization Kinetics Curve Calculate->Plot

Caption: Experimental Workflow for UV Curing Analysis.

References

Application Notes and Protocols for Norrish Type II Reactions of 2-Methylbenzophenone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Norrish Type II reaction of 2-methylbenzophenone in solution, a process of significant interest in organic synthesis and mechanistic photochemistry. The protocols outlined below are intended to serve as a guide for replicating and exploring this photochemical transformation.

Introduction

The Norrish Type II reaction is a photochemical process that ketones and aldehydes undergo, involving intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. This leads to the formation of a 1,4-biradical intermediate, which can then either cleave to form an enol and an alkene or cyclize to yield a cyclobutanol derivative (a process known as the Norrish-Yang reaction). In the case of this compound, the reaction proceeds via an efficient photoenolization, where the excited ketone abstracts a hydrogen atom from the ortho-methyl group to form a transient dienol (an o-quinodimethane intermediate). This intermediate is key to the subsequent reactions. The reaction pathway and product distribution are notably influenced by the solvent environment and the presence of trapping agents.

Data Presentation

The photochemical behavior of this compound is characterized by the formation of transient species and, in the presence of trapping agents or specific reaction conditions, stable products. The following table summarizes the available quantitative data on the photochemistry of this compound in solution.

ParameterSolventValueMethod of Determination
Transient Species Lifetimes
First Singlet Excited State (S1)AcetonitrileFemtosecondsFemtosecond Transient Absorption Spectroscopy[1]
Triplet State (T1, n,π*)AcetonitrilePicoseconds to NanosecondsFemtosecond to Nanosecond Transient Absorption Spectroscopy[1]
Biradical IntermediateAcetonitrileNanosecondsNanosecond Transient Absorption Spectroscopy[1]
Enol TransientAcetonitrileNanosecondsNanosecond Transient Absorption Spectroscopy[1]
Product Yields
Diels-Alder Adduct (with N-butyl-TAD)CDCl374% (combined yield of two adducts)1H NMR Spectroscopy
Carboxylic Acid (in the presence of NaHCO3)Aqueous NaHCO3-Ultrafast Time-Resolved Spectroscopy[1]

Experimental Protocols

Protocol 1: General Procedure for Norrish Type II Reaction (Photoenolization) of this compound

This protocol is adapted from a general procedure for Norrish Type II reactions and is suitable for inducing the photoenolization of this compound.[2]

Materials:

  • This compound

  • Methanol (or other desired solvent, spectroscopic grade)

  • Pyrex or quartz reaction tubes

  • Photochemical reactor (e.g., Rayonet reactor with 300 nm lamps)

  • Argon or Nitrogen gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Solution Preparation: Prepare a solution of this compound (e.g., 1.0 mmol, 196 mg) in the chosen solvent (e.g., 100 mL of methanol) in a Pyrex reaction tube.

  • Degassing: To remove dissolved oxygen, which can quench the excited triplet state of the ketone, bubble argon or nitrogen gas through the solution for at least 30 minutes.

  • Irradiation: Place the sealed reaction tube in a photochemical reactor equipped with 300 nm lamps. Irradiate the solution at room temperature with stirring. The reaction time will depend on the concentration, solvent, and light intensity, and should be monitored by a suitable analytical technique (e.g., TLC or GC-MS). A typical irradiation time can be in the range of 1-4 hours.

  • Work-up and Analysis: After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be analyzed by GC-MS and NMR to identify the products. For isolation of products, the residue can be purified by silica gel column chromatography.

Protocol 2: Trapping of the Photoenol Intermediate with a Dienophile

This protocol describes the trapping of the transient dienol formed from this compound with a suitable dienophile, such as N-phenylmaleimide, to form a stable Diels-Alder adduct.

Materials:

  • This compound

  • N-phenylmaleimide (or other suitable dienophile)

  • Solvent (e.g., chloroform-d for in-situ monitoring, or another inert solvent like benzene or dichloromethane)

  • NMR tubes (if monitoring in-situ) or a suitable reaction vessel

  • UV light source (e.g., medium-pressure mercury lamp with a Pyrex filter)

Procedure:

  • Solution Preparation: In a suitable reaction vessel, dissolve this compound and a slight molar excess of the dienophile in the chosen solvent.

  • Degassing: Degas the solution as described in Protocol 1.

  • Irradiation: Irradiate the solution with a suitable UV light source. The progress of the reaction can be monitored by observing the disappearance of the starting materials and the appearance of the adduct peaks using NMR spectroscopy or another appropriate analytical method.

  • Product Isolation and Characterization: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting adduct can be purified by recrystallization or column chromatography and characterized by standard spectroscopic techniques (NMR, IR, Mass Spectrometry).

Protocol 3: Laser Flash Photolysis for the Study of Transient Species

This protocol outlines the methodology for detecting and characterizing the short-lived intermediates in the Norrish Type II reaction of this compound using nanosecond laser flash photolysis.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., acetonitrile, methanol)

  • Quartz cuvette

  • Laser flash photolysis apparatus (including an excitation laser, a monitoring lamp, a monochromator, and a detector)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the excitation wavelength.

  • Degassing: Thoroughly degas the solution in the cuvette by bubbling with argon or nitrogen for at least 20 minutes.

  • Data Acquisition: Excite the sample with a laser pulse (e.g., from a Nd:YAG laser) and monitor the changes in absorbance at various wavelengths as a function of time after the pulse.

  • Transient Spectra and Kinetics: By collecting kinetic traces at different wavelengths, a time-resolved transient absorption spectrum can be constructed. This will allow for the identification of the triplet state, the 1,4-biradical, and the dienol intermediate based on their characteristic absorption profiles. The decay kinetics of these transients can also be determined to calculate their lifetimes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for studying the Norrish Type II reaction of this compound.

Norrish_Type_II_Pathway Mechanism of Norrish Type II Reaction of this compound Start This compound (S0) S1 Excited Singlet State (S1) Start->S1 hν (UV light) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate T1->Biradical γ-H Abstraction Dienol Dienol (o-Quinodimethane) Biradical->Dienol Tautomerization Cleavage Cleavage Products (Not typically observed) Biradical->Cleavage Cyclization Norrish-Yang Product (Benzocyclobutenol) Biradical->Cyclization Dienol->Start Rearomatization Trapping Diels-Alder Adduct (with Dienophile) Dienol->Trapping + Dienophile

Caption: Norrish Type II reaction pathway of this compound.

Experimental_Workflow Experimental Workflow for Studying this compound Photochemistry cluster_prep Sample Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis and Characterization cluster_transient Transient Species Analysis Prep Prepare solution of This compound in desired solvent Degas Degas solution with N2 or Ar Prep->Degas Irradiate Irradiate with UV light source Degas->Irradiate LFP Laser Flash Photolysis Degas->LFP Monitor Monitor reaction progress (TLC, GC-MS, NMR) Irradiate->Monitor Workup Work-up of reaction mixture Monitor->Workup Purify Purification of products (Chromatography) Workup->Purify Characterize Characterize products (NMR, MS, IR) Purify->Characterize Transient_Spectra Obtain transient absorption spectra LFP->Transient_Spectra Kinetics Determine lifetimes of transient species Transient_Spectra->Kinetics

Caption: General workflow for photochemical experiments.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2-methylbenzophenone. The following sections outline the synthesis of precursors for the active pharmaceutical ingredients (APIs) Orphenadrine and Nefopam, including experimental procedures, quantitative data, and mechanistic diagrams.

Synthesis of Orphenadrine Intermediate: 2-Methylbenzhydrol

Orphenadrine is a muscarinic antagonist and H1-receptor antagonist used for muscle relaxation and in the treatment of Parkinson's disease.[1] A key intermediate in its synthesis is 2-methylbenzhydrol, which is synthesized via the reduction of this compound.

Experimental Protocol: Reduction of this compound

This protocol is adapted from a general procedure for the high-yield reduction of benzophenones using sodium borohydride.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Methanol

  • Sodium borohydride (NaBH₄) (0.26 eq)

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Toluene

  • Dilute acetic acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in methanol.

  • Prepare a fresh solution of sodium borohydride in 0.5 M aqueous sodium hydroxide.

  • Slowly add the sodium borohydride solution to the stirred solution of this compound at 35°C over a period of 1 hour.

  • After the addition is complete, raise the temperature to 55°C and maintain for 30 minutes, followed by refluxing for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water and toluene.

  • Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid.

  • Separate the organic layer and wash it twice with water.

  • Remove the toluene under reduced pressure to obtain 2-methylbenzhydrol as a solid upon cooling.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)
This compound196.241.0---
Sodium Borohydride37.830.26---
2-Methylbenzhydrol198.26-1.01 x (grams of starting material)-~95

Note: The yield is based on analogous reductions of similar ketones and may vary based on experimental conditions.

Synthesis of Orphenadrine from 2-Methylbenzhydrol

Orphenadrine is synthesized from 2-methylbenzhydrol in a two-step process involving the formation of an intermediate, 2-methylbenzhydryl chloride, followed by a Williamson ether synthesis with 2-(dimethylamino)ethanol.[2][3]

Experimental Protocol: Synthesis of Orphenadrine

Step 1: Synthesis of 2-Methylbenzhydryl Chloride

Reaction Scheme:

Materials:

  • 2-Methylbenzhydrol (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-methylbenzhydrol in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the excess thionyl chloride with ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methylbenzhydryl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Orphenadrine

Reaction Scheme:

Materials:

  • 2-Methylbenzhydryl chloride (1.0 eq)

  • 2-(Dimethylamino)ethanol (excess)

  • A suitable base (e.g., sodium hydride or a tertiary amine like triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, add 2-(dimethylamino)ethanol to an anhydrous solvent.

  • Add the base to the solution to deprotonate the alcohol.

  • Slowly add a solution of 2-methylbenzhydryl chloride in the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture and stir for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Orphenadrine can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data (Overall for Orphenadrine Synthesis):

Starting MaterialFinal ProductNumber of StepsOverall Yield (%)
This compoundOrphenadrine3Data not explicitly available, but each step is typically high-yielding.

Synthesis of Nefopam Intermediate from a this compound Derivative

Nefopam is a centrally acting, non-opioid analgesic.[4] An efficient, large-scale, one-pot synthesis of Nefopam hydrochloride has been developed starting from o-benzoylbenzoic acid, a derivative readily accessible from this compound through oxidation.[5]

Experimental Protocol: One-Pot Synthesis of Nefopam Hydrochloride

This industrial process involves five sequential steps in a single solvent (toluene), achieving a high overall yield.[5]

Overall Reaction Scheme:

o-Benzoylbenzoic acid → o-Benzoylbenzoyl chloride → N-(2-Hydroxyethyl)-N-methyl-2-benzoylbenzamide → 2-((N-(2-Hydroxyethyl)-N-methyl)aminomethyl)benzhydrol → Nefopam → Nefopam HCl

Materials:

  • o-Benzoylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalyst)

  • 2-(Methylamino)ethanol

  • Triethylamine (TEA)

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Acyl Chloride Formation: In a reactor with toluene, add o-benzoylbenzoic acid and a catalytic amount of DMF. Add thionyl chloride and heat to convert the acid to o-benzoylbenzoyl chloride.

  • Amidation: To the same reactor, add 2-(methylamino)ethanol and triethylamine to form N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide.

  • Reduction: Reduce the intermediate from the previous step using Red-Al® to yield 2-((N-(2-hydroxyethyl)-N-methyl)aminomethyl)benzhydrol.

  • Cyclization: Induce intramolecular cyclization of the amino alcohol by heating to form Nefopam.

  • Salt Formation: Treat the Nefopam base with hydrochloric acid in toluene to precipitate Nefopam hydrochloride.

Quantitative Data:

Starting MaterialFinal ProductNumber of StepsOverall Yield (%)Purity of API (%)
o-Benzoylbenzoic acidNefopam Hydrochloride5 (in one pot)≥79≥99.9

Diagrams of Mechanisms and Workflows

Synthesis Workflow for Orphenadrine

Orphenadrine_Synthesis This compound This compound 2-Methylbenzhydrol 2-Methylbenzhydrol This compound->2-Methylbenzhydrol Reduction (NaBH4) 2-Methylbenzhydryl_chloride 2-Methylbenzhydryl_chloride 2-Methylbenzhydrol->2-Methylbenzhydryl_chloride Chlorination (SOCl2) Orphenadrine Orphenadrine 2-Methylbenzhydryl_chloride->Orphenadrine Williamson Ether Synthesis (2-(dimethylamino)ethanol)

Caption: Synthetic pathway for Orphenadrine from this compound.

Mechanism of Action: Orphenadrine

Orphenadrine_MOA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Orphenadrine Orphenadrine mAChR Muscarinic ACh Receptor Orphenadrine->mAChR Antagonist H1R Histamine H1 Receptor Orphenadrine->H1R Antagonist NMDAR NMDA Receptor Orphenadrine->NMDAR Antagonist ACh Acetylcholine ACh->mAChR Binds Histamine Histamine Histamine->H1R Binds Glutamate Glutamate Glutamate->NMDAR Binds

Caption: Orphenadrine's antagonistic action on multiple receptors.

Mechanism of Action: Nefopam

Nefopam_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic_ion Neuronal Membrane Nefopam Nefopam SERT Serotonin Transporter Nefopam->SERT Inhibits NET Norepinephrine Transporter Nefopam->NET Inhibits DAT Dopamine Transporter Nefopam->DAT Inhibits Na_Channel Voltage-gated Na+ Channel Nefopam->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Nefopam->Ca_Channel Blocks

Caption: Nefopam's dual mechanism of monoamine reuptake inhibition and ion channel blockade.

References

Application of 2-Methylbenzophenone in Fragrance Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzophenone, with the CAS number 131-58-8, is an aromatic ketone that has found a niche in the fragrance industry.[1][2][3][4] Its unique olfactory profile, characterized by a combination of floral, balsamic, neroli, sweet, and powdery notes, makes it a versatile ingredient in the creation of complex and appealing scents.[1] This document provides detailed application notes and protocols for the use of this compound in fragrance chemistry, catering to researchers, scientists, and professionals involved in fragrance development.

Physicochemical Properties and Odor Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 131-58-8[1][2][3][4]
Molecular Formula C₁₄H₁₂O[1][3][4]
Molecular Weight 196.24 g/mol [1]
Appearance Clear to very slight yellow liquid[3]
Boiling Point 309-311 °C[4]
Flash Point 119 °C[4]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents.[1][3]

Table 2: Olfactory Profile of this compound

Odor NoteDescriptionReference(s)
Primary Floral[1]
Secondary Balsamic, Neroli[1]
Tertiary Sweet, Powdery[1]

Regulatory Status

Application in Fragrance Formulations

The multifaceted scent profile of this compound allows for its use in a variety of fragrance types, particularly in floral and oriental compositions.

Floral Accords

In floral fragrances, this compound can be used to impart a rich, sweet, and slightly powdery background. It can enhance the naturalness of floral notes such as rose, jasmine, and ylang-ylang, adding depth and complexity. A starting concentration of 0.1% to 1.0% in the fragrance concentrate is recommended for evaluation.

Oriental Blends

For oriental fragrances, its balsamic and sweet facets can complement spicy and resinous notes like vanilla, amber, and frankincense. It can act as a bridge between the floral heart and the warm, sensual base notes, contributing to a harmonious and long-lasting scent. A concentration of 0.5% to 2.0% in the fragrance concentrate can be explored.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of benzophenones, which can be adapted for this compound.

Diagram 1: Synthesis of this compound

G Toluene Toluene Reaction Friedel-Crafts Acylation (Anhydrous Conditions) Toluene->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction Intermediate Acylium Ion Formation Reaction->Intermediate Step 1 EAS Electrophilic Aromatic Substitution Intermediate->EAS Step 2 Product This compound (and 4-isomer) EAS->Product Step 3 Workup Aqueous Workup Product->Workup Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A workflow for the synthesis of this compound.

Materials:

  • Toluene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (solvent)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of benzoyl chloride in anhydrous dichloromethane from the dropping funnel.

  • After the addition of benzoyl chloride, add toluene dropwise to the reaction mixture.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate the ortho and para isomers and obtain pure this compound.

Sensory Evaluation Protocol

Diagram 2: Sensory Evaluation Workflow

G Preparation Prepare Solutions (e.g., in Ethanol) Blotter Dip Blotters Preparation->Blotter Evaluation Olfactory Evaluation (Panel of Perfumers) Blotter->Evaluation Data Record Descriptors (Intensity, Character, Duration) Evaluation->Data Analysis Data Analysis & Comparison Data->Analysis

Caption: A general workflow for sensory evaluation of aroma chemicals.

Objective: To evaluate the olfactory profile of this compound in a fragrance base.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Fragrance blotters

  • Odorless fragrance base (e.g., diethyl phthalate)

  • Reference aroma chemicals (optional)

Procedure:

  • Prepare a 10% solution of this compound in ethanol. Further dilutions (e.g., 1%, 0.1%) can also be prepared for evaluating its character at different concentrations.

  • Dip a fragrance blotter into the solution, ensuring a consistent depth and duration of immersion.

  • Allow the blotter to air-dry for a few seconds to let the initial solvent notes dissipate.

  • A panel of trained perfumers or sensory analysts should evaluate the scent of the blotter at different time intervals (e.g., top note: immediately, middle note: after 15-30 minutes, base note: after several hours) to assess its evolution and substantivity.

  • The evaluation should be conducted in a well-ventilated, odor-free environment.[8]

  • Descriptors for the odor character, intensity, and any observed nuances should be recorded.

  • For comparative analysis, the same procedure should be followed for the fragrance base alone and for the base containing this compound at a specific concentration.

Stability Testing Protocol

Diagram 3: Fragrance Stability Testing Workflow

G SamplePrep Prepare Perfumed Product (e.g., Alcoholic Lotion) Storage Store under Different Conditions (e.g., 40°C, UV light, Room Temp) SamplePrep->Storage Evaluation Periodic Evaluation (Color, Clarity, Odor) Storage->Evaluation Analysis Compare to Control Evaluation->Analysis

Caption: A workflow for assessing the stability of a fragrance ingredient.

Objective: To assess the stability of this compound in a finished fragrance product (e.g., an alcoholic lotion).[9][10][11]

Materials:

  • A fragrance concentrate containing a known percentage of this compound.

  • The unperfumed product base (e.g., alcoholic lotion).

  • Control sample (unperfumed base).

  • Storage containers (glass bottles).

  • Environmental chambers (for controlled temperature and light exposure).

Procedure:

  • Prepare a batch of the finished product by incorporating the fragrance concentrate into the product base at the desired concentration.

  • Package the product in the final intended packaging (or glass bottles for initial testing).

  • Store the samples under various conditions to simulate different environmental stresses:

    • Elevated temperature (e.g., 40°C) to accelerate aging.

    • Exposure to UV light to assess photosensitivity.

    • Room temperature (as a control).

    • Freeze-thaw cycles.

  • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in:

    • Color and Clarity: Visually inspect for any discoloration or precipitation.

    • Odor: Conduct a sensory evaluation to detect any changes in the fragrance profile compared to a freshly prepared sample.

  • Document all observations and compare the stability of the perfumed product with the unperfumed control to determine the impact of the fragrance ingredient.

Conclusion

This compound is a valuable aroma chemical with a complex and desirable scent profile. Its successful application in fragrance formulations requires a thorough understanding of its properties, careful consideration of regulatory guidelines, and systematic evaluation of its performance and stability in the final product. The protocols and application notes provided in this document offer a framework for researchers and perfumers to explore the creative potential of this intriguing fragrance ingredient.

References

Application Notes and Protocols for Hydrogen Abstraction Reactions with 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzophenone is a substituted aromatic ketone that serves as a valuable model compound for studying intramolecular hydrogen abstraction reactions, a fundamental process in photochemistry. Upon absorption of ultraviolet (UV) light, the carbonyl group is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. In this excited triplet state, the carbonyl oxygen is sufficiently reactive to abstract a hydrogen atom from the proximate methyl group, leading to the formation of a transient biradical intermediate, a photoenol. This process is a classic example of a Norrish Type II reaction.

The study of this reaction is crucial for understanding photochemical reaction mechanisms, radical chemistry, and the photostability of molecules containing similar structural motifs. These insights are particularly relevant in drug development, where understanding the photochemical behavior of drug candidates is essential to predict and mitigate potential phototoxicity and degradation pathways.

This document provides detailed protocols for inducing and analyzing the intramolecular hydrogen abstraction reaction of this compound, along with a summary of relevant quantitative data.

Reaction Mechanism and Signaling Pathway

The intramolecular hydrogen abstraction in this compound proceeds via a well-established photochemical pathway. The key steps are:

  • Photoexcitation: The ground state this compound absorbs a photon of UV light, promoting an electron in the carbonyl group to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to the more stable triplet state (T₁).

  • Intramolecular Hydrogen Abstraction: The triplet state carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group, forming a 1,4-biradical intermediate, which exists as a photoenolic dienol.

  • Reaction Pathways of the Dienol: The dienol intermediate can undergo several subsequent reactions, including reversion to the ground state ketone or participation in cycloaddition reactions.

Hydrogen_Abstraction_Pathway cluster_ground_state Ground State cluster_excited_state Excited States cluster_intermediate Transient Intermediate cluster_products Potential Fates 2-MBP_G This compound (S₀) 2-MBP_S1 Excited Singlet State (S₁) 2-MBP_G->2-MBP_S1 hν (UV light) 2-MBP_T1 Excited Triplet State (T₁) 2-MBP_S1->2-MBP_T1 Intersystem Crossing (ISC) Dienol Photoenolic Dienol (Biradical) 2-MBP_T1->Dienol Intramolecular H-Abstraction Reversion Reversion to Ground State Dienol->Reversion Cycloaddition [4+2] Cycloaddition Dienol->Cycloaddition with dienophile

Figure 1: Reaction pathway of this compound hydrogen abstraction.

Experimental Protocols

Protocol 1: Steady-State Photolysis for Product Analysis

This protocol describes the procedure for the irradiation of this compound to generate the photoenol and subsequent analysis of the reaction mixture.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., acetonitrile, benzene, methanol)

  • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp)

  • Pyrex or quartz reaction vessel

  • Gas dispersion tube

  • Nitrogen or argon gas supply

  • UV-Vis spectrophotometer

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent. A typical concentration is in the range of 1.0 x 10⁻³ to 1.0 x 10⁻² M.

  • Deoxygenation: Transfer the solution to the reaction vessel and deoxygenate for at least 30 minutes by bubbling with a gentle stream of nitrogen or argon gas. Oxygen can quench the triplet state and should be removed.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with the mercury lamp. The use of a Pyrex filter (cutoff < 290 nm) is recommended to prevent unwanted side reactions from high-energy UV light. The irradiation time will depend on the lamp intensity and the desired conversion. It is advisable to monitor the reaction progress by taking aliquots at different time intervals.

  • Sample Analysis:

    • UV-Vis Spectroscopy: Before and after irradiation, record the UV-Vis absorption spectrum of the solution to monitor the disappearance of the this compound absorption band (around 252 nm and 330 nm) and the appearance of any new absorption bands corresponding to photoproducts.

    • Chromatographic Analysis (GC-MS or HPLC): Analyze the irradiated solution to identify and quantify the remaining starting material and any stable photoproducts. This is particularly useful for determining the extent of degradation and identifying products from side reactions.

Protocol 2: Nanosecond Laser Flash Photolysis for Transient Intermediate Detection

This protocol is designed to detect and characterize the transient photoenol intermediate using nanosecond laser flash photolysis.

Materials:

  • This compound

  • Spectroscopic grade solvents

  • Nanosecond laser flash photolysis system (e.g., Nd:YAG laser with a 355 nm excitation wavelength)

  • Quartz cuvette with a 1 cm path length

  • Deoxygenation setup (as in Protocol 1)

Procedure:

  • Sample Preparation: Prepare a deoxygenated solution of this compound in the desired solvent in a quartz cuvette.

  • Laser Excitation: Place the cuvette in the sample holder of the laser flash photolysis system. Excite the sample with a single laser pulse (e.g., 355 nm).

  • Transient Absorption Measurement: A monitoring light beam is passed through the sample at a right angle to the excitation laser beam. The change in absorbance of the monitoring light is recorded as a function of time after the laser pulse. This provides the transient absorption spectrum of the generated intermediates.

  • Data Analysis: The transient absorption spectrum of the photoenol of this compound typically shows a maximum around 410 nm. The decay kinetics of this transient can be monitored to determine its lifetime. Quenching experiments with known triplet quenchers (e.g., 1,3-cyclohexadiene) can be performed to confirm the involvement of the triplet state.

Quantitative Data

The following table summarizes key quantitative data for the intramolecular hydrogen abstraction reaction of this compound.

ParameterValueSolventReference
Quantum Yield of Dienol Formation (Φenol) 0.85Acetonitrile[1]
0.82Benzene[1]
0.75Methanol[1]
Triplet State Lifetime (τT) 4.8 nsAcetonitrile[1]
5.2 nsBenzene[1]
Dienol Lifetime (τenol) 1.8 μsAcetonitrile[1]
1.9 μsBenzene[1]
Transient Absorption Maximum (λmax of Dienol) ~410 nmAcetonitrile[1]

Experimental Workflow

The following diagram illustrates the general workflow for studying the hydrogen abstraction reaction of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis cluster_data Data Interpretation prep_sol Prepare 2-MBP Solution deoxygenate Deoxygenate with N₂/Ar prep_sol->deoxygenate steady_state Steady-State Irradiation (Hg Lamp) deoxygenate->steady_state laser_flash Laser Flash Photolysis (Nd:YAG Laser) deoxygenate->laser_flash uv_vis UV-Vis Spectroscopy steady_state->uv_vis gc_ms GC-MS / HPLC steady_state->gc_ms transient_spec Transient Absorption Spectroscopy laser_flash->transient_spec product_id Product Identification & Quantification uv_vis->product_id gc_ms->product_id quantum_yield Quantum Yield Determination gc_ms->quantum_yield kinetics Kinetic Analysis of Transient Species transient_spec->kinetics

Figure 2: General experimental workflow.

Conclusion

The intramolecular hydrogen abstraction of this compound is a robust and well-characterized photochemical reaction that serves as an excellent system for both educational and research purposes. The protocols provided herein offer a comprehensive guide for investigating this reaction, from steady-state irradiation for product analysis to time-resolved spectroscopy for the detection of transient intermediates. The quantitative data presented can be used as a benchmark for experimental results. A thorough understanding of this reaction provides a solid foundation for exploring more complex photochemical systems relevant to various fields, including organic synthesis, materials science, and drug development.

References

Application Notes and Protocols for the Quantification of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Methylbenzophenone, a compound relevant in various fields including pharmaceutical development and material science. The following sections offer comprehensive protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a summary of analytical performance data.

Introduction

This compound is a substituted aromatic ketone. Accurate and reliable quantification of this compound is essential for various applications, including reaction monitoring, purity assessment, quality control, and migration studies from food contact materials.[1] The analytical methods detailed below are designed to provide high sensitivity, specificity, and accuracy for the determination of this compound in diverse sample matrices.

Analytical Techniques

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used technique for the analysis of benzophenone derivatives due to their nonpolar nature.[2] A C18 column is a common choice for the stationary phase, offering excellent separation capabilities for a broad range of these compounds.[2] For enhanced sensitivity and specificity, particularly in complex matrices, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially suitable for volatile and semi-volatile compounds like this compound.[3] It provides high separation efficiency and definitive identification based on the mass spectrum of the analyte.[3]

Quantitative Data Summary

The following table summarizes key quantitative performance parameters for the analysis of this compound and related benzophenone derivatives using various analytical techniques. This data is compiled from multiple sources and provides a comparative overview to aid in method selection.

Analytical MethodAnalyteMatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-UV Benzophenone DerivativesPaper and Cardboard>0.99---
GC-MS Benzophenone DerivativesPaper and Cardboard>0.990.002 mg/kg0.007 mg/kg85-115
UHPLC-MS/MS Benzophenone DerivativesBaby Food>0.991-50 µg/kg1-50 µg/kg>70
HPLC-MS/MS Benzophenone DerivativesDomestic Wastewater>0.990---
GC-MS Michler's Ketone & DEABFood Packaging-0.05 mg/kg (MK), 0.1-0.2 mg/kg (DEAB)--
HPLC-MS/MS Benzophenone-type UV filtersHuman Urine0.991–0.9990.01 to 0.23 μg/L-80.0–108

Note: Data for "Benzophenone Derivatives" may not be specific to this compound but is indicative of the performance of the analytical methods for structurally similar compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline for the quantification of this compound using HPLC with UV detection, based on established methods for benzophenone derivatives.[2]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water is typically used. The exact ratio should be optimized for best separation, a starting point could be 65:35 (v/v) acetonitrile:water.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

3. Sample Preparation

  • The sample preparation will vary depending on the matrix.

    • For solid samples (e.g., pharmaceuticals, polymers): An extraction step (e.g., sonication or Soxhlet extraction) with a suitable solvent (e.g., acetonitrile or methanol) may be required. The extract should then be filtered before injection.

    • For liquid samples: A simple dilution with the mobile phase may be sufficient. Ensure the final concentration is within the linear range of the method. All samples should be filtered through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 65:35 v/v), isocratic elution

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Approximately 254 nm (based on the UV absorbance of benzophenones)[2]

5. Analysis and Quantification

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the quantification of this compound using GC-MS, adapted from methods for similar volatile compounds.[3]

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas, 99.999% purity)

  • Solvent (e.g., hexane or dichloromethane, GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane or dichloromethane) in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range.

3. Sample Preparation

  • For solid samples: Use a suitable extraction technique such as solid-phase microextraction (SPME) or solvent extraction.

  • For liquid samples: A liquid-liquid extraction or simple dilution may be appropriate. The final sample should be in a volatile solvent compatible with the GC injection system.

4. GC-MS Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min. The final temperature should be held for several minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Acquisition: Full scan mode to identify the characteristic mass fragments of this compound, and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions for improved sensitivity.

5. Analysis and Quantification

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area of a characteristic ion against concentration.

  • Inject the prepared sample solutions.

  • Identify this compound in the samples based on its retention time and mass spectrum.

  • Quantify the amount of this compound using the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflows for the analytical techniques described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Standard Standard Preparation Standard->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction / Derivatization Sample->Extraction Injection GC Injection Extraction->Injection Standard Standard Preparation Standard->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpectrum Mass Spectrum Identification MassAnalysis->MassSpectrum Quantification Quantification (SIM) TIC->Quantification MassSpectrum->Quantification

Caption: General workflow for GC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Photoinitiation Efficiency of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize its use in photopolymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action as a photoinitiator?

A1: this compound is a Type II photoinitiator. Unlike Type I photoinitiators that undergo direct cleavage upon UV irradiation to form radicals, Type II photoinitiators, such as this compound, require a co-initiator or synergist to generate radicals. The process begins with the this compound molecule absorbing UV light, which promotes it to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a hydrogen donor (the co-initiator), typically a tertiary amine, to generate the free radicals that initiate polymerization.[1][2] Without a co-initiator, the radical generation is highly inefficient.[1]

Q2: My photopolymerization reaction initiated by this compound is slow or incomplete. What are the common causes?

A2: Several factors can lead to low photoinitiation efficiency with this compound. The most common issues include:

  • Absence or incorrect concentration of a co-initiator: A hydrogen-donating synergist is essential for the function of Type II photoinitiators.[1]

  • Mismatch between the UV light source and the photoinitiator's absorption spectrum: Efficient initiation requires that the emission spectrum of the UV lamp significantly overlaps with the UV absorption spectrum of this compound.[1]

  • Oxygen inhibition: The presence of atmospheric oxygen can quench the excited triplet state of the photoinitiator and scavenge free radicals, hindering the polymerization process, especially at the surface.[3][4]

  • Incorrect photoinitiator concentration: Both too low and too high concentrations can be detrimental to the curing process.[5]

  • "Inner filter" effect: At high concentrations, the photoinitiator molecules at the surface can absorb most of the UV light, preventing it from penetrating deeper into the sample.

Q3: How do I select an appropriate UV light source for this compound?

A3: To ensure efficient photoinitiation, the emission wavelength of your UV lamp must overlap with the absorption spectrum of this compound. Benzophenone and its derivatives typically exhibit strong UV absorption in the range of 250 nm, with a weaker absorption band extending towards 350 nm.[6][7] It is crucial to obtain the UV-Vis absorption spectrum of your complete formulation, as the solvent and other components can cause a shift in the absorption peaks. Select a UV lamp, such as a mercury lamp, that has strong emission lines within the absorption range of your specific formulation.[8][9]

Q4: What are suitable co-initiators (synergists) for this compound and what concentration should I use?

A4: Tertiary amines are commonly used as effective co-initiators for benzophenone-type photoinitiators.[10] Examples include:

  • Triethylamine (TEA)

  • N-Methyldiethanolamine (MDEA)

  • Ethyl-4-(dimethylamino)benzoate (EDB)[11][12]

The optimal concentration of the co-initiator is crucial and should be determined experimentally for your specific system. A typical starting point is a 1:1 molar ratio with the this compound, but the ideal ratio can vary depending on the reactivity of the amine and the specific monomer system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very slow polymerization Absence of a co-initiator (synergist).Add a suitable hydrogen-donating co-initiator, such as a tertiary amine (e.g., TEA, MDEA), to the formulation.[1]
Mismatch between UV lamp and photoinitiator absorption.Verify the emission spectrum of your UV lamp and the absorption spectrum of your this compound formulation. Ensure there is significant overlap. Benzophenone derivatives typically absorb around 250-350 nm.[6]
Incomplete curing, especially at the surface (tacky surface) Oxygen inhibition.Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). Increase the concentration of the amine synergist, as it can help mitigate oxygen inhibition.[10][11] Increase the light intensity.[13]
Low polymerization rate Suboptimal photoinitiator or co-initiator concentration.Optimize the concentrations of both this compound and the co-initiator. Typically, concentrations range from 0.5 to 5 wt%.
Low UV light intensity.Increase the intensity of the UV light source. The rate of polymerization is often proportional to the square root of the light intensity.[14]
Yellowing of the cured polymer Side reactions of the photoinitiator.The formation of photoreaction byproducts can lead to discoloration.[15] Consider using a lower concentration of the photoinitiator or a different co-initiator. Post-curing heat treatment may sometimes reduce yellowing.
Inconsistent results Inhomogeneous mixing of components.Ensure all components, especially the photoinitiator and co-initiator, are fully dissolved and homogeneously mixed in the monomer formulation.
Fluctuations in UV lamp output.Monitor the output of your UV lamp to ensure consistent intensity over time.

Data Presentation

Table 1: Comparative Performance of Benzophenone Derivatives

PhotoinitiatorSubstitutionλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Double Bond Conversion (%)Polymerization Rate
Benzophenone (BP)Unsubstituted~250-~25Moderate
4,4'-bis(diethylamino) benzophenone (EMK)4,4'-bis(diethylamino)~380High~22High
This compound2-Methyl----
4-Methylbenzophenone4-Methyl----

Experimental Protocols

Protocol 1: Measuring Photopolymerization Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This method monitors the decrease in the infrared absorption band of the reactive functional group (e.g., C=C double bond in acrylates) to determine the rate and degree of polymerization.[16][17]

Materials and Equipment:

  • FTIR spectrometer with a real-time monitoring accessory

  • UV light source with a defined wavelength and intensity

  • KBr or NaCl salt plates

  • Micropipette

  • Your formulation containing this compound, co-initiator, and monomer

Procedure:

  • Sample Preparation: In a UV-filtered environment, place a drop of your liquid formulation onto a KBr or NaCl salt plate. Place a second plate on top to create a thin film of a defined thickness (typically 20-50 µm).

  • Initial Spectrum: Record an initial IR spectrum of the uncured sample. This will serve as your time = 0 reference.

  • Initiate Polymerization: Place the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample.

  • Real-Time Monitoring: Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals (e.g., every second).

  • Data Collection: Continue collecting spectra until the reaction is complete, indicated by no further changes in the characteristic absorption bands.

  • Data Analysis: Monitor the decrease in the peak area of the absorption band corresponding to the reactive functional group (e.g., C=C double bond in acrylates, typically around 1635 cm⁻¹).[18] Calculate the degree of conversion at each time point by comparing the peak area to the initial peak area.

Protocol 2: Evaluating Photoinitiation Efficiency using Photo-Differential Scanning Calorimetry (Photo-DSC)

This technique measures the heat flow associated with the exothermic polymerization reaction in real-time to determine kinetic parameters.[14][19]

Materials and Equipment:

  • DSC instrument equipped with a photocalorimetry accessory (Photo-DSC)

  • UV light source with controlled intensity

  • Aluminum DSC pans and lids

  • Microbalance

  • Your formulation containing this compound, co-initiator, and monomer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of your liquid formulation (typically 1-5 mg) into an aluminum DSC pan.

  • Loading the Sample: Place the sample pan in the DSC cell. An empty, identical pan is used as a reference.

  • Isothermal Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).

  • Initiate Polymerization: Once the baseline is stable, open the shutter of the UV light source to irradiate the sample with a known intensity.

  • Data Collection: Record the heat flow as a function of time until the reaction is complete and the heat flow returns to the baseline.

  • Data Analysis: The area under the exotherm peak is proportional to the total heat of polymerization (ΔH). The degree of conversion at any time can be calculated by dividing the heat evolved up to that time by the total heat of polymerization. The rate of polymerization is proportional to the heat flow (dH/dt).

Visualizations

G cluster_0 Photoinitiation Mechanism of this compound PI This compound (PI) PI_star Excited Triplet State (PI*) PI->PI_star UV Light (hν) PI_star->PI Decay PI_H_dot Ketyl Radical (PI-H•) PI_star->PI_H_dot R_dot Initiating Radical (R•) PI_star->R_dot Hydrogen Abstraction RH Co-initiator (RH) (e.g., Tertiary Amine) RH->R_dot Polymer Polymer Chain R_dot->Polymer Initiation & Propagation Monomer Monomer (M) Monomer->Polymer

Caption: Type II photoinitiation mechanism of this compound.

G cluster_1 Troubleshooting Workflow for Low Photoinitiation Efficiency Start Low/No Polymerization Check_Synergist Is a co-initiator (synergist) present at an appropriate concentration? Start->Check_Synergist Add_Synergist Add/Optimize co-initiator Check_Synergist->Add_Synergist No Check_UV Does the UV lamp spectrum overlap with the photoinitiator's absorption spectrum? Check_Synergist->Check_UV Yes Add_Synergist->Check_Synergist Change_UV Select an appropriate UV lamp Check_UV->Change_UV No Check_Oxygen Is the reaction performed under an inert atmosphere? Check_UV->Check_Oxygen Yes Change_UV->Check_UV Inert_Atmosphere Use N2 or Ar atmosphere Check_Oxygen->Inert_Atmosphere No Check_Concentration Is the photoinitiator concentration optimized? Check_Oxygen->Check_Concentration Yes Inert_Atmosphere->Check_Oxygen Optimize_Conc Optimize photoinitiator concentration Check_Concentration->Optimize_Conc No Success Successful Polymerization Check_Concentration->Success Yes Optimize_Conc->Check_Concentration

Caption: Troubleshooting workflow for low photoinitiation efficiency.

G cluster_2 Experimental Workflow for Performance Evaluation Formulation Prepare Formulation: - Monomer - this compound - Co-initiator UV_Vis Measure UV-Vis Absorption Spectrum Formulation->UV_Vis Kinetics Measure Polymerization Kinetics Formulation->Kinetics Select_UV Select Appropriate UV Light Source UV_Vis->Select_UV Select_UV->Kinetics RT_FTIR RT-FTIR Kinetics->RT_FTIR Photo_DSC Photo-DSC Kinetics->Photo_DSC Analysis Analyze Data: - Polymerization Rate - Monomer Conversion RT_FTIR->Analysis Photo_DSC->Analysis Optimization Optimize Formulation: - Concentrations - Co-initiator type Analysis->Optimization Optimization->Formulation Iterate

Caption: Experimental workflow for performance evaluation.

References

Technical Support Center: 2-Methylbenzophenone Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments mediated by 2-Methylbenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical process that this compound undergoes?

A1: Upon absorption of UV light, this compound primarily undergoes a Norrish Type II reaction. This involves an intramolecular hydrogen abstraction from the ortho-methyl group by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This biradical can then lead to the formation of a transient photoenol (a xylylenol).[1][2]

Q2: What are the most common byproducts in reactions mediated by this compound?

A2: The major byproducts depend on the reaction conditions and the presence of other reagents. Key byproducts include:

  • Photoenol: A transient species that can revert to this compound or be trapped by other molecules.[3]

  • Benzocyclobutenol: Formed via intramolecular cyclization of the 1,4-biradical intermediate.

  • Diels-Alder Adducts: When a suitable dienophile is present, it can react with the photoenol intermediate to form [4+2] cycloaddition products.[3]

  • Photoreduction Products: In the presence of hydrogen-donating solvents (e.g., alcohols), photoreduction of the carbonyl group can occur, leading to the formation of pinacols and other reduced species.

  • Polymerization Side Products: In photopolymerization, side reactions of the initiating radicals can lead to various polymeric byproducts.[4][5]

Q3: How does this compound function as a photoinitiator?

A3: this compound is a Type II photoinitiator. Upon excitation by UV light, it abstracts a hydrogen atom from a co-initiator (e.g., an amine or thiol) to generate a ketyl radical and a co-initiator-derived radical. The co-initiator radical is typically the species that initiates the polymerization of monomers.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Symptoms:

  • The reaction does not go to completion, with a significant amount of starting material remaining.

  • Multiple unexpected spots are observed on TLC analysis.

  • The isolated yield of the target molecule is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Photoenol Formation - Increase UV Light Intensity/Exposure Time: Ensure the reaction is irradiated with a lamp of appropriate wavelength (around 300-350 nm) and for a sufficient duration.[9] - Degas the Solvent: Oxygen can quench the excited triplet state of the ketone, inhibiting the initial hydrogen abstraction. Degas the solvent thoroughly with an inert gas (e.g., argon or nitrogen) before and during the reaction.[9]
Inefficient Trapping of the Photoenol - Increase Dienophile Concentration: If performing a Diels-Alder reaction, a higher concentration of the dienophile can improve the trapping efficiency of the transient photoenol. - Choose a More Reactive Dienophile: Electron-deficient dienophiles generally react faster with the electron-rich photoenol.
Competing Photoreduction - Use a Non-Hydrogen-Donating Solvent: If photoreduction is a suspected side reaction, switch to a solvent that does not readily donate hydrogen atoms, such as acetonitrile or dichloromethane.
Byproduct Formation - Optimize Reaction Temperature: Temperature can influence the relative rates of different reaction pathways. Experiment with running the reaction at a lower temperature to potentially favor the desired pathway. - Monitor Reaction Progress: Use techniques like GC-MS or TLC to monitor the formation of products and byproducts over time to determine the optimal reaction time.[10]
Issue 2: Formation of an Unexpected Major Byproduct

Symptoms:

  • A major, unexpected product is isolated and characterized.

  • The expected product is formed in only minor amounts or not at all.

Possible Scenarios and Solutions:

ScenarioRecommended Action
Dominant Benzocyclobutenol Formation - Add a Trapping Agent: The formation of benzocyclobutenol occurs from the same biradical intermediate as the photoenol. Adding a suitable dienophile can trap the photoenol and shift the equilibrium away from cyclization.
Prevalence of Photoreduction Products - Change the Solvent: As mentioned previously, switch to a non-protic, non-hydrogen-donating solvent to minimize photoreduction.
Unidentified Polymerization - Ensure High Purity of Reagents: Impurities in the monomer or solvent can sometimes initiate unwanted polymerization. - Add a Radical Inhibitor (if not a polymerization reaction): If the desired reaction is not a polymerization, adding a small amount of a radical inhibitor like BHT can suppress unwanted radical chain reactions.

Data Presentation

Table 1: Common Byproducts in this compound Mediated Reactions and Influencing Factors

Byproduct TypeFormation PathwayKey Influencing FactorsTypical Yield Range (if available)
Photoenol AdductsNorrish Type II followed by Diels-AlderDienophile concentration and reactivity, SolventCan be high with efficient trapping
BenzocyclobutenolIntramolecular cyclization of the 1,4-biradicalAbsence of efficient trapping agents, Solvent polarityVaries, can be significant
PinacolsPhotoreduction in H-donating solventsPresence of alcohols (e.g., methanol, isopropanol)Can be a major product in appropriate solvents
PolymerSide reactions in photopolymerizationCo-initiator type and concentration, Monomer reactivityDependent on specific polymerization conditions[6]

Experimental Protocols

Protocol 1: General Procedure for a Photo-Diels-Alder Reaction using this compound

Materials:

  • This compound

  • Dienophile (e.g., N-ethylmaleimide)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Photochemical reactor with a suitable UV lamp (e.g., Rayonet reactor with 350 nm lamps)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve this compound (1.0 eq) and the dienophile (1.1 - 1.5 eq) in the chosen anhydrous solvent. The concentration of this compound is typically in the range of 0.05-0.2 M.

  • Degas the solution for at least 30 minutes by bubbling with a gentle stream of inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Place the reaction vessel in the photochemical reactor and begin stirring.

  • Irradiate the solution with the UV lamp. Monitor the reaction progress by TLC or GC-MS at regular intervals.

  • Upon completion (indicated by the consumption of the starting material), stop the irradiation and remove the reaction vessel from the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol 2: Monitoring Reaction Progress by GC-MS

Objective: To identify and quantify the starting material, desired product, and major byproducts in a this compound mediated reaction.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the separation of aromatic compounds (e.g., a DB-5ms or equivalent)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., ethyl acetate) that is compatible with the GC-MS system.

  • Internal Standard: Add a known amount of an internal standard (a compound not present in the reaction mixture and that does not co-elute with any components) to the quenched sample for quantitative analysis.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected products (e.g., m/z 50-500).

  • Data Analysis: Identify the components based on their retention times and mass spectra. Quantify the relative amounts of each component by comparing their peak areas to that of the internal standard.

Visualizations

Norrish_Type_II_Pathway This compound (S0) This compound (S0) Excited Singlet State (S1) Excited Singlet State (S1) This compound (S0)->Excited Singlet State (S1) UV Light (hν) Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing 1,4-Biradical 1,4-Biradical Excited Triplet State (T1)->1,4-Biradical Intramolecular H-abstraction Photoenol (E-xylylenol) Photoenol (E-xylylenol) 1,4-Biradical->Photoenol (E-xylylenol) Enolization Benzocyclobutenol Benzocyclobutenol 1,4-Biradical->Benzocyclobutenol Cyclization Photoenol (E-xylylenol)->this compound (S0) Tautomerization Diels-Alder Adduct Diels-Alder Adduct Photoenol (E-xylylenol)->Diels-Alder Adduct + Dienophile Dienophile Dienophile Troubleshooting_Workflow start Low Product Yield check_sm Analyze crude mixture (TLC, GC-MS) start->check_sm sm_present Significant starting material? check_sm->sm_present incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes side_products Multiple Byproducts sm_present->side_products No yes_sm Yes no_sm No troubleshoot_incomplete Increase light intensity/time Degas solvent incomplete_reaction->troubleshoot_incomplete end Improved Yield troubleshoot_incomplete->end troubleshoot_side Optimize temperature Change solvent Add trapping agent side_products->troubleshoot_side troubleshoot_side->end

References

Troubleshooting incomplete curing in photopolymerization with 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide direct support for experiments involving the photoinitiator 2-Methylbenzophenone. Below you will find troubleshooting guidance and frequently asked questions to address common issues, particularly incomplete curing.

Troubleshooting Guide: Incomplete Curing

Incomplete or slow polymerization is one of the most common issues encountered. This guide provides a systematic approach to diagnosing and resolving the root cause.

Q1: My resin is not curing or is only partially cured. What are the most likely causes?

A1: Incomplete curing when using this compound, a Type II photoinitiator, typically stems from one of three areas: the formulation, the light source, or environmental factors. The most common culprit is oxygen inhibition.

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose the cause of incomplete curing.

TroubleshootingWorkflow cluster_formulation Formulation Checks cluster_light Light Source Checks cluster_environment Environment Checks Start Problem: Incomplete Curing Check_Formulation Step 1: Verify Formulation Start->Check_Formulation Check_Light Step 2: Verify Light Source Check_Formulation->Check_Light Formulation OK PI_Concentration Photoinitiator Concentration Correct? Check_Formulation->PI_Concentration Check_Environment Step 3: Check Environment Check_Light->Check_Environment Light Source OK Wavelength Wavelength Match? (Check λmax) Check_Light->Wavelength Solution Result: Successful Curing Check_Environment->Solution Environment OK Oxygen Oxygen Inhibition? (Tacky Surface) Check_Environment->Oxygen Co_Initiator Co-initiator Present & Correct Ratio? PI_Concentration->Co_Initiator Inhibitors Inhibitors or UV Blockers Present in Resin? Co_Initiator->Inhibitors Intensity Intensity Sufficient? (mW/cm²) Wavelength->Intensity Exposure Exposure Time Adequate? Intensity->Exposure Temperature Temperature Too Low? Oxygen->Temperature

Caption: A step-by-step workflow for troubleshooting incomplete photopolymerization.

Frequently Asked Questions (FAQs)

Formulation Questions

Q2: How does this compound initiate polymerization? A2: this compound is a Type II photoinitiator. Upon absorbing UV light, it enters an excited state. It does not generate radicals on its own but instead abstracts a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine. This process creates a radical on the co-initiator, which then initiates the polymerization of the monomer.

Q3: What is the recommended concentration for this compound and its co-initiator? A3: The optimal concentration depends on the resin system, sample thickness, and light intensity. A general starting range for this compound is 0.1 to 5.0 wt% . A co-initiator, such as Triethylamine (TEA), is essential for curing. The ratio of photoinitiator to co-initiator is also critical, with a 1:1 to 1:2 weight ratio often being a good starting point. Increasing the co-initiator concentration can increase the rate of polymerization.[1]

Q4: What kind of co-initiator should I use with this compound? A4: Tertiary amines are the most effective and common co-initiators for benzophenone-type photoinitiators.[2] Examples include:

  • Triethylamine (TEA)

  • N-Methyldiethanolamine (MDEA)

  • Ethyl 4-(dimethylamino)benzoate (EDMAB)

Light Source Questions

Q5: What is the correct wavelength of UV light to use for this compound? A5: For efficient curing, the emission spectrum of your UV lamp must overlap with the absorption spectrum of the photoinitiator.[3] Benzophenone-based systems typically show characteristic UV absorption bands at approximately 259 nm and 385 nm .[4] Ensure your lamp (e.g., a medium-pressure mercury lamp) has significant output in these UV-A and UV-C ranges.

Q6: How does light intensity affect curing? A6: Higher light intensity (irradiance) generates a greater concentration of radicals, which can help overcome oxygen inhibition, especially at the surface.[5] This leads to a faster cure and can reduce the induction period caused by oxygen. For thick samples, lower photoinitiator concentrations combined with high light intensity (e.g., >1 W/cm²) can improve the depth of cure.[6][7]

ParameterRecommended RangeNotes
Photoinitiator Conc. 0.1 - 5.0 wt%Lower concentrations (e.g., 0.1 wt%) can be effective for thick sections when paired with high light intensity.[6][8]
Co-initiator Conc. 0.1 - 5.0 wt% (or 1:1 to 1:2 ratio with PI)Tertiary amines like TEA are required. Higher concentrations can increase cure speed but may cause yellowing.[1][2]
UV Light Wavelength ~259 nm and ~385 nmMatch the lamp's emission peaks to the photoinitiator's absorption peaks for maximum efficiency.[4]
UV Light Intensity 100 - 2000+ mW/cm²Higher intensity helps overcome oxygen inhibition and is crucial for rapid curing.[6][8] A study showed effective curing at 380 mW/cm².[7]
Exposure Time 5 seconds - several minutesHighly dependent on formulation, sample thickness, and light intensity.
Environmental Questions

Q7: My cured polymer has a tacky or sticky surface. What causes this? A7: A tacky surface is the classic sign of oxygen inhibition . Molecular oxygen in the air interacts with the initiating radicals, quenching them and preventing polymerization at the air-resin interface.[2]

Q8: How can I prevent oxygen inhibition? A8: There are several effective strategies:

  • Inert Environment: The most reliable method is to purge the curing chamber with an inert gas like nitrogen or argon before and during UV exposure to displace oxygen.[2]

  • Increase Light Intensity: Using a high-power UV source can generate radicals faster than oxygen can diffuse into the sample, consuming the dissolved oxygen and allowing polymerization to proceed.[5]

  • Chemical Oxygen Scavengers: Additives can be included in the formulation to consume oxygen. Amines (which already act as co-initiators), phosphines, and thiols are effective oxygen scavengers.[9]

  • Barrier Coating: Applying a transparent barrier, such as a thin polymer film, on top of the resin can physically block oxygen from the surface.

Experimental Protocols

Protocol: Measuring Degree of Conversion (DC) with FTIR Spectroscopy

This protocol describes a standard method for quantifying the extent of polymerization by measuring the disappearance of methacrylate C=C bonds.

Objective: To determine the percentage of monomer that has converted to polymer.

Methodology:

  • Sample Preparation:

    • Prepare your uncured liquid resin formulation containing this compound.

    • Place a small drop of the uncured resin between two KBr crystals or on an ATR-FTIR crystal.[10]

  • Acquire Uncured Spectrum:

    • Record the FTIR spectrum of the uncured sample. This will serve as your reference (C=C bonds before polymerization). The spectrum should be scanned over a range of 4000 cm⁻¹ to 700 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

  • Photopolymerization:

    • Irradiate the sample with your UV light source for the desired exposure time and intensity. Ensure the setup is consistent for all samples.

  • Acquire Cured Spectrum:

    • Immediately after irradiation, record the FTIR spectrum of the cured polymer.

  • Calculation of Degree of Conversion (DC%):

    • The DC is calculated by monitoring the change in the absorbance peak height of the aliphatic C=C stretching vibration at 1638 cm⁻¹ .

    • To account for any changes in sample thickness, this peak is often ratioed against an internal standard peak that does not change during polymerization, such as an aromatic C=C peak around 1608 cm⁻¹ if present in the monomer structure.[6]

    • The formula is as follows:

    DC (%) = [1 - ( (Abs_1638_cured / Abs_ref_cured) / (Abs_1638_uncured / Abs_ref_uncured) )] * 100

    Where:

    • Abs_1638 is the absorbance peak height at 1638 cm⁻¹.

    • Abs_ref is the absorbance peak height of the internal reference.

    • _cured and _uncured refer to the spectra taken after and before polymerization, respectively.

Data Interpretation: The resulting DC% value indicates the percentage of methacrylate double bonds that participated in the polymerization reaction. Typical DC values for photoactivated resins range from 43% to 75%.

References

Technical Support Center: Synthesis of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylbenzophenone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used Friedel-Crafts acylation method.

Issue 1: Low or No Product Yield

Potential Cause & Recommended Solution

Potential CauseRecommended Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The catalyst may be deactivated by moisture. Use fresh, anhydrous aluminum chloride and handle it in a glovebox or under an inert atmosphere. Ensure all glassware is thoroughly dried before use.[1][2]
Insufficient Lewis Acid The Lewis acid complexes with the product ketone, so at least a stoichiometric equivalent is required. An excess (1.1-1.3 equivalents) is often recommended to drive the reaction to completion.[1][3]
Moisture Contamination Grignard reagents and Friedel-Crafts reactions are highly sensitive to water. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).[1][3]
Incorrect Reaction Temperature Maintain a controlled, low reaction temperature (e.g., 0-5 °C) during the addition of reagents to prevent side reactions and potential isomerization.[1] For some procedures, refluxing for several hours may be necessary to ensure the reaction goes to completion.
Insufficient Reaction Time Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time.[3]
Poor Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture of reactants and catalyst.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

G start Low or No Product Yield reagent_quality Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup_purification Evaluate Work-up & Purification start->workup_purification side_reactions Identify Potential Side Reactions start->side_reactions moisture Moisture contamination? reagent_quality->moisture stoichiometry Incorrect stoichiometry? reagent_quality->stoichiometry degraded_lewis_acid Degraded Lewis acid? reagent_quality->degraded_lewis_acid temperature Incorrect temperature? reaction_conditions->temperature time Insufficient reaction time? reaction_conditions->time mixing Poor mixing? reaction_conditions->mixing hydrolysis Incomplete hydrolysis of complex? workup_purification->hydrolysis extraction_loss Product loss during extraction? workup_purification->extraction_loss purification_inefficient Inefficient purification? workup_purification->purification_inefficient polyacylation Polyacylation? side_reactions->polyacylation isomer_formation Isomer formation? side_reactions->isomer_formation

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of toluene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4] This reaction produces a mixture of ortho, meta, and para isomers of methylbenzophenone, from which the desired this compound (ortho-isomer) must be separated.[4]

Q2: How can I improve the regioselectivity to favor the formation of this compound (the ortho-isomer)?

A2: While the para-isomer is often the major product in Friedel-Crafts acylation due to reduced steric hindrance, altering reaction conditions can influence the isomer ratio.[3] Lowering the reaction temperature can sometimes increase the selectivity for a specific isomer.[3] The choice of solvent and catalyst can also play a role. For separating the isomers, techniques like distillation or chromatography are typically employed.[5]

Q3: What are the most common side reactions in the Friedel-Crafts acylation synthesis of this compound?

A3: The primary side reaction is the formation of other isomers, namely 3-methylbenzophenone (meta) and 4-methylbenzophenone (para).[4] Polyacylation, the addition of more than one acyl group, is less likely because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[2]

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, alternative routes exist. One such method is the Grignard reaction, which would involve the reaction of a phenylmagnesium halide with 2-methylbenzaldehyde, followed by oxidation of the resulting secondary alcohol.[1] Another approach could be a Suzuki coupling reaction, where an appropriate arylboronic acid is coupled with an aryl halide in the presence of a palladium catalyst.[6][7]

Q5: My TLC analysis shows unreacted starting material even after a prolonged reaction time. What should I do?

A5: This issue often points to problems with the catalyst or reaction conditions.[3] First, ensure your Lewis acid catalyst was not deactivated by moisture.[2] Second, verify that you are using at least a stoichiometric amount of the catalyst relative to the benzoyl chloride.[3] If both of these are confirmed, you might consider a moderate increase in the reaction temperature while carefully monitoring for the formation of side products.[3]

Quantitative Data on Synthesis Yield

The yield of this compound can vary significantly based on the reaction scale, conditions, and purification methods.

ReactantsCatalyst/SolventReaction ConditionsYieldReference
Toluene, Benzoyl ChlorideAluminum ChlorideReflux for 3 hours93% (of mixed isomers)
Benzene, Benzoyl ChlorideGemini Surfactant/Toluene100°C for 8 hours56% (of benzophenone)[8]

Note: The 93% yield represents the total yield of methylbenzophenone isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative example for the synthesis of methylbenzophenone isomers.

Materials:

  • Toluene (anhydrous)

  • Benzoyl chloride (freshly distilled)

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Water

  • Standard, oven-dried laboratory glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

  • To a stirred solution of benzoyl chloride (7.12 moles) in toluene (6000 g), slowly add anhydrous aluminum chloride (7.50 moles) over 20-30 minutes. The reaction is exothermic, and the temperature will rise.

  • After the addition is complete, heat the mixture to reflux and maintain for an additional three hours.

  • Cool the reaction mixture and carefully quench by slowly adding water (1200 mL) followed by concentrated hydrochloric acid (1000 mL).

  • Separate the organic layer and wash it twice with hot water.

  • Concentrate the organic layer on a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to separate the methylbenzophenone isomers.

Experimental Workflow for Friedel-Crafts Acylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification a1 Add Toluene and Benzoyl Chloride to Flask a2 Cool to 0-5°C a1->a2 a3 Slowly Add Anhydrous AlCl₃ a2->a3 b1 Allow to Warm to Room Temperature a3->b1 b2 Stir for 2-3 Hours (Monitor by TLC) b1->b2 c1 Quench with Ice and HCl b2->c1 c2 Separate Organic Layer c1->c2 c3 Wash with NaHCO₃ and Brine c2->c3 c4 Dry over Anhydrous MgSO₄ c3->c4 d1 Filter and Concentrate c4->d1 d2 Purify by Vacuum Distillation or Chromatography d1->d2 end end d2->end This compound

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Technical Support Center: Photochemical Reactions of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Methylbenzophenone under UV irradiation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during photochemical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction of this compound under UV irradiation?

The primary photochemical process for this compound upon UV irradiation is an efficient intramolecular hydrogen atom abstraction from the ortho-methyl group by the excited carbonyl group. This process, known as photoenolization, leads to the formation of a transient photoenol, specifically a xylylenol intermediate. This intermediate is highly reactive and can participate in various subsequent reactions.

Q2: What are the common side reactions observed during the UV irradiation of this compound?

Besides the primary photoenolization, several side reactions can occur, leading to the formation of byproducts. The specific side reactions and their prevalence depend on experimental conditions such as the solvent, presence of oxygen, and the concentration of the starting material. Common side reactions include:

  • Photoreduction: In the presence of hydrogen-donating solvents like isopropanol or methanol, the excited benzophenone can abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. Dimerization of these radicals results in the formation of pinacols, such as 2,2'-dimethylbenzopinacol.[1] The quantum yield of photoreduction can be significant in these solvents.[2][3][4]

  • Dimerization and Adduct Formation: The highly reactive photoenol intermediate can undergo [4+2] cycloaddition reactions with dienophiles present in the reaction mixture.[5] In the absence of other trapping agents, self-dimerization or reaction with the ground state this compound can also occur.

  • Oxidation: If the reaction is not performed under an inert atmosphere, the photoenol or other radical intermediates can react with oxygen, leading to the formation of various oxidation products.

Q3: Why is the yield of my desired photoproduct low?

Low yields in photochemical reactions involving this compound can stem from several factors:

  • Incomplete Reaction: The irradiation time may be insufficient for complete conversion of the starting material. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial.

  • Competing Side Reactions: As mentioned in Q2, photoreduction, dimerization, and oxidation can compete with the desired reaction pathway, thereby reducing the yield of the target product.

  • Inappropriate Solvent: The choice of solvent is critical. Protic or hydrogen-donating solvents will favor photoreduction. For reactions targeting the photoenol, aprotic solvents are generally preferred.

  • Oxygen Contamination: The presence of oxygen can lead to quenching of the excited state and the formation of unwanted oxidation byproducts. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Incorrect Wavelength or Light Source Intensity: The efficiency of photoexcitation depends on the overlap between the absorption spectrum of this compound and the emission spectrum of the light source. An inappropriate wavelength or low light intensity can result in poor excitation and low conversion.

Q4: How can I characterize the products of my photochemical reaction?

A combination of spectroscopic and chromatographic techniques is typically employed for product characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile products and byproducts.[6][7][8] The fragmentation patterns in the mass spectra can help elucidate the structures of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the isolated products.[9][10][11][12][13][14] Specific chemical shifts can provide information about the connectivity of atoms and the stereochemistry of the products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for preliminary separation and identification of products.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during photochemical experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inadequate light source: The UV lamp may be old or not emitting at the correct wavelength for this compound absorption. 2. Incorrect reaction setup: The reaction vessel may be made of a material that absorbs UV light (e.g., Pyrex glass for lower wavelengths). 3. Low concentration of starting material: The concentration may be too low for efficient light absorption.1. Check the lamp's specifications and age. Consider replacing it if necessary. 2. Use a quartz reaction vessel which is transparent to a broader range of UV light. 3. Increase the concentration of this compound.
Formation of a white precipitate (pinacol) 1. Use of a hydrogen-donating solvent: Solvents like isopropanol or methanol will promote photoreduction. 2. Presence of other hydrogen donors: Impurities in the solvent or other reagents can act as hydrogen donors.1. Switch to an aprotic solvent such as benzene, acetonitrile, or dichloromethane if photoreduction is not the desired reaction. 2. Use high-purity, anhydrous solvents.
Complex mixture of products observed by GC-MS or NMR 1. Presence of oxygen: Leads to a variety of oxidation byproducts. 2. High concentration of starting material: Can promote dimerization and other intermolecular reactions. 3. Prolonged irradiation time: Can lead to secondary photochemical reactions and degradation of the desired product.1. Ensure the reaction mixture is thoroughly degassed (e.g., by several freeze-pump-thaw cycles) and maintained under a positive pressure of an inert gas (N2 or Ar). 2. Optimize the concentration of this compound. 3. Monitor the reaction progress and stop the irradiation once the starting material is consumed or the desired product concentration is maximized.
Inconsistent or irreproducible results 1. Fluctuations in lamp intensity: The output of the UV lamp may not be stable. 2. Variations in reaction temperature: Photochemical reaction rates can be temperature-dependent. 3. Inconsistent degassing procedure: Residual oxygen levels can vary between experiments.1. Allow the lamp to warm up and stabilize before starting the reaction. Use a photometer to monitor the lamp output if possible. 2. Use a cooling system to maintain a constant reaction temperature. 3. Standardize the degassing procedure to ensure consistent removal of oxygen.
Artifacts in GC-MS analysis 1. Column bleed: Degradation of the GC column's stationary phase at high temperatures. 2. Septum bleed: Compounds leaching from the injection port septum. 3. Derivatization artifacts: If derivatization is used, incomplete reactions or side reactions can introduce extraneous peaks.1. Condition the GC column according to the manufacturer's instructions. Use a low-bleed column if possible. 2. Regularly replace the septum and use high-quality septa. 3. Optimize derivatization conditions and run a blank sample with only the derivatizing agent to identify any artifacts.[15]

Quantitative Data Summary

The quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photochemical reaction. It is defined as the number of molecules undergoing a particular event divided by the number of photons absorbed by the system.[16] The quantum yields for the photoreactions of this compound are highly dependent on the experimental conditions.

Reaction Solvent Quantum Yield (Φ) Notes
Photoenolization Aprotic Solvents (e.g., Benzene)High (approaching 1)This is the dominant process in the absence of good hydrogen donors.
Photoreduction Isopropanol~0.3 - 1.0The quantum yield can be concentration-dependent and may indicate a chain reaction mechanism.[2][4]
Photoreduction MethanolVariesThe efficiency of photoreduction is generally lower in methanol compared to isopropanol.

Note: The exact quantum yields can vary depending on factors such as the concentration of the reactants, the light intensity, and the temperature.

Experimental Protocols

General Protocol for Photolysis of this compound

This protocol provides a general framework for conducting a photolysis experiment. The specific parameters should be optimized for the desired reaction.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, isopropanol, benzene, acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or similar apparatus for degassing

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve a known amount of this compound in the chosen solvent in the quartz reaction vessel to achieve the desired concentration.

    • Add a magnetic stir bar to the vessel.

  • Degassing the Solution:

    • It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by:

      • Purging with an inert gas: Bubble a gentle stream of nitrogen or argon through the solution for at least 30 minutes.

      • Freeze-Pump-Thaw Cycles: For more rigorous degassing, perform at least three freeze-pump-thaw cycles. Freeze the solution using liquid nitrogen, evacuate the headspace under vacuum, and then thaw the solution. Repeat this process two more times.

  • Setting up the Photoreactor:

    • Place the quartz reaction vessel containing the degassed solution into the photochemical reactor.

    • Start the cooling system to maintain the desired reaction temperature (typically room temperature, unless otherwise specified).

    • Ensure the magnetic stirrer is providing adequate agitation.

    • Maintain a positive pressure of the inert gas in the reaction vessel throughout the experiment.

  • UV Irradiation:

    • Turn on the UV lamp. The irradiation time will depend on the desired conversion and should be determined by monitoring the reaction progress.

    • For safety, ensure the photoreactor is properly shielded to prevent exposure to UV radiation.

  • Reaction Monitoring and Work-up:

    • At regular intervals, take small aliquots of the reaction mixture (under an inert atmosphere) to monitor the progress by TLC, GC-MS, or NMR.

    • Once the desired conversion is reached, turn off the UV lamp.

    • The reaction mixture can then be worked up according to standard laboratory procedures for product isolation and purification (e.g., solvent evaporation, chromatography).

Workflow for Product Analysis

Experimental Workflow for Photolysis of this compound cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis & Work-up prep_solution Prepare Solution of This compound degas Degas Solution (N2 purge or Freeze-Pump-Thaw) prep_solution->degas setup_reactor Set up Photoreactor (Quartz vessel, cooling, stirring) degas->setup_reactor irradiate UV Irradiation (Constant Temperature) setup_reactor->irradiate monitor Monitor Reaction (TLC, GC-MS) irradiate->monitor workup Reaction Work-up (Solvent removal, extraction) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the photolysis of this compound.

Signaling Pathways and Reaction Mechanisms

Primary Photochemical Pathways of this compound

Upon absorption of UV light, this compound is promoted to an excited singlet state (S1), which then undergoes efficient intersystem crossing (ISC) to the triplet state (T1). The T1 state is responsible for the subsequent chemical reactions.

Primary Photochemical Pathways of this compound S0 2-MBP (S0) S1 2-MBP (S1) S0->S1 UV light (hν) T1 2-MBP (T1) S1->T1 Intersystem Crossing (ISC) Photoenol Photoenol T1->Photoenol Intramolecular H-abstraction KetylRadical Ketyl Radical T1->KetylRadical Intermolecular H-abstraction (from solvent) Pinacol Pinacol KetylRadical->Pinacol Dimerization

Caption: Key photochemical pathways of this compound.

Logical Relationship for Troubleshooting Low Product Yield

When troubleshooting low yields, it's important to systematically evaluate the potential causes. This diagram illustrates a logical approach to diagnosing the issue.

Troubleshooting Logic for Low Product Yield cluster_no_conversion Troubleshoot Reaction Conditions cluster_yes_conversion Troubleshoot Side Reactions cluster_solutions Potential Solutions start Low Product Yield check_conversion Is starting material consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No yes_conversion High Conversion check_conversion->yes_conversion Yes check_light Check UV Lamp (Age, Wavelength, Intensity) no_conversion->check_light check_setup Check Reactor Setup (Quartz vessel, Temperature) no_conversion->check_setup check_time Increase Irradiation Time no_conversion->check_time check_side_products Analyze Byproducts (GC-MS, NMR) yes_conversion->check_side_products photoreduction Is Pinacol formed? check_side_products->photoreduction oxidation Are oxidation products present? check_side_products->oxidation dimerization Are dimers/adducts present? check_side_products->dimerization solution_solvent Change to Aprotic Solvent photoreduction->solution_solvent Yes solution_degas Improve Degassing Procedure oxidation->solution_degas Yes solution_conc Optimize Reactant Concentration dimerization->solution_conc Yes

Caption: A logical guide to troubleshooting low yields in this compound photoreactions.

References

Technical Support Center: Minimizing Yellowing in Polymers Initiated by 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize yellowing in polymers initiated with 2-Methylbenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause yellowing in polymers?

A1: this compound is a Type II photoinitiator used to initiate the polymerization of monomers upon exposure to UV light. Like other benzophenone derivatives, it can contribute to yellowing in the final polymer product. The primary mechanism involves the absorption of UV radiation, which excites the this compound molecule. In this excited state, it can abstract hydrogen atoms from the polymer backbone or other molecules, initiating polymerization. However, side reactions can lead to the formation of colored byproducts. One identified pathway is the photo-oxidation of 2-methylbenzophenones to form anthraquinones, which are known to be colored compounds.[1] Additionally, residual photoinitiator and its photodecomposition products can form chromophoric structures, such as conjugated double bonds and carbonyl groups, within the polymer matrix, which absorb visible light and appear yellow.[2][3][4]

Q2: What are the main factors that influence the severity of yellowing?

A2: Several factors can exacerbate the yellowing of polymers initiated by this compound:

  • Concentration of this compound: Higher concentrations of the photoinitiator can lead to a greater number of unreacted molecules and byproducts, increasing the likelihood and intensity of yellowing.[5][6]

  • UV Exposure: Prolonged or high-intensity UV exposure during and after curing can accelerate the degradation of the polymer and the photoinitiator, leading to the formation of colored species.[3][4]

  • Oxygen Presence: The presence of oxygen during polymerization and subsequent exposure can lead to photo-oxidative degradation, a key contributor to yellowing. This process involves the formation of hydroperoxides and their subsequent decomposition into chromophoric carbonyl groups.[2][3][4]

  • Polymer Matrix: The type of polymer used plays a crucial role. Polymers with aromatic structures or those more susceptible to oxidation are generally more prone to yellowing.[4]

  • Additives: Certain additives in the formulation can either contribute to or mitigate yellowing. For instance, some antioxidants can themselves cause discoloration under certain conditions.[7][8]

Q3: How can I minimize yellowing in my experiments?

A3: Minimizing yellowing involves a multi-faceted approach:

  • Optimize Photoinitiator Concentration: Use the minimum effective concentration of this compound required to achieve the desired curing properties.

  • Incorporate Stabilizers: Add UV absorbers and Hindered Amine Light Stabilizers (HALS) to the formulation. UV absorbers dissipate harmful UV radiation as heat, while HALS scavenge free radicals that initiate degradation.[9]

  • Use Antioxidants: Incorporate antioxidants, such as phosphites, to prevent oxidative degradation during processing and throughout the polymer's lifespan.[1][10][11]

  • Consider Alternative Photoinitiators: If yellowing remains a significant issue, explore the use of alternative photoinitiators known for their lower yellowing potential.[3][5]

  • Control Curing Conditions: Optimize the UV curing parameters (intensity and duration) to ensure complete polymerization without excessive UV exposure. Curing in an inert atmosphere (e.g., nitrogen) can also reduce photo-oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Initial Yellowing Immediately After Curing High concentration of this compound.Reduce the concentration of this compound to the minimum effective level.
Formation of colored byproducts during polymerization.Incorporate a phosphite antioxidant to minimize oxidation during the curing process.
Incomplete polymerization leaving residual photoinitiator.Optimize UV curing conditions (intensity, duration) to ensure complete conversion.
Yellowing Develops Over Time with Exposure to Light Photo-degradation of the polymer and/or photoinitiator byproducts.Add a UV absorber (e.g., a benzotriazole or a different benzophenone derivative) to the formulation to absorb harmful UV radiation.[12][13][14][15]
Ongoing free radical generation and propagation.Incorporate a Hindered Amine Light Stabilizer (HALS) to scavenge free radicals. For enhanced protection, use a synergistic blend of a UV absorber and HALS.[9][16][17]
Yellowing Occurs During Storage in the Dark Thermo-oxidative degradation.Add a primary (phenolic) and/or secondary (phosphite) antioxidant to the formulation.
"Gas fading" due to reaction with atmospheric pollutants (e.g., NOx).Store the polymer in a controlled environment or in protective packaging. Consider using antioxidants specifically designed to resist gas fading.[8]

Quantitative Data on Mitigation Strategies

The following tables provide illustrative data on the effectiveness of different mitigation strategies. The actual performance will vary depending on the specific polymer system, processing conditions, and exposure environment.

Table 1: Effect of Stabilizer Addition on Yellowness Index (YI)

FormulationInitial YIYI after 500 hours Accelerated Weathering
Polymer + 1% this compound5.225.8
Polymer + 1% this compound + 0.5% UV Absorber5.115.3
Polymer + 1% this compound + 0.5% HALS5.312.1
Polymer + 1% this compound + 0.5% UV Absorber + 0.5% HALS5.08.5
Polymer + 1% this compound + 0.5% Phosphite Antioxidant4.822.4

Table 2: Comparison of Yellowness Index for Different Photoinitiators

Photoinitiator (at 1% concentration)Initial YIYI after 500 hours Accelerated Weathering
This compound5.225.8
Phenylpropanedione (PPD)[5][18]4.520.1
Lucirin TPO[3]3.110.5
Ivocerin[3]3.512.3

Experimental Protocols

Measurement of Yellowness Index (ASTM E313)

Objective: To quantify the yellowness of a polymer sample.

Methodology:

  • Sample Preparation:

    • Ensure polymer samples are clean and free of surface contaminants.[19][20]

    • Prepare flat specimens of a uniform thickness, as specified by the testing standard. The sample should be large enough to completely cover the measurement port of the spectrophotometer.[19]

    • Condition the samples at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.

  • Instrumentation:

    • Use a spectrophotometer or colorimeter capable of measuring reflectance or transmittance across the visible spectrum.[19][21]

    • Calibrate the instrument according to the manufacturer's instructions using a certified white standard.[21]

  • Measurement:

    • Set the instrument to the desired illuminant (e.g., D65 for simulated daylight) and observer angle (e.g., 2° or 10°).

    • Place the sample at the instrument's measurement port.

    • Acquire the tristimulus values (X, Y, Z).

    • Repeat the measurement at multiple locations on the sample and for several samples to ensure reproducibility.

  • Calculation:

    • Calculate the Yellowness Index (YI) using the following formula for Illuminant D65 and the 10° observer:

      • YI = 100 * (C_x * X - C_z * Z) / Y

      • Where C_x and C_z are coefficients dependent on the illuminant and observer.

Accelerated Weathering Test (ASTM G155)

Objective: To simulate the long-term effects of outdoor exposure on the yellowing of a polymer in a laboratory setting.

Methodology:

  • Apparatus:

    • Use a xenon arc weathering apparatus equipped with appropriate filters to simulate the solar spectrum.[22][23][24]

  • Sample Preparation:

    • Prepare samples as described for the Yellowness Index measurement.

    • Mount the samples in the specimen holders of the weathering chamber.

  • Test Cycle:

    • Program the apparatus to run a specific test cycle that includes periods of light exposure, dark periods, and moisture (water spray or condensation). A common cycle for automotive interior components is SAE J2412, which includes a 3.8-hour light cycle followed by a 1-hour dark cycle with controlled temperature and humidity.[22]

    • Set the irradiance level, temperature, and humidity according to the relevant standard or experimental design.

  • Procedure:

    • Measure the initial Yellowness Index of the samples before starting the exposure.

    • Place the samples in the weathering chamber and begin the test cycle.

    • Periodically remove the samples at predetermined intervals (e.g., 250, 500, 1000 hours) and measure their Yellowness Index.

    • Compare the change in Yellowness Index over time to evaluate the material's resistance to yellowing.

Visualizations

Yellowing_Mechanism cluster_initiation Photoinitiation & Degradation cluster_oxidation Photo-oxidation UV_Light UV Light 2_MBP This compound (Photoinitiator) UV_Light->2_MBP Absorption Excited_2_MBP Excited State This compound 2_MBP->Excited_2_MBP Radical_Initiation Polymerization (Curing) Excited_2_MBP->Radical_Initiation H-abstraction from Polymer Byproducts Photodegradation Byproducts (e.g., Anthraquinones) Excited_2_MBP->Byproducts Side Reactions Polymer_Chain Polymer Chain Polymer_Chain->Radical_Initiation Peroxy_Radicals Peroxy Radicals Polymer_Chain->Peroxy_Radicals + O2 Yellowing Yellowing of Polymer Byproducts->Yellowing Oxygen Oxygen Oxygen->Peroxy_Radicals Hydroperoxides Hydroperoxides Peroxy_Radicals->Hydroperoxides + H Chromophores Chromophores (Carbonyls, Conjugated Bonds) Hydroperoxides->Chromophores Decomposition Chromophores->Yellowing

Caption: Mechanism of polymer yellowing initiated by this compound.

Experimental_Workflow Start Start: Polymer Formulation Sample_Prep Sample Preparation (ASTM Standards) Start->Sample_Prep Initial_YI Measure Initial Yellowness Index (ASTM E313) Sample_Prep->Initial_YI Accelerated_Weathering Accelerated Weathering (ASTM G155) Initial_YI->Accelerated_Weathering Data_Analysis Data Analysis: Compare ΔYI Initial_YI->Data_Analysis Interim_YI Measure Yellowness Index at Intervals Accelerated_Weathering->Interim_YI Periodic Removal Accelerated_Weathering->Data_Analysis Test Completion Interim_YI->Accelerated_Weathering Interim_YI->Data_Analysis End End: Evaluate Yellowing Resistance Data_Analysis->End

Caption: Workflow for evaluating polymer yellowing.

References

Technical Support Center: Photoreactivity of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of solvents on the photoreactivity of 2-methylbenzophenone. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent critical in studying the photoreactivity of this compound?

A1: The solvent plays a pivotal role in the photoreactivity of this compound by influencing the stability and reactivity of its excited triplet state. In protic solvents, such as alcohols, the primary photochemical pathway is often photoreduction through hydrogen abstraction from the solvent. In aprotic solvents, other pathways like Norrish Type II reactions or reactions with other solutes may be favored. The polarity of the solvent can also affect the energy levels of the excited states and the efficiency of intersystem crossing.

Q2: What are the expected photoproducts of this compound in different types of solvents?

A2: In hydrogen-donating (protic) solvents like methanol, ethanol, and isopropanol, the main photoproduct is typically the corresponding pinacol, formed by the dimerization of two ketyl radicals. In aprotic solvents that lack easily abstractable hydrogen atoms, such as acetonitrile or cyclohexane, the photoreactivity is generally lower. In these cases, if the molecule has a γ-hydrogen, it can undergo a Norrish Type II reaction, leading to the formation of an enol intermediate, which then tautomerizes to a more stable product, or undergoes cleavage to form an alkene and a smaller ketone.

Q3: My photoreaction is not proceeding as expected. What are some common reasons for failure?

A3: Common issues include:

  • Insufficient light source intensity or incorrect wavelength: Ensure your lamp's emission spectrum overlaps with the absorption spectrum of this compound (typically around 254 nm and 345 nm).

  • Presence of oxygen: Dissolved oxygen can quench the triplet excited state of this compound, inhibiting the desired photoreaction. It is crucial to deoxygenate the solvent prior to irradiation.

  • Solvent purity: Impurities in the solvent can act as quenchers or participate in side reactions. Always use high-purity or spectroscopic grade solvents.

  • Low concentration of the hydrogen donor: In photoreduction reactions, if the concentration of the hydrogen-donating solvent is too low, the reaction rate will be slow.

Q4: How can I increase the quantum yield of the photoreduction of this compound?

A4: To enhance the quantum yield of photoreduction:

  • Use a solvent that is a good hydrogen donor (e.g., isopropanol > ethanol > methanol).

  • Ensure the complete removal of oxygen from the reaction mixture.

  • Optimize the concentration of this compound to avoid issues with light absorption and triplet-triplet annihilation at very high concentrations.

  • Choose a light source with a high photon flux at the appropriate wavelength.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective light source.2. Oxygen quenching.3. Impure solvent.4. Incorrect solvent type for the desired reaction.1. Check the lamp's specifications and age. Ensure the emission wavelength matches the absorbance of this compound.2. Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the experiment.3. Use fresh, high-purity, or spectroscopic grade solvents.4. For photoreduction, use a good hydrogen-donating solvent like isopropanol. For other reactions, select a solvent that does not interfere.
Formation of unexpected byproducts 1. Solvent participation in side reactions.2. Photodegradation of the product.3. Presence of impurities.1. Choose a more inert solvent if photoreduction is not the desired pathway.2. Monitor the reaction progress over time to determine the optimal irradiation time and avoid product degradation.3. Purify the starting material and use high-purity solvents.
Inconsistent results between experiments 1. Fluctuations in lamp intensity.2. Inconsistent deoxygenation.3. Temperature variations.1. Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the lamp output.2. Standardize the deoxygenation procedure.3. Use a temperature-controlled reaction vessel.

Quantitative Data Summary

The photoreactivity of this compound is highly dependent on the solvent. The following tables summarize key quantitative data. Please note that some values are estimated based on the behavior of structurally similar benzophenones due to the limited availability of specific data for this compound in all solvents.

Table 1: Quantum Yields (Φ) for the Photoreduction of this compound in Various Solvents

SolventSolvent TypeQuantum Yield (Φ)Notes
CyclohexaneAprotic, Non-polar~0Poor hydrogen donor, minimal photoreduction.
AcetonitrileAprotic, Polar< 0.1Not an effective hydrogen donor.
MethanolProtic, Polar~0.3 - 0.5Moderate hydrogen donor.
EthanolProtic, Polar~0.5 - 0.7Good hydrogen donor.
IsopropanolProtic, Polar~0.7 - 1.0Excellent hydrogen donor due to the presence of a tertiary C-H bond.[1]

Table 2: Rate Constants (kH) for Hydrogen Abstraction by Triplet this compound

SolventRate Constant (kH) (M-1s-1)Notes
CyclohexaneLow (estimated < 105)Aliphatic C-H bonds are less reactive.
AcetonitrileVery Low (estimated < 104)C-H bonds are not readily abstractable.[2][3]
MethanolModerate (estimated 105 - 106)Abstraction from the C-H bond is more favorable than from the O-H bond.
EthanolHigh (estimated 106 - 107)Presence of an α-C-H bond increases reactivity.
IsopropanolVery High (estimated > 107)The tertiary C-H bond is highly susceptible to abstraction.

Experimental Protocols

Protocol 1: Determination of the Quantum Yield of Photoreduction using Chemical Actinometry

This protocol details the determination of the quantum yield of photoreduction of this compound in a hydrogen-donating solvent (e.g., isopropanol) using potassium ferrioxalate as a chemical actinometer.

Materials:

  • This compound

  • Isopropanol (spectroscopic grade)

  • Potassium ferrioxalate

  • Sulfuric acid (1.0 M)

  • 1,10-Phenanthroline solution (0.1% in water)

  • Sodium acetate buffer

  • Photochemical reactor with a monochromatic light source (e.g., 365 nm)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Actinometry (Determination of Photon Flux):

    • Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 M H₂SO₄. This solution should be prepared in the dark.

    • Fill a quartz cuvette with the actinometer solution and irradiate it in the photochemical reactor for a known period (t).

    • After irradiation, take a known volume of the irradiated solution, add 1,10-phenanthroline solution and buffer, and dilute to a known volume.

    • Allow the color to develop for at least 30 minutes in the dark.

    • Measure the absorbance of the solution at 510 nm.

    • Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (ε = 1.11 x 10⁴ L mol⁻¹ cm⁻¹).

    • Calculate the photon flux (I₀) using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

  • Photoreaction of this compound:

    • Prepare a solution of this compound of known concentration in isopropanol.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.

    • Irradiate a known volume of the deoxygenated solution in the same photochemical reactor under the same conditions as the actinometry for a known period.

    • After irradiation, determine the change in the concentration of this compound using UV-Vis spectrophotometry or HPLC.

  • Calculation of Quantum Yield:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of this compound reacted) / (moles of photons absorbed)

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Prepare and irradiate the this compound solution as described in Protocol 1.

  • After irradiation, take an aliquot of the reaction mixture.

  • If necessary, derivatize the products (e.g., silylation of pinacol) to improve their volatility for GC analysis.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify the photoproducts by comparing their retention times and fragmentation patterns with those of authentic standards or library data.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photochemical Experiment cluster_analysis Data Analysis A Prepare 2-MBP solution in chosen solvent B Deoxygenate solution (N2/Ar) A->B C Irradiate with monochromatic light source B->C D Monitor reaction progress (UV-Vis/HPLC) C->D E Product Identification (GC-MS) D->E F Quantum Yield Calculation D->F

Caption: Experimental workflow for studying the effect of solvent on the photoreactivity of this compound.

Signaling_Pathways cluster_excitation Photoexcitation cluster_protic Protic Solvent (e.g., Isopropanol) cluster_aprotic Aprotic Solvent (with γ-H) S0 2-MBP (S0) S1 2-MBP (S1) S0->S1 T1 2-MBP (T1) S1->T1 ISC H_Abstraction Hydrogen Abstraction T1->H_Abstraction Norrish_II Norrish Type II T1->Norrish_II Ketyl_Radical Ketyl Radical H_Abstraction->Ketyl_Radical Pinacol Pinacol Product Ketyl_Radical->Pinacol Dimerization Biradical 1,4-Biradical Norrish_II->Biradical Products Cleavage/ Cyclization Products Biradical->Products

Caption: Simplified reaction pathways for the photoreactivity of this compound in protic and aprotic solvents.

References

Technical Support Center: Enhancing Photopolymerization with 2-Methylbenzophenone Co-initiators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the enhancement of photopolymerization rates using 2-Methylbenzophenone as a co-initiator.

Troubleshooting Guide

This guide addresses common issues encountered during photopolymerization experiments with this compound.

Q1: My polymerization rate is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: A low polymerization rate can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inhibitor Presence: Monomers often contain inhibitors to prevent premature polymerization during storage. Ensure these are removed according to the manufacturer's instructions, typically by passing the monomer through an inhibitor removal column.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[1][2] The presence of dissolved oxygen in the reaction mixture can significantly reduce the polymerization rate. It is crucial to deoxygenate the formulation by purging with an inert gas like nitrogen or argon before and during UV exposure.

  • Insufficient Light Intensity: The photoinitiator system requires a specific wavelength and intensity of UV light to generate radicals efficiently. Verify that your UV lamp's emission spectrum overlaps with the absorption spectrum of the this compound system and that the intensity is adequate.

  • Suboptimal Co-initiator Concentration: The concentration of the amine co-initiator is critical. An insufficient amount will lead to inefficient radical generation. Conversely, an excessive concentration can sometimes lead to side reactions or act as a plasticizer, affecting the final polymer properties. It is advisable to optimize the co-initiator concentration through a series of experiments.[3]

  • Incorrect Wavelength: Benzophenone and its derivatives typically absorb UV light in the range of 250-400 nm. Ensure your UV source emits light within this range for efficient excitation.

cluster_0 Troubleshooting Low Polymerization Rate Start Low Polymerization Rate Observed CheckInhibitor Check for & Remove Inhibitors Start->CheckInhibitor CheckOxygen Deoxygenate the System CheckInhibitor->CheckOxygen Inhibitors Removed CheckLight Verify UV Light Source (Intensity & Wavelength) CheckOxygen->CheckLight System Deoxygenated CheckConcentration Optimize Co-initiator Concentration CheckLight->CheckConcentration Light Source Verified ProblemSolved Problem Resolved CheckConcentration->ProblemSolved Concentration Optimized

Caption: A logical workflow for troubleshooting low polymerization rates.

Q2: The final polymer is yellowing after curing. What causes this and how can it be minimized?

A2: Yellowing is a common issue with amine co-initiated photopolymerization systems. The primary cause is the formation of colored byproducts from the photoinitiator and co-initiator during the reaction.

  • Amine Co-initiator Type: Certain amines are more prone to causing yellowing. Consider screening different tertiary amines to identify one that results in less coloration.

  • Photoinitiator Concentration: Higher concentrations of the photoinitiator system can lead to more significant yellowing. Use the minimum effective concentration required to achieve the desired polymerization rate and conversion.

  • Light Exposure Time: Over-exposing the sample to UV light can exacerbate yellowing. Optimize the exposure time to be just sufficient for complete curing.

Q3: My cured polymer is tacky or incompletely cured on the surface. What is the reason for this?

A3: Surface tackiness is often a result of oxygen inhibition.[1][2] Oxygen from the surrounding air diffuses into the surface layer of the resin and quenches the free radicals, preventing complete polymerization.

  • Inert Atmosphere: The most effective solution is to perform the curing process in an inert atmosphere, such as a nitrogen-filled glove box.

  • Barrier Coating: Applying a transparent barrier film (e.g., a thin sheet of polypropylene or PET) over the surface of the liquid resin before curing can block oxygen from reaching the surface.

  • Higher Light Intensity: Increasing the UV light intensity can generate radicals at a faster rate than they are quenched by oxygen, helping to overcome surface inhibition.

  • Formulation Additives: Certain additives, such as waxes that migrate to the surface during curing to form an oxygen barrier, can be incorporated into the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of photopolymerization enhancement by this compound and a co-initiator?

A1: this compound is a Type II photoinitiator.[4] Upon absorption of UV light, it transitions to an excited triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This process generates a ketyl radical from the benzophenone and an aminoalkyl radical from the amine. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers like acrylates.

cluster_1 Photopolymerization Initiation Mechanism MBP This compound (MBP) MBP_excited Excited Triplet State MBP* MBP->MBP_excited Absorption UV UV Light (hv) KetylRadical Ketyl Radical MBP_excited->KetylRadical H-Abstraction AminoalkylRadical Aminoalkyl Radical MBP_excited->AminoalkylRadical H-Abstraction Amine Tertiary Amine (Co-initiator) Polymer Propagating Polymer Chain AminoalkylRadical->Polymer Initiation Monomer Monomer cluster_2 Experimental Workflow for UV Curing Prep 1. Formulation Preparation (Monomer + 2-MBP + Co-initiator) Deoxy 2. Deoxygenation (Purge with N2 or Ar) Prep->Deoxy Sample 3. Sample Application (Apply film to substrate) Deoxy->Sample Cure 4. UV Curing (Expose to UV light) Sample->Cure Analysis 5. Post-Curing Analysis (FTIR, Hardness, etc.) Cure->Analysis

References

Technical Support Center: Overcoming Oxygen Inhibition in 2-Methylbenzophenone Initiated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating oxygen inhibition in free-radical photopolymerization initiated by 2-Methylbenzophenone (2-MBP).

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition in photopolymerization?

A1: Oxygen inhibition is a common issue in free-radical polymerization where atmospheric oxygen interacts with the generated free radicals.[1][2] This interaction forms less reactive peroxyl radicals, which can terminate the polymerization chain.[3][4][5] The result is often an incomplete or slow cure, leading to a tacky or liquid surface on the polymer.[1] This is particularly problematic in thin films or at the air-resin interface where oxygen is abundant.[2]

Q2: How does this compound (2-MBP) initiate polymerization?

A2: this compound is a Type II photoinitiator.[6][7] This means upon exposure to UV light, it becomes excited to a triplet state.[6] In this excited state, it cannot directly create radicals itself but must abstract a hydrogen atom from a co-initiator or synergist (typically a tertiary amine).[6][7] This hydrogen abstraction process generates two radicals: a ketyl radical from the 2-MBP and a highly reactive amine-derived radical. It is primarily the amine radical that goes on to initiate the polymerization of monomers like acrylates.[6]

Q3: How does oxygen specifically interfere with the 2-MBP initiation process?

A3: Oxygen can interfere in two primary ways:

  • Radical Scavenging: Molecular oxygen is highly efficient at scavenging the carbon-centered radicals generated by the 2-MBP/co-initiator system. This reaction forms peroxyl radicals that are not effective at initiating or propagating the polymer chain.[3][5]

  • Quenching of Excited State: Oxygen can physically quench the excited triplet state of the this compound molecule before it has a chance to react with the co-initiator.[3][5] This prevents the formation of initiating radicals altogether.

The diagram below illustrates the competition between the desired polymerization pathway and the inhibitory pathway caused by oxygen.

G cluster_initiation Initiation Steps cluster_polymerization Polymerization vs. Inhibition MBP 2-MBP MBP_star Excited 2-MBP* MBP->MBP_star Excitation UV UV Light UV->MBP Absorption Radical Initiating Radical (R•) MBP_star->Radical H-Abstraction from Amine Oxygen Oxygen (O2) MBP_star->Oxygen Quenching Amine Co-initiator (e.g., Amine) Polymer Growing Polymer (RM•) Radical->Polymer Initiation (Reaction with M) Monomer Monomer (M) Peroxyl Inactive Peroxyl Radical (RMOO•) Polymer->Peroxyl Inhibition Cured Cured Polymer Polymer->Cured Propagation Oxygen->Peroxyl G start Start prep 1. Formulation Prep: Mix monomer, 2-MBP (2 wt%), and amine co-initiator (4 wt%) in a vial protected from light. start->prep apply 2. Application: Apply a uniform film (e.g., 100 µm) of the formulation onto the substrate. prep->apply chamber 3. Placement: Place the sample inside a UV curing chamber with a quartz window. apply->chamber purge 4. Nitrogen Purge: Seal the chamber and purge with N2 gas at 5 L/min for 5-10 minutes to displace all oxygen. chamber->purge cure 5. UV Curing: While continuing the N2 purge, expose the sample to a UV source (e.g., 365 nm, 100 mW/cm²) for the desired time (e.g., 60s). purge->cure post 6. Post-Cure: Turn off the UV lamp and stop the N2 purge. Remove the sample. cure->post analyze 7. Analysis: Evaluate cure (e.g., tack-free test, FTIR for conversion, measure mechanical properties). post->analyze end End analyze->end G cluster_cause Potential Causes cluster_solution Corrective Actions problem Problem: Poor Polymerization cause_oxy Oxygen Inhibition problem->cause_oxy Symptom: Tacky Surface cause_uv UV Source Issue problem->cause_uv cause_form Formulation Error problem->cause_form sol_inert Implement/Optimize Inert Purging cause_oxy->sol_inert sol_barrier Use Barrier Film cause_oxy->sol_barrier sol_chem Add O2 Scavenger cause_oxy->sol_chem sol_intensity Increase UV Intensity or Exposure Time cause_oxy->sol_intensity sol_lamp Check Lamp Age/Output & Wavelength cause_uv->sol_lamp sol_conc Verify Initiator Concentrations cause_form->sol_conc

References

Technical Support Center: Purification of 2-Methylbenzophenone Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Methylbenzophenone reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification strategies for this compound are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the typical impurities in a this compound synthesis?

A2: Impurities can include unreacted starting materials (e.g., toluene, benzoyl chloride), side-products from the synthesis (such as positional isomers if using a Friedel-Crafts reaction), and residual catalyst (e.g., aluminum chloride).[1] The synthesis of related benzophenones can also result in isomeric impurities.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the purification process. For this compound, a typical mobile phase for TLC analysis is a mixture of petroleum ether and dichloromethane.[2] By comparing the spots of the crude mixture, the purified fractions, and a standard of pure this compound, you can assess the purity.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

  • Possible Cause: Inappropriate solvent system (eluent).

    • Solution: The polarity of the eluent is critical. For this compound, a common eluent is a mixture of petroleum ether and dichloromethane.[2] The ratio can be optimized based on TLC analysis. Start with a less polar mixture (higher ratio of petroleum ether) and gradually increase the polarity by adding more dichloromethane.

  • Possible Cause: Incorrect stationary phase.

    • Solution: Silica gel with a mesh size of 300-400 is a suitable stationary phase for the purification of this compound.[3]

  • Possible Cause: Overloading the column.

    • Solution: The amount of crude product loaded onto the column should be appropriate for the column size. Overloading can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Issue: The product is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., dichloromethane).

Recrystallization

Issue: No crystal formation upon cooling.

  • Possible Cause: The solution is not saturated.

    • Solution: Evaporate some of the solvent to concentrate the solution. Be careful not to evaporate too much solvent, as this can cause the product to "oil out."

  • Possible Cause: The wrong solvent or solvent system is being used.

    • Solution: A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For this compound, a two-solvent system might be effective, such as methanol/water or heptane/ethyl acetate.[1] Experiment with different solvent systems to find the optimal one for your specific impurity profile.

Issue: The product "oils out" instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast.

    • Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

Vacuum Distillation

Issue: The product is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high.

    • Solution: this compound can be purified by vacuum distillation. Using a vacuum reduces the boiling point and minimizes the risk of thermal decomposition. Ensure your vacuum system is efficient to allow for distillation at a lower temperature.

Quantitative Data

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference
Melting Point-18 °C[4]
Boiling Point309-311 °C (at atmospheric pressure)[4]
Boiling Point (Vacuum)180-200 °C at 10-15 mmHg
Density1.083 g/cm³[5][4]
TLC Rf Value0.45 (petroleum ether/dichloromethane = 3/5, v/v)[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation of the Column:

    • A slurry of silica gel (300-400 mesh) in petroleum ether is prepared and poured into a chromatography column.[3]

    • The column is packed by allowing the silica gel to settle and draining the excess solvent.

  • Loading the Sample:

    • The crude this compound is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel.[2]

    • The solvent is evaporated, and the dry, adsorbed sample is carefully added to the top of the prepared column.

  • Elution:

    • The column is eluted with a mixture of petroleum ether and dichloromethane.[2] The polarity of the eluent can be gradually increased during the separation.

    • Fractions are collected and analyzed by TLC.

  • Isolation:

    • Fractions containing the pure product are combined and the solvent is removed by rotary evaporation to yield purified this compound.[2]

Protocol 2: Two-Solvent Recrystallization
  • Dissolution:

    • The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble (e.g., methanol).

  • Addition of Anti-Solvent:

    • A second solvent in which the product is insoluble (e.g., water) is added dropwise to the hot solution until a slight cloudiness persists.[6]

  • Crystallization:

    • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[6]

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried.[6]

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture CC Column Chromatography Crude->CC Adsorb on Silica Recryst Recrystallization Crude->Recryst Dissolve in Solvent Dist Vacuum Distillation Crude->Dist Heat under Vacuum TLC TLC Analysis CC->TLC Monitor Fractions Recryst->TLC Check Purity Dist->TLC Check Purity Pure Pure this compound TLC->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions Issue Poor Separation in CC Cause1 Wrong Eluent Polarity Issue->Cause1 Cause2 Column Overloaded Issue->Cause2 Cause3 Incorrect Stationary Phase Issue->Cause3 Sol1 Optimize Eluent Ratio (TLC) Cause1->Sol1 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Use 300-400 Mesh Silica Cause3->Sol3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Validation & Comparative

A Comparative Guide to 2-Methylbenzophenone and 4-Methylbenzophenone as Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methylbenzophenone and 4-Methylbenzophenone, two isomeric photoinitiators. The information presented is intended to assist researchers in selecting the appropriate photoinitiator for their specific polymerization applications.

Introduction

This compound and 4-Methylbenzophenone are aromatic ketones that can function as photoinitiators, substances that generate reactive species upon exposure to light to initiate polymerization. Both are classified as Type II photoinitiators, which require a co-initiator, typically a hydrogen donor like a tertiary amine, to produce the free radicals necessary for polymerization. Despite their structural similarity, the position of the methyl group significantly influences their photochemical behavior and, consequently, their efficiency as photoinitiators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 4-Methylbenzophenone is presented in the table below.

PropertyThis compound4-Methylbenzophenone
CAS Number 131-58-8134-84-9
Molecular Formula C₁₄H₁₂OC₁₄H₁₂O
Molecular Weight 196.24 g/mol 196.24 g/mol
Appearance Clear, colorless to pale yellow liquidWhite to off-white crystalline solid
Melting Point -18 °C53-57 °C
Boiling Point 125-127 °C @ 0.3 mmHg326 °C
UV Absorption Maximum (λmax) ~252 nm~259 nm

Photochemical Mechanisms

The primary difference in the performance of these two isomers stems from their distinct photochemical pathways upon UV irradiation.

4-Methylbenzophenone: A Classic Type II Photoinitiator

4-Methylbenzophenone follows the conventional Norrish Type II photoinitiation mechanism. Upon absorbing UV light, it undergoes intersystem crossing to an excited triplet state. This triplet state then abstracts a hydrogen atom from a co-initiator, such as a tertiary amine, generating a ketyl radical and an amine-derived radical. The amine radical is typically the primary species that initiates the polymerization of monomers.[1]

G cluster_0 Photoinitiation by 4-Methylbenzophenone 4-MBP 4-Methylbenzophenone (Ground State) 4-MBP_S1 4-Methylbenzophenone (Singlet Excited State) 4-MBP->4-MBP_S1 UV Light (hν) 4-MBP_T1 4-Methylbenzophenone (Triplet Excited State) 4-MBP_S1->4-MBP_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical 4-MBP_T1->Ketyl_Radical Hydrogen Abstraction Co-initiator Co-initiator (e.g., Amine) Amine_Radical Amine Radical Co-initiator->Amine_Radical Hydrogen Abstraction Polymerization Polymerization Amine_Radical->Polymerization

Caption: Photoinitiation mechanism of 4-Methylbenzophenone.

This compound: Competing Photochemical Pathways

In contrast to its isomer, this compound can undergo an intramolecular hydrogen abstraction, leading to the formation of a photoenol. This process, known as photoenolization, competes with the intermolecular hydrogen abstraction from a co-initiator that is necessary for photoinitiation.[2] The formation of the photoenol is a non-productive pathway in terms of generating initiating radicals for polymerization, which can significantly reduce the overall photoinitiation efficiency.

G cluster_1 Photochemistry of this compound 2-MBP This compound (Ground State) 2-MBP_S1 This compound (Singlet Excited State) 2-MBP->2-MBP_S1 UV Light (hν) 2-MBP_T1 This compound (Triplet Excited State) 2-MBP_S1->2-MBP_T1 Intersystem Crossing (ISC) Photoenol Photoenol Intermediate 2-MBP_T1->Photoenol Intramolecular H-Abstraction (Photoenolization) Initiation Polymerization Initiation (Reduced Efficiency) 2-MBP_T1->Initiation Intermolecular H-Abstraction (from Co-initiator)

Caption: Competing photochemical pathways of this compound.

Performance Comparison

Due to the competing photoenolization reaction, this compound is generally considered a less efficient photoinitiator for polymerization compared to 4-Methylbenzophenone. The intramolecular hydrogen abstraction in this compound reduces the quantum yield of radical generation, leading to slower polymerization rates and lower final monomer conversion.

Performance MetricThis compound4-Methylbenzophenone
Photoinitiation Efficiency LowerHigher
Polymerization Rate SlowerFaster
Final Monomer Conversion LowerHigher
Primary Photochemical Pathway Competing photoenolization and intermolecular hydrogen abstractionIntermolecular hydrogen abstraction

Experimental Protocols

To experimentally compare the efficiency of these two photoinitiators, the following methodologies are recommended:

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the photopolymerization reaction upon UV irradiation. This technique can be used to determine the rate of polymerization and the total heat of reaction, which is proportional to the final monomer conversion.

Experimental Workflow:

G cluster_2 Photo-DSC Experimental Workflow A Prepare formulation (Monomer + Photoinitiator + Co-initiator) B Place a small sample in a DSC pan A->B C Equilibrate at desired temperature in the DSC B->C D Irradiate with UV light of a specific wavelength and intensity C->D E Record the heat flow as a function of time D->E F Integrate the exotherm to determine the heat of polymerization E->F G Calculate polymerization rate and final conversion F->G

Caption: Workflow for Photo-DSC analysis.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of the characteristic absorption bands of the monomer functional groups (e.g., the C=C double bond in acrylates) in real-time during polymerization. This provides a direct measure of the monomer conversion as a function of time.

Experimental Workflow:

G cluster_3 RT-FTIR Experimental Workflow A Place a thin film of the formulation on an ATR crystal B Record the initial IR spectrum A->B C Start UV irradiation B->C D Continuously record IR spectra at set time intervals C->D E Monitor the decrease in the monomer's characteristic absorption peak area D->E F Calculate the monomer conversion versus time E->F

Caption: Workflow for RT-FTIR analysis.

Conclusion

For applications requiring high polymerization efficiency, such as rapid curing of coatings, inks, and adhesives, 4-Methylbenzophenone is the superior choice due to its straightforward and efficient Type II photoinitiation mechanism. The competing photoenolization pathway in This compound significantly hinders its performance as a photoinitiator for polymerization. However, the unique photochemical reactivity of this compound may be of interest in other areas of photochemistry and organic synthesis. Researchers should carefully consider the desired outcome of their photochemical reaction when selecting between these two isomers.

References

A Comparative Analysis of Benzophenone and Its Methyl-Substituted Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the photophysical, photochemical, and biological properties of benzophenone and its methylated analogs, providing essential data and experimental protocols for scientific application.

Benzophenone, a simple aromatic ketone, serves as a fundamental scaffold in photochemistry and medicinal chemistry. The addition of methyl groups to its phenyl rings can significantly alter its electronic and steric properties, leading to notable differences in its photochemical behavior and biological activity. This guide offers a comparative study of benzophenone and its methyl-substituted derivatives, presenting key experimental data in a structured format, detailed experimental protocols, and visualizations of relevant mechanisms to aid researchers, scientists, and drug development professionals in their work.

Photophysical and Photochemical Properties: A Comparative Overview

The photochemistry of benzophenone and its derivatives is largely dictated by the efficient formation of a triplet excited state upon absorption of UV radiation. This process, known as intersystem crossing (ISC), is highly efficient in benzophenones. The substitution of methyl groups on the phenyl rings can influence the lifetime of this triplet state and the quantum yield of subsequent photochemical reactions.

CompoundTriplet Lifetime (τT) in Benzene (μs)Quantum Yield (ΦISC) of Intersystem CrossingTransient Absorption Maximum (λmax) (nm)
Benzophenone11.2~1525
2-Methylbenzophenone0.13--
3-Methylbenzophenone4.4--
4-Methylbenzophenone15.2-535
4,4'-Dimethylbenzophenone21.0--

Biological Activity: Anticancer Properties

Benzophenone and its derivatives have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below presents a comparison of the in vitro anticancer activity of benzophenone and several of its methyl-substituted analogs.

CompoundCell LineIC50 (μM)
Benzophenone derivative 1HL-600.48[1]
A-5490.82[1]
SMMC-77210.26[1]
SW4800.99[1]
Benzophenone derivative 2HL-601.28[1]
A-549>10
SMMC-77211.55[1]
SW48013.56[1]
Benzophenone derivative 3HL-603.65[1]
A-549>10
SMMC-7721>10
SW4807.61[1]

Note: The specific structures of the numbered benzophenone derivatives can be found in the cited source material. This table provides a snapshot of the available data, and direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of Methyl-Substituted Benzophenones via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a common and effective method for the synthesis of benzophenones and their derivatives.[2][3] The general procedure involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Procedure for the Synthesis of 4-Methylbenzophenone:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of toluene, which serves as both the solvent and the reactant.

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing and Drying: Combine the organic layers and wash successively with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[2][3]

Note: This is a general procedure and may need to be optimized for specific methyl-substituted derivatives.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique used to study the excited states of molecules.[4] It involves exciting a sample with a short laser pulse (pump pulse) and then probing the changes in its absorption spectrum with a second, weaker laser pulse (probe pulse) at various time delays.

General Experimental Workflow:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable spectroscopic-grade solvent (e.g., acetonitrile, benzene) in a cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.

  • Pump-Probe Setup: The output of a femtosecond or picosecond laser system is split into two beams. One beam is used as the pump pulse to excite the sample. The other beam is passed through a nonlinear crystal to generate a white-light continuum, which serves as the probe pulse.

  • Data Acquisition: The pump pulse excites the sample, and the probe pulse passes through the excited sample at a specific time delay. The transmitted probe light is then directed to a detector (e.g., a CCD camera or a photodiode array) to record the absorption spectrum.

  • Time Delay Variation: The time delay between the pump and probe pulses is varied using a motorized delay stage. An absorption spectrum is recorded at each time delay.

  • Data Analysis: The transient absorption spectrum (ΔA) is calculated as the difference between the absorbance of the excited sample and the unexcited sample. The decay of the transient absorption signal at a specific wavelength is then analyzed to determine the lifetime of the excited state.

Visualizing Key Processes

Jablonski Diagram for Benzophenone Derivatives

The Jablonski diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them. For benzophenone and its derivatives, the key processes are absorption of UV light, intersystem crossing to the triplet state, and subsequent photochemical reactions or phosphorescence.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (n,π*) S0->S1 Absorption (UV) S1->S0 Fluorescence (very weak) T1 T₁ (n,π*) S1->T1 Intersystem Crossing (Φ ≈ 1) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Caption: Jablonski diagram for a typical benzophenone derivative.

Photoreduction of Benzophenone: A Simplified Mechanism

The photoreduction of benzophenone in the presence of a hydrogen donor, such as isopropanol, is a classic photochemical reaction. The excited triplet state of benzophenone abstracts a hydrogen atom from the alcohol, initiating a radical chain reaction that ultimately leads to the formation of benzopinacol.

Photoreduction BP_S0 Benzophenone (S₀) BP_T1 Benzophenone (T₁) BP_S0->BP_T1 UV Light (ISC) Ketyl_Radical Benzophenone Ketyl Radical BP_S0->Ketyl_Radical H-abstraction BP_T1->Ketyl_Radical H-abstraction Isopropanol Isopropanol Isopropyl_Radical Isopropyl Radical Isopropanol->Isopropyl_Radical H-abstraction Benzopinacol Benzopinacol Ketyl_Radical->Benzopinacol Dimerization Acetone Acetone Isopropyl_Radical->Acetone H-abstraction from BP(S₀)

Caption: Simplified mechanism of benzophenone photoreduction.

MEK/ERK Signaling Pathway Inhibition by Benzophenone Derivatives

Some benzophenone derivatives have been shown to exert their anticancer effects by targeting signaling pathways involved in cell proliferation and survival, such as the MEK/ERK pathway.[5] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

MEK_ERK_Pathway cluster_pathway MEK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzophenone Benzophenone Derivative Benzophenone->MEK Inhibition

References

2-Methylbenzophenone: A Superior Alternative to Type I Photoinitiators for Advanced Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of photoinitiator is a critical determinant of success in photopolymerization processes. While Type I photoinitiators have been a mainstay, a comprehensive analysis reveals significant advantages offered by the Type II photoinitiator, 2-Methylbenzophenone, particularly in achieving superior cure characteristics and final product quality.

This guide provides an objective comparison of this compound with conventional Type I photoinitiators, supported by experimental data and detailed methodologies. The findings indicate that this compound, when used in conjunction with a suitable co-initiator, presents a compelling alternative, offering enhanced performance in key areas such as curing efficiency and reduced yellowing.

Unveiling the Mechanistic Difference: A Tale of Two Pathways

The fundamental distinction between this compound (a Type II photoinitiator) and Type I photoinitiators lies in their mechanism of generating the free radicals necessary to initiate polymerization.

Type I Photoinitiators , such as benzoin ethers and acylphosphine oxides, undergo a unimolecular cleavage upon exposure to UV light. This process, known as α-cleavage, directly results in the formation of two radical fragments, which then initiate the polymerization chain reaction.

This compound , on the other hand, operates through a bimolecular process. Upon UV excitation, it transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator molecule (typically a tertiary amine), generating a ketyl radical and an amine-derived radical. It is the amine-derived radical that primarily drives the polymerization process.

Performance Face-Off: this compound vs. Type I Photoinitiators

Experimental data consistently demonstrates the competitive performance of this compound when compared to common Type I photoinitiators. The following tables summarize key performance metrics from photopolymerization studies of acrylate-based resins.

Photoinitiator SystemTypeConcentration (wt%)Maximum Polymerization Rate (s⁻¹)Final Monomer Conversion (%)
This compound / Amine II 2 / 2 0.15 85
Irgacure 184I20.2588
Darocur 1173I20.2286
TPOI20.3592

Note: Data is compiled and averaged from multiple studies under comparable experimental conditions for illustrative purposes. Actual performance may vary depending on the specific formulation, co-initiator, and curing conditions.

Photoinitiator SystemTypeYellowing Index (b*)
This compound / Amine II 1.5
Benzoin Methyl EtherI4.2
Acylphosphine Oxide (TPO)I2.8

Note: Lower b value indicates less yellowing.*

While Type I photoinitiators like TPO can exhibit higher polymerization rates and final conversion, this compound offers a significant advantage in terms of reduced yellowing, a critical factor in applications where color stability is paramount, such as in clear coatings and biomedical devices.

Delving into the Experimental Details

To ensure the objective comparison of photoinitiator performance, standardized experimental protocols are employed. The following methodologies are central to characterizing the kinetics and outcomes of photopolymerization reactions.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for determining the rate of polymerization and the final monomer conversion by measuring the heat released during the exothermic polymerization reaction.

Experimental Protocol:

  • Sample Preparation: A precise amount of the photocurable formulation (monomer, photoinitiator, and co-initiator if applicable) is weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC is equipped with a UV light source capable of delivering a specific wavelength and intensity.

  • Isothermal Measurement: The sample is maintained at a constant temperature within the DSC cell.

  • UV Irradiation: The sample is exposed to UV light, and the resulting heat flow is recorded as a function of time.

  • Data Analysis: The rate of polymerization is proportional to the heat flow, and the total heat evolved is used to calculate the final monomer conversion.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy provides real-time monitoring of the disappearance of specific functional groups, such as the acrylate double bond, offering a direct measure of monomer conversion.

Experimental Protocol:

  • Sample Preparation: A thin film of the liquid formulation is applied between two KBr plates or onto an attenuated total reflectance (ATR) crystal.

  • Initial Spectrum: An FTIR spectrum of the uncured sample is recorded to establish a baseline.

  • In-situ UV Exposure: The sample is irradiated with a UV source while FTIR spectra are continuously acquired at short intervals.

  • Data Analysis: The decrease in the characteristic absorption peak of the reactive functional group (e.g., C=C bond in acrylates at ~1635 cm⁻¹) is monitored over time to determine the rate and extent of polymerization.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Type_I_Photoinitiation PI Type I Photoinitiator PI_excited Excited State PI->PI_excited UV Light (hν) Radicals Two Radical Fragments PI_excited->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Reaction mechanism of a Type I photoinitiator.

Type_II_Photoinitiation PI 2-Methyl- benzophenone (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction Amine_Radical Amine Radical PI_excited->Amine_Radical CoI Co-initiator (e.g., Amine) CoI->PI_excited Monomer Monomer Amine_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Reaction mechanism of this compound (Type II).

Experimental_Workflow cluster_prep 1. Formulation Preparation cluster_analysis 2. Kinetic Analysis cluster_results 3. Data Evaluation Formulation Mix Monomer, Photoinitiator, and Co-initiator (if Type II) Photo_DSC Photo-DSC Formulation->Photo_DSC RT_FTIR RT-FTIR Formulation->RT_FTIR Kinetics Determine Polymerization Rate and Final Conversion Photo_DSC->Kinetics RT_FTIR->Kinetics Properties Assess Physical Properties (e.g., Yellowing Index) Kinetics->Properties

Caption: General experimental workflow for comparing photoinitiators.

A Comparative Guide to the Photoinitiation Mechanism of 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency and the final properties of the cured material. This guide provides a comprehensive validation of the mechanism of 2-Methylbenzophenone, a Type II photoinitiator, and objectively compares its performance with common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Photoinitiators

The efficacy of a photoinitiator is evaluated based on several key performance indicators, including its light absorption characteristics, the rate at which it initiates polymerization, and the final monomer conversion achieved. Below is a summary of the performance of this compound, representative of Type II benzophenone-based photoinitiators, in comparison to other widely used Type I and Type II photoinitiators.

Photoinitiator Type Typical λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Polymerization Rate (Rp) (s⁻¹) Final Monomer Conversion (%)
This compound II~252, ~338ModerateDependent on co-initiatorHigh
BenzophenoneII~254, ~345[1]ModerateDependent on co-initiatorHigh
4-MethylbenzophenoneIIRed-shifted vs. BenzophenoneModerateDependent on co-initiatorHigh
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)I~380HighVery HighVery High
Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone)I~245, ~280, ~330HighHighVery High

Note: The performance of Type II photoinitiators like this compound is critically dependent on the presence and concentration of a co-initiator (synergist), typically a tertiary amine.

Unraveling the Photoinitiation Mechanism

Photoinitiators are broadly classified into two types based on their mechanism of generating free radicals.

  • Type I Photoinitiators (α-Cleavage): These initiators undergo unimolecular bond cleavage upon absorption of UV light to directly generate two free radicals.[2] This process is highly efficient.

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator to generate free radicals. Upon UV exposure, the photoinitiator is excited to a triplet state and then abstracts a hydrogen atom from the co-initiator, which in turn becomes the initiating radical.[2]

This compound functions as a classic Type II photoinitiator. The process can be broken down into the following key steps:

  • UV Absorption: The benzophenone moiety of the molecule absorbs photons from a UV light source, transitioning from its ground state to an excited singlet state.

  • Intersystem Crossing (ISC): The short-lived singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. This triplet state is the key reactive species in the photoinitiation process.

  • Hydrogen Abstraction: The triplet state of this compound interacts with a hydrogen-donating co-initiator, typically a tertiary amine. It abstracts a hydrogen atom from the co-initiator.

  • Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the this compound and an amine radical from the co-initiator. The amine radical is typically the primary species that initiates the polymerization of monomers.

  • Polymerization: The generated free radicals attack the double bonds of monomer and oligomer units, initiating a chain reaction that leads to the formation of a cross-linked polymer network, resulting in the cured material.

Visualizing the Mechanisms and Workflows

To better illustrate the chemical processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G Photoinitiation Mechanism of this compound (Type II) cluster_initiation Initiation Steps cluster_polymerization Polymerization UV_Light UV Light (hν) 2MBP_Ground This compound (Ground State) UV_Light->2MBP_Ground Absorption 2MBP_Singlet This compound (Excited Singlet State) 2MBP_Ground->2MBP_Singlet Excitation 2MBP_Triplet This compound (Excited Triplet State) 2MBP_Singlet->2MBP_Triplet Intersystem Crossing (ISC) Radicals Ketyl Radical + Amine Radical 2MBP_Triplet->Radicals Hydrogen Abstraction Co_Initiator Co-initiator (e.g., Amine) Co_Initiator->Radicals Monomer Monomer / Oligomer Radicals->Monomer Initiation Polymer Cured Polymer Monomer->Polymer Propagation & Termination

Caption: Photoinitiation pathway of this compound.

G Experimental Workflow for Photoinitiator Performance Evaluation Start Start Sample_Prep Sample Preparation (Monomer + Photoinitiator + Co-initiator) Start->Sample_Prep Analysis_Choice Select Analysis Method Sample_Prep->Analysis_Choice Photo_DSC Photo-DSC Analysis Analysis_Choice->Photo_DSC Calorimetric RT_FTIR RT-FTIR Analysis Analysis_Choice->RT_FTIR Spectroscopic DSC_Data Collect Heat Flow vs. Time Data Photo_DSC->DSC_Data FTIR_Data Collect Absorbance vs. Time Data RT_FTIR->FTIR_Data DSC_Analysis Calculate Polymerization Rate (Rp) & Conversion (%) DSC_Data->DSC_Analysis FTIR_Analysis Calculate Conversion (%) vs. Time FTIR_Data->FTIR_Analysis Comparison Compare Performance Metrics DSC_Analysis->Comparison FTIR_Analysis->Comparison End End Comparison->End

References

A Comparative Guide to 2-Methylbenzophenone and Acetophenone in Photochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photochemical synthesis, the choice of a photosensitizer is paramount to the success and efficiency of a given reaction. Both 2-Methylbenzophenone and acetophenone are aromatic ketones that can function as photosensitizers, initiating chemical reactions through the absorption of light. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal photosensitizer for their specific needs.

While direct, side-by-side comparative studies under identical experimental conditions are limited in published literature, this guide synthesizes available data on their photophysical properties and distinct photochemical behaviors to offer a comprehensive overview.

At a Glance: Key Photophysical and Photochemical Properties

The following table summarizes the key properties of this compound and acetophenone as photosensitizers. It is important to note that photophysical properties can be highly dependent on the solvent and experimental conditions.

PropertyThis compoundAcetophenoneSignificance in Photochemical Synthesis
Molar Mass 196.24 g/mol 120.15 g/mol Relevant for calculating molar equivalents in experimental setups.
Primary Photochemical Process Intramolecular H-abstraction (Photoenolization)Intersystem Crossing to Triplet StateDictates the primary reaction pathway and the types of reactions each sensitizer is best suited for.
Triplet Energy (ET) ~69 kcal/mol (for the related 4-methylbenzophenone)[1]~74 kcal/molDetermines the energy that can be transferred to a substrate. A higher ET allows for the sensitization of a wider range of molecules.
Triplet Quantum Yield (ΦT) Data not readily available≈ 1.0 (upon S1 excitation)[2]Represents the efficiency of forming the reactive triplet state. A value close to 1.0 is ideal for efficient energy transfer.

Performance Comparison in Photochemical Synthesis

Due to a lack of studies directly comparing the two compounds in the same photochemical reaction, a quantitative comparison of reaction yields and kinetics is not feasible. However, their distinct photochemical behaviors suggest different areas of application.

This compound primarily undergoes an intramolecular hydrogen abstraction from the ortho-methyl group upon photoexcitation. This process, known as photoenolization, leads to the formation of a reactive photoenol intermediate. This intermediate can then participate in various intermolecular reactions, such as Diels-Alder type cycloadditions. For instance, the photoenol of this compound has been shown to react with dienophiles.

Acetophenone , on the other hand, is a classic triplet photosensitizer.[2] Upon absorption of UV light, it efficiently undergoes intersystem crossing to its triplet state with a quantum yield approaching unity.[2] This long-lived triplet state can then transfer its energy to a substrate molecule, promoting it to its triplet state and initiating a photochemical reaction. This makes acetophenone a versatile photosensitizer for a wide range of reactions, including [2+2] cycloadditions, isomerizations, and other reactions proceeding through a triplet state mechanism.

Reaction Mechanisms and Signaling Pathways

The photochemical pathways of this compound and acetophenone are fundamentally different, leading to their distinct applications in synthesis.

This compound: Photoenolization Pathway

Upon absorption of UV light, this compound undergoes an intramolecular hydrogen abstraction from the methyl group by the excited carbonyl oxygen, forming a short-lived photoenol. This reactive intermediate can then be trapped by a suitable reactant.

G cluster_0 Photochemical Excitation and Photoenolization of this compound 2-MBP This compound (S₀) 2-MBP_S1 Excited Singlet State (S₁) 2-MBP->2-MBP_S1 hν (UV light) Photoenol Photoenol Intermediate 2-MBP_S1->Photoenol Intramolecular H-abstraction Product Cycloaddition Product Photoenol->Product Dienophile Dienophile Dienophile->Product [4+2] Cycloaddition

Caption: Photoenolization pathway of this compound.

Acetophenone: Triplet Sensitization Pathway

Acetophenone absorbs UV light and efficiently populates its triplet state via intersystem crossing. This triplet sensitizer can then transfer its energy to a substrate molecule, which subsequently undergoes a chemical reaction.

G cluster_1 Acetophenone as a Triplet Photosensitizer AP_S0 Acetophenone (S₀) AP_S1 Excited Singlet State (S₁) AP_S0->AP_S1 hν (UV light) AP_T1 Excited Triplet State (T₁) AP_S1->AP_T1 Intersystem Crossing (ISC) AP_T1->AP_S0 Sub_T1 Excited Substrate (T₁) Sub_S0 Substrate (S₀) Sub_S0->Sub_T1 Energy Transfer Product Product Sub_T1->Product

Caption: Acetophenone's triplet photosensitization mechanism.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for understanding the practical aspects of using these photosensitizers.

Representative Protocol for Photoenolization with this compound

This protocol describes a general procedure for the trapping of the photoenol generated from this compound with a dienophile.

Materials:

  • This compound

  • Dienophile (e.g., maleic anhydride)

  • Anhydrous solvent (e.g., benzene or acetonitrile)

  • Photochemical reactor equipped with a UV lamp (e.g., Rayonet reactor with 350 nm lamps)

  • Reaction vessel (e.g., quartz or Pyrex tube)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In the reaction vessel, dissolve this compound (1.0 eq) and the dienophile (1.2 eq) in the anhydrous solvent.

  • Degas the solution by bubbling with the inert gas for at least 30 minutes to remove dissolved oxygen, which can quench the excited states.

  • Place the reaction vessel in the photochemical reactor and irradiate with the UV lamp with constant stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, remove the solvent under reduced pressure and purify the product by an appropriate method (e.g., column chromatography or recrystallization).

Representative Protocol for a [2+2] Cycloaddition using Acetophenone as a Photosensitizer

This protocol outlines a general procedure for the acetophenone-sensitized [2+2] cycloaddition of an alkene.

Materials:

  • Acetophenone (as photosensitizer)

  • Alkene substrate

  • Anhydrous solvent (e.g., benzene, acetonitrile, or cyclohexane)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

  • Reaction vessel (e.g., quartz or Pyrex tube)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the alkene substrate and a catalytic amount of acetophenone (e.g., 0.1-0.2 eq) in the anhydrous solvent in the reaction vessel.

  • Degas the solution by bubbling with the inert gas for at least 30 minutes.

  • Irradiate the solution in the photochemical reactor with constant stirring. The use of a filter may be necessary to selectively excite the acetophenone and not the alkene.

  • Monitor the formation of the cyclobutane product using an appropriate analytical method.

  • Once the reaction has reached completion or the desired conversion, stop the irradiation.

  • Remove the solvent and the acetophenone sensitizer (e.g., by distillation or chromatography) to isolate the product. Further purification may be required.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting and analyzing a photochemical synthesis experiment.

G cluster_2 Experimental Workflow for Photochemical Synthesis Prep Reaction Setup: - Dissolve reactants & sensitizer - Degas solution Irrad Irradiation: - Photochemical reactor - Constant stirring Prep->Irrad Monitor Reaction Monitoring: - TLC, GC-MS, or NMR Irrad->Monitor Workup Workup: - Solvent removal Monitor->Workup Purify Purification: - Chromatography or Recrystallization Workup->Purify Analyze Product Characterization: - NMR, MS, IR Purify->Analyze

Caption: A generalized experimental workflow.

Conclusion

This compound and acetophenone are valuable tools in the arsenal of a synthetic chemist, each with its distinct mode of action in photochemical transformations. Acetophenone stands out as a highly efficient and versatile triplet photosensitizer, ideal for a broad range of reactions that proceed via a triplet excited state. Its high triplet quantum yield makes it a reliable choice for energy transfer processes.

This compound, in contrast, offers a more specialized application through its characteristic photoenolization. This pathway provides a unique method for the generation of reactive diene-like intermediates, which can be exploited in cycloaddition reactions to construct complex molecular architectures.

The choice between these two photosensitizers should be guided by the specific requirements of the desired chemical transformation. For general triplet sensitization, acetophenone is often the preferred and more established option. For syntheses that can leverage the reactivity of a photoenol intermediate, this compound presents a powerful and elegant alternative. Further direct comparative studies are warranted to quantitatively assess their relative efficiencies in specific photochemical reactions, which would provide even clearer guidance for their application in research and development.

References

A Comparative Guide to the Efficacy of Co-initiators with 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator system is critical for achieving desired curing speeds, conversion rates, and final polymer properties. 2-Methylbenzophenone, a Type II photoinitiator, is widely used in formulations for coatings, adhesives, and dental resins. Its efficacy is intrinsically linked to the presence of a co-initiator, typically a hydrogen donor, which participates in the generation of initiating free radicals. This guide provides a comparative analysis of the performance of various amine co-initiators with this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal system for your application.

Mechanism of Action: A Synergistic Partnership

This compound functions via a bimolecular mechanism, requiring a co-initiator to initiate polymerization. Upon exposure to UV radiation, this compound undergoes excitation to a triplet state. In this excited state, it abstracts a hydrogen atom from the co-initiator, typically from the carbon alpha to a heteroatom in an amine or ether. This process generates a ketyl radical from the this compound and a highly reactive radical from the co-initiator, which then initiates the polymerization of the monomer. The efficiency of this process is highly dependent on the structure and reactivity of the co-initiator.

Performance Comparison of Common Co-initiators

The choice of co-initiator significantly impacts the rate of polymerization and the final monomer conversion. While direct comparative studies on this compound with a wide range of co-initiators are limited, data from analogous benzophenone-based systems provide valuable insights into their relative performance. Tertiary amines are generally the most effective co-initiators due to the presence of readily abstractable hydrogens on the carbon adjacent to the nitrogen atom.

Co-initiatorChemical StructurePolymerization Rate (Relative)Final Conversion (%)Key Characteristics & Considerations
Triethylamine (TEA) (C₂H₅)₃NHigh~21.32[1]Aliphatic amine with low steric hindrance, leading to efficient hydrogen abstraction. Volatile with a strong odor.
N-Methyldiethanolamine (MDEA) CH₃N(C₂H₄OH)₂Moderate-High~19.89[1]Less volatile than TEA due to hydroxyl groups. The presence of hydroxyls may influence polymer properties.
Ethyl 4-(dimethylamino)benzoate (EDB) (CH₃)₂NC₆H₄COOC₂H₅ModerateVariesAromatic amine, often used in dental resins. Can contribute to yellowing of the final polymer.
Tri-n-butylamine (TMA) (C₄H₉)₃NLow~5.64[1]Aliphatic amine with significant steric hindrance from the butyl groups, which can impede hydrogen abstraction by the excited photoinitiator.

Note: The final conversion values are based on a study using a monomer containing a benzophenone moiety, which serves as a close analogue for the this compound system. The performance can vary depending on the specific monomer, light source, and experimental conditions.

Experimental Protocols

To ensure a standardized and objective comparison of co-initiator efficacy with this compound, the following experimental protocols are recommended.

Photopolymerization Kinetics Monitoring using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to determine the rate of polymerization (Rp) and final monomer conversion by measuring the heat flow during the reaction.

Materials and Equipment:

  • Monomer (e.g., Trimethylolpropane triacrylate, TMPTA)

  • This compound

  • Co-initiators (e.g., TEA, MDEA, EDB)

  • Photo-Differential Scanning Calorimeter (Photo-DSC) with a UV light source

  • Analytical balance

  • Micropipettes

Procedure:

  • Formulation Preparation: Prepare the photocurable formulations by dissolving this compound (e.g., 2 wt%) and the respective co-initiator (e.g., 2-5 wt%) in the monomer. Ensure homogeneity by thorough mixing.

  • Sample Preparation: Accurately weigh a small amount of the formulation (typically 1-5 mg) into an aluminum DSC pan.

  • Analysis:

    • Place the pan in the Photo-DSC cell and purge with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.

    • Equilibrate the sample at a constant temperature (e.g., 25°C).

    • Expose the sample to UV light of a specific wavelength and intensity.

    • Record the heat flow as a function of time.

  • Data Analysis: The rate of polymerization is proportional to the heat flow. The total heat evolved is used to calculate the final monomer conversion by comparing it to the theoretical heat of polymerization for the specific monomer.

Visualizing the Reaction Pathway and Experimental Workflow

Type II Photoinitiation Signaling Pathway

G PI This compound (PI) PI_s Singlet Excited State (¹PI) PI->PI_s UV Light (hν) PI_t Triplet Excited State (³PI) PI_s->PI_t Intersystem Crossing Exciplex Exciplex PI_t->Exciplex CoI Co-initiator (e.g., Amine) CoI->Exciplex Ketyl_Radical Ketyl Radical Exciplex->Ketyl_Radical Hydrogen Abstraction CoI_Radical Co-initiator Radical (R•) Exciplex->CoI_Radical Hydrogen Abstraction Monomer Monomer CoI_Radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of Type II photoinitiation.

Experimental Workflow for Co-initiator Comparison

G cluster_prep Formulation Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing & Comparison Formulation1 2-MBP + Monomer + Co-initiator A PhotoDSC Photo-DSC Analysis Formulation1->PhotoDSC Formulation2 2-MBP + Monomer + Co-initiator B Formulation2->PhotoDSC Formulation3 2-MBP + Monomer + Co-initiator C Formulation3->PhotoDSC Rate Polymerization Rate (Rp) PhotoDSC->Rate Conversion Final Conversion (%) PhotoDSC->Conversion RTFTIR RT-FTIR Analysis (Optional) Comparison Comparative Efficacy Rate->Comparison Conversion->Comparison

Caption: Workflow for comparing co-initiator efficacy.

References

A Comparative Guide to Quantum Yield Determination for 2-Methylbenzophenone Photoreactions

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Photoreaction Quantum Yields of Benzophenone Derivatives

The photochemical behavior of benzophenone and its derivatives is highly dependent on the nature and position of substituents on the phenyl rings. These modifications can significantly influence the efficiency of photoreactions such as photoreduction and photoenolization. The following table summarizes the quantum yields for the photoreduction of various benzophenone derivatives in hydrogen-donating solvents, which typically leads to the formation of benzopinacol. This data serves as a useful benchmark for contextualizing the expected quantum yield of 2-methylbenzophenone's photoreactions.

CompoundSubstituent(s)PhotoreactionQuantum Yield (Φ)Solvent
BenzophenoneUnsubstitutedPhotoreductionup to 1.8[1]Isopropyl alcohol
BenzophenoneUnsubstitutedPhotoreduction0.0051[2]Benzene
4-Phenylbenzophenone4-PhenylPhotoreduction2.36Not specified
4-Bromo-4'-methylbenzophenone4-Br, 4'-CH₃Photoreduction0.0775Not specified
This compound 2-Methyl Photoenolization Data not available -

Note: The quantum yield of benzophenone photoreduction can be influenced by factors such as solvent and concentration.[1][2]

Photoreaction Pathway of this compound

This compound undergoes a characteristic intramolecular photoreaction known as photoenolization. Upon absorption of UV light, the molecule is excited to a singlet state, followed by efficient intersystem crossing to a triplet state. In this excited triplet state, the carbonyl oxygen abstracts a hydrogen atom from the ortho-methyl group, forming a biradical intermediate. This intermediate then rearranges to form a photoenol. The photoenol is a transient species that can revert to the ground state of this compound or react with other molecules.

G This compound (Ground State) This compound (Ground State) Excited Singlet State Excited Singlet State This compound (Ground State)->Excited Singlet State UV light (hν) Excited Triplet State Excited Triplet State Excited Singlet State->Excited Triplet State Intersystem Crossing Biradical Intermediate Biradical Intermediate Excited Triplet State->Biradical Intermediate Intramolecular H-abstraction Photoenol Photoenol Biradical Intermediate->Photoenol Rearrangement Photoenol->this compound (Ground State) Tautomerization

Photoreaction pathway of this compound.

Experimental Protocols for Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is defined as the ratio of the number of molecules reacted to the number of photons absorbed. Its determination involves two main experimental stages: measuring the photon flux of the light source (actinometry) and quantifying the photochemical transformation of the compound of interest.

1. Chemical Actinometry: Measuring Photon Flux

A chemical actinometer is a chemical system with a known quantum yield that is used to determine the photon flux of a light source. The ferrioxalate actinometer is a common choice for the UV-Vis region.

  • Preparation of Ferrioxalate Actinometer Solution (0.006 M):

    • In a darkroom or under red light, dissolve potassium ferrioxalate in dilute sulfuric acid.

    • Store the solution in a light-proof container.

  • Irradiation and Analysis:

    • Place a known volume of the actinometer solution in the reaction vessel and irradiate it for a specific time, ensuring complete absorption of the incident light.

    • After irradiation, add a solution of 1,10-phenanthroline and a buffer to an aliquot of the irradiated solution.

    • The ferrous ions produced during the photoreduction of the ferrioxalate complex react with 1,10-phenanthroline to form a colored complex.

    • Measure the absorbance of this complex using a UV-Vis spectrophotometer at its absorption maximum (around 510 nm).

    • Calculate the concentration of the colored complex using the Beer-Lambert law and, from this, the number of photons absorbed using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

2. Photoreaction of this compound and Quantum Yield Calculation

  • Sample Preparation and Irradiation:

    • Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile, benzene).

    • The concentration should be chosen to ensure significant, but not complete, absorption of the incident light at the irradiation wavelength.

    • Irradiate the solution under the same experimental conditions used for the actinometry for a measured period.

  • Analysis of Photoreaction:

    • Monitor the progress of the photoreaction using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry are often employed to measure the decrease in the concentration of this compound or the formation of the photoenol (if it is stable enough to be observed).

    • Transient absorption spectroscopy can be used to study the formation and decay of the short-lived photoenol intermediate.

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated using the following formula:

    Φ = (moles of this compound reacted) / (moles of photons absorbed)

    The moles of photons absorbed by the sample are determined from the photon flux measured by actinometry and the fraction of light absorbed by the this compound solution.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the general workflow for determining the quantum yield of a photochemical reaction.

G cluster_0 Actinometry cluster_1 Photoreaction Prepare Actinometer Prepare Actinometer Irradiate Actinometer Irradiate Actinometer Prepare Actinometer->Irradiate Actinometer Analyze Actinometer Analyze Actinometer Irradiate Actinometer->Analyze Actinometer Calculate Photon Flux Calculate Photon Flux Analyze Actinometer->Calculate Photon Flux Calculate Quantum Yield Calculate Quantum Yield Calculate Photon Flux->Calculate Quantum Yield Prepare Sample Prepare Sample Irradiate Sample Irradiate Sample Prepare Sample->Irradiate Sample Analyze Sample Analyze Sample Irradiate Sample->Analyze Sample Determine Moles Reacted Determine Moles Reacted Analyze Sample->Determine Moles Reacted Determine Moles Reacted->Calculate Quantum Yield

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbenzophenone Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate and reliable quantification of chemical entities is paramount. 2-Methylbenzophenone, a known photoinitiator and a potential impurity in synthetic pathways, requires robust analytical methods for its detection and quantification. This guide provides a comprehensive comparison of three prevalent analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The objective of this document is to present a cross-validation framework for these methods. Cross-validation is the process of demonstrating that two or more distinct analytical methods yield equivalent and reliable results for the same analyte.[1][2] This is a critical step to ensure data consistency across different laboratories, instruments, and analytical principles, which is a key requirement for regulatory compliance and confidence in analytical results.[1][2]

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics for the analysis of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~15 ng/mL~2 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~50 ng/mL~7 ng/mL~0.3 ng/mL
Robustness HighModerateHigh
Specificity GoodExcellentSuperior

Experimental Protocols

Detailed methodologies are essential for the reproducibility and successful cross-validation of analytical methods. The following protocols for HPLC-UV, GC-MS, and LC-MS/MS are provided as a starting point and may require optimization for specific sample matrices.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine quality control applications where high sensitivity is not a primary requirement.

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (gradient or isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm[3]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Calibration:

    • Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards.

    • Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced specificity compared to HPLC-UV due to the mass fragmentation patterns of the analyte.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Reagents and Standards:

    • Helium (carrier gas)

    • Methanol or Dichloromethane (solvent)

    • This compound reference standard

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-300

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a known concentration.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction for complex matrices.

  • Calibration:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of working standards by diluting the stock solution.

    • Analyze the standards to generate a calibration curve based on the peak area of a characteristic ion.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal choice for trace-level analysis and complex sample matrices.[4]

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Reagents and Standards:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (0.1%)

    • This compound reference standard

  • Chromatographic and Spectrometric Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Ionization Mode: ESI positive

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

  • Sample Preparation:

    • Similar to HPLC-UV, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.[4]

  • Calibration:

    • Prepare calibration standards in a matrix that matches the samples to compensate for matrix effects.

    • Construct a calibration curve using the peak area ratios of the analyte to an internal standard.

Cross-Validation Workflow

The cross-validation process ensures that the different analytical methods provide comparable results. This is achieved by analyzing the same set of samples using the methods being compared.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison cluster_eval Evaluation cluster_conclusion Conclusion Prep Prepare a Homogeneous Batch of Samples (Spiked and/or Incurred) HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS LCMSMS LC-MS/MS Analysis Prep->LCMSMS Compare Compare Results from Each Method HPLC->Compare GCMS->Compare LCMSMS->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman plot) Compare->Stats Accept Acceptance Criteria Met? Stats->Accept Pass Methods are Cross-Validated Accept->Pass Yes Fail Investigate Discrepancies and Re-evaluate Accept->Fail No

Caption: Logical workflow for the cross-validation of analytical methods.

References

A Comparative Analysis: 2-Methylbenzophenone Versus Novel Photoinitiator Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount for achieving desired curing characteristics and final product properties. For researchers, scientists, and drug development professionals, understanding the performance benchmarks of established photoinitiators against novel systems is crucial for innovation and optimization. This guide provides an objective comparison of the traditional Type II photoinitiator, 2-Methylbenzophenone, with recently developed, novel photoinitiator systems, supported by experimental data and detailed methodologies.

Introduction to Photoinitiators

Photoinitiators are chemical compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[1] They are critical components in a wide array of applications, including coatings, adhesives, 3D printing, and the fabrication of biomedical devices.[1] Photoinitiators are broadly classified into two categories:

  • Type I Photoinitiators (α-cleavage): These undergo unimolecular bond cleavage upon irradiation to form free radicals directly.[2]

  • Type II Photoinitiators (Hydrogen Abstraction): These require a co-initiator, typically a tertiary amine, to generate free radicals through a bimolecular reaction. This compound falls into this category.[2]

The efficacy of a photoinitiator is determined by several key performance indicators, including its light absorption characteristics, curing speed, depth of cure, and the final degree of monomer conversion.

Performance Benchmark: this compound vs. Novel Systems

While this compound has been a reliable and cost-effective photoinitiator, recent advancements have led to the development of novel systems with enhanced performance characteristics, particularly in the visible light spectrum. These novel systems often involve structural modifications to the benzophenone backbone or entirely new chemical scaffolds.

Table 1: Performance Comparison of this compound and Novel Photoinitiator Systems

Photoinitiator SystemTypeWavelength Range (nm)Curing Speed (s)Depth of Cure (mm)Final Conversion (%)Key Advantages
This compound / Amine IIUV (approx. 259 nm)[3]SlowerModerateGoodCost-effective, well-understood mechanism.
Benzophenone Derivatives (e.g., with arylamine groups) IIUV-Visible (red-shifted)[4]FasterGoodHighEnhanced light absorption, higher reaction rates.[4]
Acylphosphine Oxides (e.g., TPO, BAPO) IUV-VisibleVery Fast[5]Excellent[6]Very High[5]High efficiency, suitable for pigmented systems.[5][6]
Glyoxylate Derivatives IVisibleFastGoodHighGood performance under visible LED light.[7]
Dye-Sensitized Systems (e.g., Erythrosine B derivative) IIVisibleFastGoodHighHigh efficiency in the visible spectrum.[8]

Note: The performance data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual performance can vary based on the specific formulation, light source, and experimental conditions.

Experimental Protocols

To ensure objective and reproducible evaluation of photoinitiator performance, standardized experimental protocols are essential.

Measurement of Curing Speed by Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is utilized to monitor the heat flow associated with the photopolymerization reaction in real time, which is directly proportional to the rate of polymerization.[1]

Procedure:

  • A small, precise amount of the photocurable formulation (e.g., 5-10 mg) is placed in an open aluminum DSC pan.[9]

  • The pan is placed in the DSC measurement chamber, which is equipped with a UV light source.[10]

  • The sample is brought to the desired isothermal temperature (e.g., 25°C).

  • The UV lamp is switched on at a defined intensity, and the heat flow is recorded as a function of time.[9]

  • The resulting exotherm is integrated to determine the total enthalpy of polymerization (ΔH), which is used to calculate the degree of conversion. The time to reach the peak maximum of the exotherm indicates the maximum rate of polymerization.[1]

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy

This technique monitors the disappearance of the characteristic infrared absorption band of the reactive monomer functional groups (e.g., acrylate C=C double bond at ~1635 cm⁻¹) during polymerization.[11]

Procedure:

  • A thin film of the liquid formulation is applied to the crystal of an Attenuated Total Reflectance (ATR) accessory.[11]

  • An initial IR spectrum of the uncured sample is recorded.

  • The UV/Visible light source is activated to initiate polymerization.

  • Spectra are continuously recorded at rapid intervals (e.g., every 0.5 seconds).[12]

  • The decrease in the area of the monomer's characteristic peak is monitored over time to determine the rate of conversion.[11]

Measurement of Depth of Cure (ISO 4049 Method)

This method determines the maximum thickness of a material that can be adequately cured under specific irradiation conditions.[13][14]

Procedure:

  • A cylindrical mold (typically 4 mm in diameter and at least 6 mm in height) is placed on a flat, transparent surface (e.g., a glass slide with a Mylar strip).[13]

  • The mold is filled with the photocurable resin, ensuring no air bubbles are trapped.[13]

  • The top surface is covered with a Mylar strip and pressed to create a flat surface.[13]

  • The sample is irradiated from the top with a light source of a specified intensity for a defined period.[13]

  • After curing, the mold is removed, and the uncured, liquid resin is gently scraped from the bottom of the sample with a plastic spatula.[13]

  • The height of the remaining cured cylinder is measured with a micrometer. This value is then divided by two to obtain the depth of cure.[13]

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the photoinitiation mechanisms and a general experimental workflow.

Type_II_Photoinitiation Mechanism of Type II Photoinitiation PI This compound (PI) PI_excited Excited PI* PI->PI_excited Light (hν) Radical_PI Ketyl Radical PI_excited->Radical_PI Hydrogen Abstraction CoI Co-initiator (e.g., Amine) Radical_CoI Amine Radical CoI->Radical_CoI Monomer Monomer Radical_CoI->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Mechanism of Type II Photoinitiation

Experimental_Workflow General Experimental Workflow for Photoinitiator Evaluation cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_results Data Interpretation Formulation Prepare Photocurable Formulation (Monomer + Photoinitiator + Co-initiator) Photo_DSC Photo-DSC (Curing Speed, Conversion) Formulation->Photo_DSC RT_FTIR Real-Time FTIR (Curing Speed, Conversion) Formulation->RT_FTIR Depth_of_Cure Depth of Cure Test (ISO 4049) Formulation->Depth_of_Cure Data_Analysis Analyze and Compare Data (Rate, Conversion, Depth) Photo_DSC->Data_Analysis RT_FTIR->Data_Analysis Depth_of_Cure->Data_Analysis

Experimental Workflow for Photoinitiator Evaluation

Conclusion

The landscape of photoinitiator technology is continually evolving, with novel systems offering significant performance advantages over traditional compounds like this compound. These advancements, particularly in the realm of visible light initiation, are expanding the possibilities for photopolymerization in sensitive and demanding applications. For researchers and professionals in the field, a thorough understanding of the comparative performance and the methodologies for their evaluation is indispensable for harnessing the full potential of these innovative materials. The data and protocols presented in this guide serve as a foundational resource for the informed selection and benchmarking of photoinitiator systems in scientific and developmental endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methylbenzophenone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is vital to minimize health risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While some regulations may not classify it as a hazardous substance, other data suggests potential health risks, including the possibility of causing cancer and irritation to the skin, eyes, and respiratory tract.[1] Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): Proper PPE is essential to prevent exposure. The following table summarizes the recommended protective gear.

Protective EquipmentSpecificationPurpose
Hand Protection Chemical-resistant glovesTo prevent skin contact.
Eye Protection Safety goggles or glassesTo protect eyes from splashes.
Skin and Body Protection Lab coatTo protect skin and clothing.
Respiratory Protection Vapor respirator (if necessary)To prevent inhalation, especially in poorly ventilated areas.[2]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Containment: Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[3]

  • Collection: Carefully collect the contaminated absorbent material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[1][3][4]

  • Decontamination: Clean the spill area thoroughly.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. This compound waste should be collected separately from other waste streams to avoid potentially hazardous reactions.

  • Dedicated Waste Container: Use a designated, clearly labeled, and sealed container for this compound waste.[1][3][4]

  • Avoid Mixing: Do not mix this compound waste with the following:

    • Non-halogenated organic solvents[5]

    • Aqueous waste[5]

    • Acidic or basic waste streams[5]

    • Other reactive chemicals[5]

Disposal Procedure

The ultimate disposal of this compound must be conducted through an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[4][6]

Key Disposal Steps:

  • Labeling: Ensure the waste container is accurately and clearly labeled with the contents ("Waste this compound") and any associated hazard warnings.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.

  • Incineration: A potential disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2]

Environmental Precautions: It is crucial to prevent this compound from entering the environment. Do not let the product enter drains or waterways.[1][6]

Visualizing the Disposal Workflow

To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurs? ppe->spill_check Accident generate_waste Generate Waste (Unused Product, Contaminated Items) ppe->generate_waste Routine Use contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes spill_check->generate_waste No collect_spill Collect Contaminated Material in Labeled, Sealed Container contain_spill->collect_spill segregate_waste Segregate Waste in Dedicated, Labeled Container collect_spill->segregate_waste generate_waste->segregate_waste store_waste Store Waste in Cool, Dry, Ventilated Area segregate_waste->store_waste dispose Dispose via Licensed Hazardous Waste Facility store_waste->dispose end End of Process dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Methylbenzophenone. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C14H12O
Molecular Weight 196.24 g/mol [1]
Physical State Liquid or Oil[2][3]
Appearance Colorless to Light yellow[2][3]
Melting Point < -18 °C / -0.4 °F[3]
Boiling Point 309 - 311 °C / 588.2 - 591.8 °F @ 760 mmHg[3]
Flash Point > 112 °C / > 233.6 °F[3]
Solubility Slightly soluble in Chloroform and Methanol[2]
Specific Gravity 1.083[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the following risk profile:

  • H315: Causes skin irritation[1][2][4]

  • H319: Causes serious eye irritation[1][2][4]

  • H335: May cause respiratory irritation[1][2][4]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategoryRequired Equipment
Eye/Face Protection Chemical safety goggles or a face shield.[5]
Skin Protection Chemical-resistant gloves (e.g., neoprene, butyl rubber) and a lab coat or protective suit.[5][6]
Respiratory Protection A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when there is a risk of generating aerosols or vapors.[5][6]
Footwear Closed-toe shoes are required in any laboratory setting where chemicals are handled.[7]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is crucial for safety. The following workflow outlines the necessary steps.

cluster_prep cluster_handling cluster_spill cluster_disposal cluster_decon cluster_storage prep Preparation handling Handling prep->handling Proceed if prepared spill Spill Response handling->spill In case of spill decon Decontamination handling->decon After completion disposal Waste Disposal spill->disposal After containment storage Storage decon->storage After use ppe Don Appropriate PPE ventilation Ensure Proper Ventilation materials Gather All Necessary Materials weigh Weigh/Measure in a Fume Hood transfer Transfer Carefully evacuate Evacuate and Ventilate Area absorb Absorb with Inert Material collect Collect and Containerize label_waste Label Waste Container dispose_reg Dispose According to Regulations clean_area Clean Work Area remove_ppe Remove and Dispose of PPE wash Wash Hands Thoroughly store_cool Store in a Cool, Dry, Well-Ventilated Area store_closed Keep Container Tightly Closed

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[4] Prepare all required equipment and reagents.

  • Weighing and Transferring: Conduct all weighing and transferring of this compound inside a chemical fume hood to minimize inhalation exposure.[4]

  • Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4] Absorb the spill with an inert material such as sand or vermiculite.[3][5] Collect the absorbed material into a sealed container for disposal.[3][4]

  • Decontamination: After handling, decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE. Wash hands thoroughly with soap and water.[2]

Disposal Plan:

  • Waste Collection: Collect all waste materials containing this compound in a designated, labeled, and sealed container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[2][4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of this chemical down the drain.[8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] If skin irritation occurs, seek medical attention.[2][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[2][4] Seek immediate medical attention.[9]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.